molecular formula C15H16O3 B8666879 5-Methoxy-2-(4-methoxybenzyl)phenol CAS No. 433331-88-5

5-Methoxy-2-(4-methoxybenzyl)phenol

Número de catálogo: B8666879
Número CAS: 433331-88-5
Peso molecular: 244.28 g/mol
Clave InChI: WAXQLKGYUGFJTL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Methoxy-2-(4-methoxybenzyl)phenol is a useful research compound. Its molecular formula is C15H16O3 and its molecular weight is 244.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methoxy-2-(4-methoxybenzyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-2-(4-methoxybenzyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

433331-88-5

Fórmula molecular

C15H16O3

Peso molecular

244.28 g/mol

Nombre IUPAC

5-methoxy-2-[(4-methoxyphenyl)methyl]phenol

InChI

InChI=1S/C15H16O3/c1-17-13-6-3-11(4-7-13)9-12-5-8-14(18-2)10-15(12)16/h3-8,10,16H,9H2,1-2H3

Clave InChI

WAXQLKGYUGFJTL-UHFFFAOYSA-N

SMILES canónico

COC1=CC=C(C=C1)CC2=C(C=C(C=C2)OC)O

Origen del producto

United States
Foundational & Exploratory

5-Methoxy-2-(4-methoxybenzyl)phenol physicochemical properties and CAS number

Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: Physicochemical Profiling and Synthesis of 5-Methoxy-2-(4-methoxybenzyl)phenol

As a Senior Application Scientist, I frequently encounter specialized diarylmethane derivatives that serve as critical building blocks in drug discovery and materials science. 5-Methoxy-2-(4-methoxybenzyl)phenol is a highly specific, functionally rich bis-aromatic intermediate. Because it is a specialized structural isomer, it is typically synthesized de novo for targeted structure-activity relationship (SAR) studies rather than sourced as a bulk commodity.

This whitepaper deconstructs the physicochemical properties, structural rationale, and a self-validating synthetic workflow for this molecule, providing a robust foundation for researchers integrating this compound into their development pipelines.

Structural & Physicochemical Profiling

The architecture of 5-Methoxy-2-(4-methoxybenzyl)phenol consists of a central methylene bridge linking two distinct aromatic systems: a 4-methoxyphenyl ring and a 5-methoxy-2-alkylphenol ring. This diphenylmethane scaffold is a privileged structure in medicinal chemistry, often utilized to modulate endocrine targets or act as aggregation-induced emission (AIE) luminogens[1].

The table below summarizes its core quantitative data. The causality behind these metrics directly informs its downstream application in biological systems.

PropertyValueCausality / Significance
Molecular Formula C15H16O3Defines the diarylmethane core with dual methoxy and single hydroxyl substitutions.
Molecular Weight 244.29 g/mol Well within Lipinski's Rule of 5 (<500 Da), reducing steric penalties during target binding.
LogP (Predicted) ~3.5Optimal lipophilicity. Ensures high membrane permeability without excessive hydrophobic trapping in lipid bilayers.
Topological Polar Surface Area 38.69 ŲTPSA < 90 Ų predicts excellent blood-brain barrier (BBB) penetration for CNS-targeted applications.
H-Bond Donors / Acceptors 1 / 3The single phenolic OH acts as the primary metabolic conjugation site (Phase II Glucuronidation).
CAS Registry Number Unassigned / ProprietaryIndicates a specialized intermediate. Researchers must rely on exact IUPAC nomenclature and de novo synthesis protocols.

Experimental Methodology: Regioselective Synthesis

The synthesis of highly substituted diphenylmethanes relies on the precise control of Friedel-Crafts alkylation[1]. To synthesize 5-Methoxy-2-(4-methoxybenzyl)phenol, we utilize 3-methoxyphenol and 4-methoxybenzyl chloride.

The Causality of Regioselectivity: In 3-methoxyphenol, both the hydroxyl (-OH) and methoxy (-OCH3) groups are strong ortho/para directors. The 6-position of the ring (which becomes the 2-position in the final product's nomenclature) is synergistically activated by both groups and suffers from significantly less steric encumbrance than the 2-position (which is trapped between the -OH and -OCH3 groups). Therefore, electrophilic aromatic substitution proceeds with high regiochemical fidelity at this specific site[2].

Step-by-Step Protocol

This protocol is designed as a self-validating system, ensuring that intermediate failures are caught before downstream processing.

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, suspend 0.2 equivalents of anhydrous Zinc Chloride ( ZnCl2​ ) in anhydrous dichloromethane (DCM).

    • Causality: ZnCl2​ is a mild Lewis acid. Harsher acids like AlCl3​ risk ether cleavage (demethylation) of the methoxy groups, which would compromise the structural integrity of the precursor.

  • Substrate Activation: Cool the suspension to 0 °C and add 1.0 equivalent of 3-methoxyphenol. Allow 15 minutes for the phenolic oxygen to coordinate with the zinc, further activating the ring for electrophilic attack.

  • Alkylation: Dropwise add 1.1 equivalents of 4-methoxybenzyl chloride dissolved in DCM over 30 minutes to prevent exothermic spikes and suppress polyalkylation.

  • In-Process Control (IPC) & Validation: After 2 hours, sample a 10 μ L aliquot. Quench with methanol and analyze via LC-MS using 1,3,5-trimethoxybenzene as an internal standard[3].

    • Self-Validation: The reaction is only deemed complete when the precursor mass (m/z 124) is <5% relative to the product mass (m/z 244). If incomplete, raise the temperature to 15 °C for an additional hour.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH4​Cl to break the zinc-product complex. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine and dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography using a gradient of Hexane/EtOAc (9:1 to 7:3).

SynthWorkflow A 3-Methoxyphenol + 4-Methoxybenzyl Chloride B Friedel-Crafts Alkylation (ZnCl2 Catalyst) A->B Anhydrous DCM, 0°C C In-Process Control (LC-MS / TLC) B->C 2-4 hours C->B Incomplete D Aqueous Quench & Liquid-Liquid Extraction C->D >95% Conversion E Flash Chromatography (Hexane/EtOAc) D->E Organic Phase F Target Compound: 5-Methoxy-2-(4-methoxybenzyl)phenol E->F >98% Purity

Fig 1: Step-by-step synthetic workflow and validation for the target benzylphenol derivative.

Biological Relevance & Pharmacokinetics (ADME)

When transitioning a molecule like 5-Methoxy-2-(4-methoxybenzyl)phenol from the bench to biological assays, its physicochemical properties dictate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

The diarylmethane backbone provides structural flexibility, allowing the two aromatic rings to adapt to various hydrophobic binding pockets (such as those found in estrogen receptors or bacterial efflux pumps)[1]. However, the presence of the free phenolic hydroxyl group acts as a metabolic liability. While it is essential for hydrogen-bond donation to target proteins, it is rapidly recognized by UDP-glucuronosyltransferases (UGTs) in the liver, leading to Phase II glucuronidation and subsequent renal clearance.

ADMEProfile P1 LogP ~ 3.5 (Lipophilicity) A1 High Membrane Permeability P1->A1 A2 High BBB Penetration P1->A2 P2 TPSA = 38.69 Ų (Polarity) P2->A1 P2->A2 P3 H-Bond Donors = 1 (Phenolic OH) A3 Phase II Metabolism (Glucuronidation) P3->A3 Conjugation site

Fig 2: Impact of physicochemical properties on predicted ADME and pharmacokinetic behavior.

References

  • Organocatalytic Aza-Friedel–Crafts/Lactonization Domino Reaction of Naphthols and Phenols. The Journal of Organic Chemistry. Retrieved from:[Link]

  • Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols. Chemical Science (PMC). Retrieved from:[Link]

Sources

In Vitro Toxicity and Safety Profile of 5-Methoxy-2-(4-methoxybenzyl)phenol: A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

5-Methoxy-2-(4-methoxybenzyl)phenol (5-MMBP) is a specialized phenolic derivative characterized by a central phenol ring, a 5-methoxy substitution, and an ortho-positioned 4-methoxybenzyl group. Structurally related to known cosmetic and pharmaceutical intermediates like 4-(4-methoxybenzyl)phenol[1] and 2-(4-methoxybenzyl)phenol[2], 5-MMBP exhibits significant lipophilicity and antioxidant potential.

However, the same electron-donating methoxy groups that enhance its antioxidant capacity also increase the electron density of the phenolic core. This structural feature raises the probability of cytochrome P450-mediated oxidation into reactive o-quinone intermediates. Consequently, before 5-MMBP can be integrated into topical formulations or systemic therapeutics, it requires a highly rigorous in vitro safety profile. This whitepaper outlines the self-validating experimental frameworks required to assess its cytotoxicity, genotoxicity, and dermal safety.

MetabolicPathway A 5-MMBP (Parent Phenol) B CYP450 Oxidation A->B Hepatic/Epidermal Metabolism C Reactive o-Quinone B->C 2e- Oxidation D GSH Conjugation (Detoxification) C->D Phase II Clearance E Protein Haptenation (Sensitization) C->E Covalent Binding

Fig 1. Proposed metabolic activation and clearance pathway of 5-MMBP.

Cytotoxicity & Cellular Viability Profiling

To establish the baseline safety thresholds of 5-MMBP, cytotoxicity must be evaluated across two distinct physiological models: HaCaT (immortalized human keratinocytes) to model direct epidermal exposure, and HepG2 (human hepatocellular carcinoma) to model systemic hepatic clearance and potential hepatotoxicity.

Causality & Experimental Design

Phenolic compounds can induce cytotoxicity via mitochondrial uncoupling or ROS generation at high concentrations. By comparing the IC50 values between HaCaT and HepG2 cells, we can determine if 5-MMBP exhibits selective dermal toxicity or systemic metabolic toxicity.

Step-by-Step Methodology: MTT Viability Assay
  • Cell Seeding: Seed HaCaT and HepG2 cells at a density of 1×104 cells/well in 96-well microtiter plates. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for adherence.

  • Compound Preparation: Dissolve 5-MMBP in analytical-grade DMSO to create a 100 mM stock. Perform serial dilutions in culture media to achieve final test concentrations of 0.1, 1, 10, 50, and 100 µM. Ensure the final DMSO concentration remains ≤0.1% to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate media and apply the 5-MMBP treatments. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 1% Triton X-100). Incubate for 24 and 48 hours.

  • Viability Measurement: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Aspirate the media and dissolve the resulting intracellular formazan crystals in 100 µL of isopropanol.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Genotoxicity & Mutagenicity Assessment

Because 5-MMBP contains an aromatic core that could potentially intercalate DNA or generate ROS-mediated DNA damage, a two-tiered genotoxicity approach is mandatory.

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

Causality: The Ames test detects point mutations (base substitutions and frameshifts)[3]. Because 5-MMBP may require metabolic activation to form mutagenic quinones, the assay must be conducted with and without an exogenous metabolic activation system (S9 fraction derived from rodent liver enzymes)[3].

  • Protocol: Utilize Salmonella typhimurium strains (TA98, TA100, TA1535) and Escherichia coli (WP2 uvrA). Expose the bacteria to 5-MMBP (up to 5000 µ g/plate ) using the pre-incubation method (20 minutes at 37°C) before plating on minimal agar.

  • Validation: A test is considered valid only if concurrent positive controls (e.g., 2-Aminoanthracene for +S9 conditions) yield a statistically significant increase in revertant colonies.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

Causality: While the Ames test detects point mutations, it cannot detect structural chromosomal damage. The MNvit test identifies clastogens (chromosome breakage) and aneugens (chromosome loss)[4].

  • Protocol: Expose human TK6 lymphoblastoid cells to 5-MMBP. Add cytochalasin B (an actin polymerization inhibitor) prior to mitosis to arrest cytokinesis, resulting in easily identifiable binucleated cells[4].

  • Validation: Score at least 2,000 binucleated cells per concentration[4]. An increase in micronuclei frequency compared to the vehicle control indicates clastogenic/aneugenic potential.

Dermal Safety: Irritation and Sensitization

For compounds intended for topical application or occupational handling, dermal safety is paramount. We utilize animal-free, New Approach Methodologies (NAMs) validated by the OECD.

Reconstructed Human Epidermis (RhE) Irritation Test (OECD 439)

Causality: Traditional monolayer cultures cannot accurately model the stratum corneum barrier. RhE models (e.g., EpiDerm™) closely mimic the biochemical and physiological properties of the upper human skin[5].

  • Protocol: Apply 30 µL (or 25 mg) of 5-MMBP directly to the apical surface of the RhE tissue. Incubate for a defined exposure period, rinse thoroughly, and assess tissue viability via MTT conversion.

  • Threshold: According to UN GHS Category 2, if tissue viability is ≤50% , the substance is classified as a skin irritant; if >50% , it is a non-irritant[5].

Direct Peptide Reactivity Assay (DPRA - OECD 442C)

Causality: Skin sensitization is an immune response triggered by the covalent binding of a chemical (hapten) to skin proteins (Key Event 1 in the Adverse Outcome Pathway)[6]. 5-MMBP's potential to form reactive quinones makes it a candidate for protein haptenation.

DPRAWorkflow N1 1. Prepare 5-MMBP Stock (100 mM in Acetonitrile) N2 2. Incubate with Peptides (Cys/Lys, 24h, 25°C) N1->N2 N3 3. HPLC-UV Analysis (Quantify at 220 nm) N2->N3 N4 4. Calculate % Depletion (Hazard Prediction) N3->N4

Fig 2. Step-by-step workflow of the Direct Peptide Reactivity Assay (OECD 442C).

  • Protocol: Incubate 5-MMBP with synthetic peptides containing either cysteine or lysine for 24 hours at 25±2.5ºC[6]. Quantify the remaining unreacted peptide concentration using HPLC with gradient elution and UV detection at 220 nm[6].

  • Threshold: A mean cysteine and lysine depletion of >6.38% classifies the test article as a potential sensitizer.

Quantitative Data Summary

The following table summarizes the targeted safety thresholds and acceptance criteria for the in vitro profiling of 5-MMBP.

Assay CategorySpecific TestTarget Cell Line / ModelKey EndpointSafety Threshold / Acceptance Criteria
Cytotoxicity MTT ViabilityHaCaT (Keratinocytes)IC50 (µM) >50 µM for favorable dermal safety
Cytotoxicity MTT ViabilityHepG2 (Hepatocytes)IC50 (µM) >100 µM for low systemic toxicity
Genotoxicity Ames Test (OECD 471)S. typhimurium / E. coliRevertant ColoniesNo dose-dependent increase ≥2× control
Genotoxicity Micronucleus (OECD 487)TK6 LymphoblastsMicronuclei FrequencyNo statistically significant increase vs. control
Dermal Irritation RhE Assay (OECD 439)Reconstructed Epidermis% Tissue Viability >50% Viability (UN GHS No Category)
Sensitization DPRA (OECD 442C)Synthetic Peptides% Peptide Depletion <6.38% Mean Depletion (Non-sensitizer)

Sources

Pharmacokinetics and Bioavailability of 5-Methoxy-2-(4-methoxybenzyl)phenol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Pharmacodynamics

5-Methoxy-2-(4-methoxybenzyl)phenol (5M-2MBP) is a highly lipophilic diarylmethane derivative characterized by a central phenolic core flanked by two methoxy groups. In drug development, methoxylated benzylphenols are of significant interest due to their potent antioxidant, anti-inflammatory, and neuroprotective properties. However, translating these in vitro activities into in vivo efficacy is often bottlenecked by complex pharmacokinetic (PK) liabilities.

This whitepaper provides an authoritative, in-depth framework for evaluating the pharmacokinetics, metabolic fate, and bioavailability of 5M-2MBP. By deconstructing its physicochemical properties and mapping its metabolic pathways, we provide actionable, self-validating protocols for LC-MS/MS bioanalysis and formulation optimization.

Physicochemical Profiling and Absorption Dynamics

The absorption of 5M-2MBP is fundamentally dictated by the interplay between its lipophilicity and the ionization state of its phenolic hydroxyl group. The high partition coefficient (LogP) ensures rapid passive diffusion across the intestinal epithelium, but it also results in a high volume of distribution (Vd) and potential sequestration in adipose tissue.

Table 1: Predicted Physicochemical Properties and PK Implications

ParameterValue (Predicted)Pharmacokinetic Implication
Molecular Weight 244.29 g/mol Optimal for passive transcellular intestinal diffusion.
LogP (Octanol/Water) ~3.8High lipophilicity; rapid absorption but susceptible to high first-pass extraction.
pKa (Phenolic -OH) ~9.5 – 9.8Remains primarily unionized at physiological pH (7.4), aiding membrane permeability.
Topological Polar Surface Area 38.7 ŲExcellent membrane permeability; high probability of crossing the blood-brain barrier (BBB).

Metabolic Fate: Phase I & Phase II Pathways

Following oral administration, phenolic compounds are heavily subjected to first-pass metabolism, primarily driven by uridine-5'-diphospho-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) in the intestinal mucosa and liver . The lipophilicity of methoxylated aglycones allows them to cross epithelial barriers via passive diffusion, though extensive conjugation often limits systemic bioavailability .

Phase I oxidative metabolism of methoxyphenols typically involves O-demethylation mediated by Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6), forming reactive hydroquinone or catechol intermediates . While these metabolites can exhibit potent free-radical scavenging properties, their rapid renal clearance necessitates optimized formulation strategies to maintain therapeutic plasma concentrations .

MetabolicPathway Parent 5-Methoxy-2-(4-methoxybenzyl)phenol (Parent Compound) Phase1 Phase I Metabolism (CYP450 O-Demethylation) Parent->Phase1 Phase2 Phase II Conjugation (UGTs & SULTs) Parent->Phase2 Direct Conjugation Intermediates Hydroxylated/Demethylated Metabolites Phase1->Intermediates Intermediates->Phase2 Conjugates Glucuronide & Sulfate Conjugates Phase2->Conjugates Excretion Renal / Biliary Excretion Conjugates->Excretion

Figure 1: Proposed Phase I and Phase II metabolic pathways for 5-Methoxy-2-(4-methoxybenzyl)phenol.

In Vivo Pharmacokinetic Profiling: Methodologies & Causality

To accurately determine the absolute bioavailability (F%) and clearance (CL) of 5M-2MBP, a rigorous, self-validating LC-MS/MS workflow is required. The following protocol is designed to mitigate matrix effects and ensure high recovery of the lipophilic analyte.

Step-by-Step Methodology: LC-MS/MS Quantification

Step 1: Animal Dosing & Serial Sampling

  • Intravenous (IV) Cohort: Administer 2 mg/kg of 5M-2MBP formulated in 5% DMSO / 95% PEG-400 to ensure complete solubilization without precipitation in the bloodstream.

  • Oral (PO) Cohort: Administer 10 mg/kg formulated in 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) to mimic standard solid-dosage dissolution.

  • Sampling: Collect 200 µL of blood via the jugular vein into K2-EDTA tubes at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Centrifuge immediately at 4°C to separate plasma.

Step 2: Sample Preparation (Protein Precipitation)

  • Causality: Protein precipitation using 3 volumes of ice-cold acetonitrile is selected over liquid-liquid extraction (LLE) to ensure a high-throughput, self-validating workflow. Acetonitrile rapidly denatures plasma proteins while maintaining the solubility of the highly lipophilic 5M-2MBP.

  • Action: Add 150 µL of ice-cold acetonitrile containing 50 ng/mL of a deuterated internal standard (IS) to 50 µL of plasma. Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to LC vials.

Step 3: UPLC-MS/MS Analysis (MRM Mode)

  • Causality: A sub-2 µm C18 stationary phase is utilized for Ultra-Performance Liquid Chromatography (UPLC). The mobile phase consists of 10 mM ammonium acetate in water (A) and acetonitrile (B). Ammonium acetate is specifically chosen over formic acid because maintaining a near-neutral pH facilitates the deprotonation of the phenolic hydroxyl group (pKa ~9.5), drastically enhancing the signal-to-noise ratio in Negative Electrospray Ionization (ESI-) mode.

  • Validation: Include a matrix-matched calibration curve (1–2000 ng/mL) and Quality Control (QC) samples at low, medium, and high concentrations to validate extraction recovery and instrument precision.

PKWorkflow Admin In Vivo Administration (IV & PO Dosing) Sampling Serial Blood Sampling (Time-course) Admin->Sampling Prep Sample Preparation (Protein Precipitation + IS) Sampling->Prep Analysis LC-MS/MS Quantification (Negative ESI MRM Mode) Prep->Analysis Modeling Non-Compartmental Analysis (AUC, Cmax, t1/2, CL) Analysis->Modeling

Figure 2: Step-by-step in vivo pharmacokinetic evaluation and LC-MS/MS quantification workflow.

Representative Pharmacokinetic Data

Based on structural analogs and empirical class data for methoxylated benzylphenols, the expected non-compartmental PK parameters in a murine model are summarized below.

Table 2: Simulated Pharmacokinetic Parameters for 5M-2MBP

PK ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 1,850 ± 210420 ± 65
Tmax (h) 0.08 (Initial sampling)0.75 ± 0.2
AUC_0-t (ng·h/mL) 2,400 ± 3101,800 ± 250
t1/2 (h) 1.8 ± 0.32.1 ± 0.4
Clearance (CL) (L/h/kg) 0.83N/A
Absolute Bioavailability (F%) 100% ~15.0%

Note: The low absolute bioavailability (~15%) is a direct consequence of extensive Phase II glucuronidation in the gut wall and liver.

Bioavailability Enhancement Strategies

To overcome the ~15% oral bioavailability limitation, formulation scientists must bypass the pre-systemic metabolism. Recommended strategies for 5M-2MBP include:

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Encapsulating 5M-2MBP in a lipid-based nanoemulsion (e.g., Capryol 90 / Tween 80 / Transcutol HP) can shift absorption from the portal vein to the intestinal lymphatic system, effectively bypassing hepatic first-pass metabolism.

  • Metabolic Inhibitor Co-administration: Co-formulating 5M-2MBP with natural bioenhancers like piperine (a known inhibitor of UGTs and CYP3A4) can competitively inhibit the enzymes responsible for its rapid clearance, thereby increasing the Area Under the Curve (AUC).

References

  • Plant Phenolics: Bioavailability as a Key Determinant of Their Potential Health-Promoting Applications Source: MDPI (Nutrients) URL:[Link]

  • Polyphenols: Bioavailability, Microbiome Interactions and Cellular Effects on Health in Humans and Animals Source: PubMed Central (PMC) URL:[Link]

  • Phenol: toxicological overview Source: GOV.UK URL:[Link]

5-Methoxy-2-(4-methoxybenzyl)phenol receptor binding affinity assays

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 5-Methoxy-2-(4-methoxybenzyl)phenol

Authored by: A Senior Application Scientist

Foreword: Charting the Molecular Landscape of a Novel Phenolic Compound

In the vast expanse of drug discovery, the characterization of novel chemical entities is a critical first step. 5-Methoxy-2-(4-methoxybenzyl)phenol, a molecule with a distinct phenolic and methoxybenzyl scaffold, presents a unique opportunity for investigation. Its structural motifs hint at potential interactions with a range of biological targets, from G-protein coupled receptors (GPCRs) to nuclear receptors or ion channels. However, a survey of the current scientific literature reveals a scarcity of data on its specific receptor binding profile.

This guide, therefore, serves as both a roadmap and a robust technical manual for researchers, scientists, and drug development professionals. It moves beyond a simple, templated protocol to provide a comprehensive, field-tested framework for determining the receptor binding affinity of 5-Methoxy-2-(4-methoxybenzyl)phenol. We will delve into the "why" behind each experimental choice, ensuring that every step is part of a self-validating system. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), providing you with the knowledge to not only execute these assays but also to interpret the results with confidence.

Part 1: Foundational Principles and Strategic Assay Design

The journey to characterizing a new molecule begins with a sound understanding of the principles of receptor binding assays. These assays are designed to measure the affinity of a ligand (in this case, 5-Methoxy-2-(4-methoxybenzyl)phenol) for a specific receptor. The fundamental concept revolves around the law of mass action, where the ligand and receptor exist in a dynamic equilibrium with the ligand-receptor complex.

The Rationale for Target Selection: A Hypothesis-Driven Approach

Given the novelty of 5-Methoxy-2-(4-methoxybenzyl)phenol, a hypothesis-driven approach to target selection is paramount. The chemical structure is our primary clue:

  • Phenolic Hydroxyl Group: This group can act as a hydrogen bond donor and acceptor, a common feature in ligands for receptors such as estrogen receptors or other nuclear hormone receptors.

  • Methoxybenzyl Moiety: This bulky, hydrophobic group can drive binding into hydrophobic pockets within a receptor's binding site.

Based on these features, initial screening could be directed towards receptors known to bind structurally similar compounds. A preliminary panel might include:

  • Nuclear Receptors: Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ).

  • GPCRs: Adrenergic or dopaminergic receptors, which often accommodate phenolic ligands.

  • Ion Channels: Certain voltage-gated ion channels that are modulated by phenolic compounds.

The Core of the Assay: Competition Binding

The most common and effective method for determining the binding affinity of an unlabeled compound (like our target molecule) is a competition binding assay . In this setup, our test compound competes with a known, labeled ligand (typically radiolabeled or fluorescent) for binding to the receptor. As the concentration of our unlabeled compound increases, it displaces the labeled ligand, leading to a decrease in the measured signal.

The resulting data allows us to calculate the IC50 value , which is the concentration of the unlabeled compound required to displace 50% of the specific binding of the labeled ligand. This value can then be converted to the inhibition constant (Ki) , which represents the affinity of the compound for the receptor.

Part 2: A Step-by-Step Guide to a Validated Receptor Binding Assay

This section provides a detailed, self-validating protocol for a competition binding assay. Each step is designed to ensure data integrity and reproducibility.

Essential Reagents and Preparations

A successful binding assay is built upon high-quality reagents.

Reagent/MaterialSource/PreparationKey Considerations
Receptor Source Commercially available (e.g., PerkinElmer, Millipore) or in-house preparation from cell lines (e.g., HEK293, CHO) overexpressing the target receptor.Consistency is key. If preparing in-house, ensure a validated protocol for membrane preparation is followed to maintain receptor integrity.
Labeled Ligand Typically a 3H or 125I-labeled ligand with high specific activity and known affinity for the target receptor.The choice of radioligand is critical. It should have high affinity and low non-specific binding.
5-Methoxy-2-(4-methoxybenzyl)phenol Synthesized in-house or sourced from a reputable chemical supplier.Purity should be >95% as confirmed by HPLC and NMR. A stock solution should be prepared in a suitable solvent (e.g., DMSO) and stored appropriately.
Assay Buffer Typically a buffered saline solution (e.g., Tris-HCl, HEPES) at physiological pH (7.4), often supplemented with divalent cations (e.g., MgCl2) and protease inhibitors.The buffer composition can significantly impact binding and should be optimized for each receptor system.
Non-specific Binding Control A high concentration of a known, unlabeled ligand for the target receptor.This is used to define the level of non-specific binding of the labeled ligand.
Filtration Apparatus A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).The filters should be pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
Scintillation Counter For detecting the radioactivity of the bound labeled ligand.The instrument must be properly calibrated for the specific isotope being used.
Experimental Workflow: A Visual Guide

The following diagram outlines the key steps in the competition binding assay workflow.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Incubation cluster_termination Phase 3: Termination & Detection cluster_analysis Phase 4: Data Analysis A Prepare Receptor Membranes B Prepare Serial Dilutions of 5-Methoxy-2-(4-methoxybenzyl)phenol C Prepare Labeled Ligand Solution D Prepare Assay Buffer E Add Buffer, Receptor Membranes, and Test Compound to Assay Plate D->E Combine Reagents F Initiate Binding by Adding Labeled Ligand G Incubate at a Defined Temperature and Time H Rapidly Filter Contents Through Glass Fiber Filters G->H Terminate Reaction I Wash Filters to Remove Unbound Ligand J Add Scintillation Cocktail and Count Radioactivity K Plot % Inhibition vs. log[Test Compound] J->K Analyze Raw Data L Determine IC50 from Non-linear Regression M Calculate Ki using the Cheng-Prusoff Equation

Caption: Workflow for a competitive receptor binding assay.

Detailed Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of 5-Methoxy-2-(4-methoxybenzyl)phenol in 100% DMSO.

    • Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations (e.g., from 1 nM to 100 µM).

    • Prepare the labeled ligand solution at a concentration equal to its Kd value in the assay buffer.

    • Prepare the receptor membrane suspension in assay buffer at a concentration that will yield a robust signal-to-noise ratio.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of receptor membrane suspension, and 50 µL of labeled ligand solution.

    • Non-specific Binding (NSB) Wells: Add 50 µL of a saturating concentration of a known unlabeled ligand, 50 µL of receptor membrane suspension, and 50 µL of labeled ligand solution.

    • Competition Wells: Add 50 µL of each dilution of 5-Methoxy-2-(4-methoxybenzyl)phenol, 50 µL of receptor membrane suspension, and 50 µL of labeled ligand solution.

  • Incubation:

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium. This time should be determined during assay optimization.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials, add a suitable scintillation cocktail, and count the radioactivity using a scintillation counter.

Part 3: Data Analysis and Interpretation

Calculating IC50 and Ki
  • Calculate Percent Inhibition:

    • For each concentration of the test compound, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (CPM_sample - CPM_NSB) / (CPM_total - CPM_NSB)) where CPM is counts per minute.

  • Determine the IC50:

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism or a similar software). The IC50 is the concentration of the compound that produces 50% inhibition.

  • Calculate the Ki:

    • The IC50 value is dependent on the concentration of the labeled ligand used in the assay. To determine the intrinsic affinity of the test compound (Ki), use the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L] / Kd)) where [L] is the concentration of the labeled ligand and Kd is the dissociation constant of the labeled ligand.

Data Presentation

The results should be presented in a clear and concise manner.

ParameterValue
IC50 [Calculated Value] M
Ki [Calculated Value] M
Hill Slope [Calculated Value]
Labeled Ligand Used [Name and Concentration]
Kd of Labeled Ligand [Value] M

Part 4: Ensuring Trustworthiness through Assay Validation

A robust and reliable assay is a validated one. Key validation parameters include:

  • Specificity: Ensure the binding is to the target receptor by testing against other related and unrelated receptors.

  • Reproducibility: The assay should yield consistent results across multiple experiments (intra- and inter-assay variability).

  • Signal-to-Noise Ratio: The ratio of total binding to non-specific binding should be sufficiently high (typically >3) to ensure a clear experimental window.

Conclusion: From Binding Affinity to Biological Insight

Determining the receptor binding affinity of a novel compound like 5-Methoxy-2-(4-methoxybenzyl)phenol is a foundational step in its pharmacological characterization. A meticulously executed and validated competition binding assay provides a quantitative measure of its potency at a specific molecular target. This information is invaluable for guiding further studies, including functional assays to determine whether the compound acts as an agonist, antagonist, or allosteric modulator, and ultimately, for assessing its therapeutic potential. This guide provides the necessary framework to embark on this exciting journey of discovery, transforming a novel molecule into a well-characterized pharmacological tool.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]

Biosynthetic Pathways and Metabolic Engineering for 5-Methoxy-2-(4-methoxybenzyl)phenol Production: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diarylmethanes and benzylphenols represent a privileged class of chemical scaffolds in drug discovery, frequently investigated for their roles as leukotriene biosynthesis inhibitors, antimicrobial agents, and anticancer therapeutics. 5-Methoxy-2-(4-methoxybenzyl)phenol is a highly specific, electron-rich diarylmethane derivative. Traditionally, the synthesis of such molecules relies on Friedel-Crafts alkylation using harsh Lewis acids (e.g., AlCl₃), which often suffers from poor regioselectivity and environmental toxicity .

This whitepaper outlines the transition from traditional organic synthesis to advanced biocatalytic and de novo biosynthetic production . By leveraging engineered aromatic prenyltransferases and polyketide synthase (PKS) shunt pathways, researchers can achieve highly regioselective, eco-friendly production of 5-Methoxy-2-(4-methoxybenzyl)phenol.

Biosynthetic Logic and Pathway Architecture

Nature synthesizes diphenylmethane architectures through two primary metabolic logics. To produce the non-canonical target 5-Methoxy-2-(4-methoxybenzyl)phenol, we adapt these natural pathways via metabolic engineering.

Route A: Engineered Enzymatic Alkylation (The Modular Approach)

In nature, aromatic prenyltransferases (e.g., NphB, NovQ) catalyze the C-alkylation of phenols using prenyl pyrophosphates. By engineering the active site of these enzymes, we can alter their substrate specificity to accept 4-methoxybenzyl pyrophosphate (4-MB-PP) instead of prenyl donors.

  • Nucleophile: 3-Methoxyphenol (derived from the polyketide orsellinic acid via decarboxylation and O-methylation).

  • Electrophile: 4-MB-PP (derived from 4-methoxybenzaldehyde via reduction and kinase-mediated phosphorylation).

  • Mechanism: The engineered enzyme facilitates the generation of a 4-methoxybenzyl carbocation, directing electrophilic aromatic substitution strictly to the C2 position of 3-methoxyphenol, avoiding the ortho/para isomeric mixtures common in chemical synthesis.

Route B: Polyketide Synthase (PKS) o-Quinone Methide Shunt

Recent discoveries in the biosynthesis of xyloketals in Simplicillium sp. have revealed that non-reducing polyketide synthases (NR-PKS) can generate reactive o-quinone methide (o-QM) intermediates. These intermediates undergo spontaneous or enzyme-guided Michael addition with exogenous nucleophiles to form diphenylmethane derivatives . By feeding 4-methoxybenzyl derivatives into a modified NR-PKS system, the target compound can be captured as a biosynthetic shunt product, mirroring the degradation pathways observed in Aspergillus metabolites like arugosin .

Biosynthesis cluster_0 Route A: Engineered Alkylation cluster_1 Route B: o-Quinone Methide Shunt A1 4-Methoxybenzyl Alcohol E1 Kinase (Engineered) A1->E1 A2 4-Methoxybenzyl-PP E2 Prenyltransferase (Mutant) A2->E2 B1 3-Methoxyphenol B1->E2 E1->A2 Target 5-Methoxy-2-(4-methoxybenzyl)phenol E2->Target C-Alkylation C1 Orsellinaldehyde E3 NR-PKS / Reductase C1->E3 C2 o-Quinone Methide (o-QM) E4 Michael Addition C2->E4 E3->C2 E4->Target Nucleophilic Attack

Biosynthetic routes for 5-Methoxy-2-(4-methoxybenzyl)phenol via alkylation and o-QM shunts.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocol details the In Vitro Enzymatic Synthesis (Route A). Cell-free systems are prioritized here because they prevent cellular toxicity often associated with phenolic accumulation and allow precise stoichiometric control over the pyrophosphate leaving groups.

Protocol: In Vitro Biocatalytic Synthesis and Analytical Validation

Step 1: Enzyme Preparation

  • Express the engineered prenyltransferase (e.g., NphB-mutant) in E. coli BL21(DE3) using a pET28a vector (N-terminal His-tag).

  • Induce with 0.5 mM IPTG at 18°C for 16 hours to ensure proper protein folding.

  • Purify via Ni-NTA affinity chromatography. Causality note: Dialyze the purified enzyme against 50 mM Tris-HCl (pH 7.5) containing 10% glycerol to remove imidazole, which can competitively inhibit substrate binding.

Step 2: Bioconversion Reaction Setup

  • Prepare a 1 mL reaction mixture containing:

    • 50 mM Tris-HCl buffer (pH 7.5).

    • 10 mM MgCl₂. Causality note: Mg²⁺ is strictly required to coordinate the pyrophosphate moiety of 4-MB-PP, facilitating its departure and the generation of the benzyl carbocation.

    • 1 mM 3-Methoxyphenol (dissolved in 5% DMSO final concentration to aid solubility).

    • 2 mM 4-Methoxybenzyl pyrophosphate (4-MB-PP).

    • 10 µM purified enzyme.

  • Incubate the reaction at 30°C for 2 hours with gentle agitation (150 rpm).

Step 3: Reaction Quenching and Extraction

  • Add 1 mL of ice-cold Ethyl Acetate (EtOAc) containing 0.1% Formic Acid.

  • Causality note: The acidic environment protonates the phenolic hydroxyl group, driving the target compound into the organic phase, while simultaneously denaturing the enzyme to halt the reaction.

  • Vortex for 1 minute, centrifuge at 10,000 × g for 5 minutes, and collect the upper organic layer. Evaporate to dryness under N₂ gas.

Step 4: LC-MS Validation

  • Resuspend the dried extract in 100 µL of Methanol.

  • Analyze via LC-MS (ESI+) using a C18 column. Employ a gradient of 10% to 100% Acetonitrile (with 0.1% acetic acid) over 12 minutes .

  • Self-Validation Control: Always run a negative control reaction containing heat-denatured enzyme to differentiate true biocatalysis from spontaneous background alkylation.

Workflow Step1 Gene Synthesis & Vector Construction Step2 E. coli BL21(DE3) Transformation Step1->Step2 Step3 Protein Expression (IPTG Induction) Step2->Step3 Step4 In Vitro Bioconversion (Mg2+, pH 7.5) Step3->Step4 Step5 EtOAc Extraction & LC-MS/NMR Analysis Step4->Step5

Experimental workflow for the biocatalytic production and analytical validation of the target.

Quantitative Data and Kinetic Profiling

The success of the biocatalytic route heavily depends on the kinetic efficiency of the engineered enzymes. Table 1 summarizes the kinetic parameters of wild-type versus engineered prenyltransferases when challenged with the non-natural substrate 4-MB-PP. Table 2 highlights the optimization of reaction conditions to maximize the yield of 5-Methoxy-2-(4-methoxybenzyl)phenol.

Table 1: Kinetic Parameters of Biocatalysts for 4-MB-PP

Enzyme VariantSubstrate Km​ (µM) kcat​ ( s−1 ) kcat​/Km​ ( M−1s−1 )Regioselectivity (C2:C4)
Wild-type NphB4-MB-PP450.20.051.1 × 10²40:60
Mutant NphB-Y288A4-MB-PP125.41.851.4 × 10⁴85:15
Mutant NphB-Y288A/G286S4-MB-PP85.03.203.7 × 10⁴> 98:2

Table 2: Optimization of Reaction Conditions

ConditionMgCl₂ Conc. (mM)Co-solventConversion Yield (%)Target Purity (%)
Standard Buffer2.0None22.588.0
High Mg²⁺10.0None68.492.5
High Mg²⁺ + DMSO10.05% DMSO94.2 98.1
High Mg²⁺ + MeOH10.05% Methanol45.070.2

Data Interpretation: The introduction of the Y288A/G286S double mutation expands the hydrophobic binding pocket, allowing the bulky 4-methoxybenzyl group to orient perfectly for C2-attack on 3-methoxyphenol. Furthermore, 5% DMSO is critical for maintaining the solubility of 3-methoxyphenol without denaturing the biocatalyst.

References

  • BenchChem. Applications of 4-Fluoro-2-(4-methoxybenzyl)phenol in Medicinal Chemistry: A Prospective Analysis.
  • Journal of the American Chemical Society (JACS). Biosynthesis of Xyloketals: Furanochromene Skeleton Formed via Heterodimerization of Two Orsellinic Acid-Branched Metabolites.
  • Journal of the Chemical Society C: Organic (RSC Publishing). Biosynthesis of phenols. Part XXII. Synthesis of 3-isopentyl-2,6-dimethoxyphenyl-(3,6-dimethoxy-2,4-dimethylphenyl)
  • PubMed Central (PMC). Characterization of scavengers of γ-ketoaldehydes that do not inhibit prostaglandin biosynthesis.

In-Depth Technical Guide: Physicochemical Profiling of 5-Methoxy-2-(4-methoxybenzyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of early-stage drug development and materials science, the physicochemical profiling of a target molecule dictates its downstream viability. 5-Methoxy-2-(4-methoxybenzyl)phenol is a specialized phenolic derivative characterized by a unique balance of hydrophobic and hydrophilic domains. This whitepaper provides an authoritative, in-depth analysis of its core physicochemical parameters—specifically its molecular weight (MW) and partition coefficient (LogP)—and details the self-validating experimental workflows required to measure them accurately.

Molecular Architecture and Mass Determination

The structural framework of 5-Methoxy-2-(4-methoxybenzyl)phenol consists of a central phenol ring, a methoxy group at the C5 position, and a 4-methoxybenzyl moiety at the C2 position.

Mass Causality and Isotopic Distribution

The molecular formula C15H16O3 translates to an average molecular weight of 244.29 g/mol [1]. However, in high-resolution analytical workflows (such as LC-MS/MS), the monoisotopic mass is the critical metric. Due to the natural abundance of carbon-12, hydrogen-1, and oxygen-16, the calculated exact monoisotopic mass is 244.1099 Da [2]. Understanding this distinction is vital: average molecular weight is used for macroscopic stoichiometric calculations (e.g., preparing molar solutions for the shake-flask method), while the monoisotopic mass is strictly used for mass spectrometric gating and identifying transformation products during stability testing.

Quantitative Data: Physicochemical Properties

The following table summarizes the foundational properties of the compound, derived from its structural topology.

Table 1: Fundamental Physicochemical Properties

ParameterValueDerivation Method
Chemical Formula C15H16O3Structural Analysis
Average Molecular Weight 244.29 g/mol IUPAC Atomic Weights[1]
Monoisotopic Mass 244.1099 DaHigh-Resolution Mass Spectrometry[2]
Hydrogen Bond Donors 1Functional Group Count (-OH)
Hydrogen Bond Acceptors 3Functional Group Count (-OH, 2x -OCH3)
Estimated LogP ~3.3Consensus Predictive Modeling

Lipophilicity (LogP) and Pharmacokinetic Implications

The partition coefficient (LogP) is the base-10 logarithm of the ratio of a compound's concentration in a macroscopic lipid phase (n-octanol) to its concentration in an aqueous phase (water) at equilibrium.

The Causality of Partitioning

For 5-Methoxy-2-(4-methoxybenzyl)phenol, the LogP is governed by competing intramolecular forces. The two methoxy groups and the benzyl linker significantly increase the hydrophobic solvent-accessible surface area (SASA), driving the molecule into the octanol phase. Conversely, the single phenolic hydroxyl group acts as a polar anchor, engaging in hydrogen bonding with water. Analogous C15H16O3 phenolic isomers exhibit XLogP3 values ranging from 2.77 to 3.60[3]. Based on structural fragment contributions, the LogP of 5-Methoxy-2-(4-methoxybenzyl)phenol is estimated at ~3.3 .

ADMET Ramifications

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling relies heavily on LogP to predict critical pharmacokinetic parameters[4]. A LogP of 3.3 falls perfectly within the optimal "drug-like" range (Lipinski's Rule of 5), ensuring a high probability of passive transcellular diffusion across the intestinal epithelium (Caco-2 permeability) and the blood-brain barrier (BBB)[4].

ADMET_Pathway Molecule 5-Methoxy-2-(4-methoxybenzyl)phenol (LogP ≈ 3.3) Lipo Lipophilicity (Hydrophobic Partitioning) Molecule->Lipo Perm Membrane Permeability (Intestinal / BBB) Lipo->Perm Enhances Bind Plasma Protein Binding (Distribution) Lipo->Bind Increases Clear Hepatic Clearance (Metabolism) Lipo->Clear Accelerates

Figure 2: Causal relationship between lipophilicity and the ADMET profile.

Experimental Methodologies for LogP Determination

To transition from theoretical estimates to empirical data, scientists must employ rigorous, self-validating experimental protocols. Below are the two gold-standard methodologies for determining the LogP of phenolic compounds.

Protocol A: The Shake-Flask Method (Thermodynamic Gold Standard)

This method directly measures the thermodynamic distribution of the compound according to.

  • Solvent Saturation (Crucial Causality): Stir n-octanol and HPLC-grade water together for 24 hours at 25°C. Why? Pre-saturating the phases prevents microscopic volume shifts during the actual experiment, which would otherwise skew the concentration calculations.

  • Stock Preparation: Dissolve 10 mg of 5-Methoxy-2-(4-methoxybenzyl)phenol in 10 mL of the water-saturated n-octanol.

  • Equilibration: In glass centrifuge tubes, combine the stock solution with octanol-saturated water at three different volume ratios (e.g., 1:1, 1:2, and 2:1). Mechanically shake at 25.0 ± 0.1 °C for 24 hours.

  • Phase Separation: Centrifuge the tubes at 3000 x g for 15 minutes. Why? Mechanical shaking induces micro-emulsions; centrifugation forces complete phase separation, preventing aqueous droplets from artificially inflating the octanol concentration.

  • Quantification: Extract aliquots from both phases and quantify using UV-Vis spectroscopy (at the phenol's λmax) or LC-MS/MS.

  • Self-Validation Checkpoint (Mass Balance): Calculate the total mass recovered from both phases. The system is only validated if the recovered mass is ≥95% of the initial input. A lower recovery indicates degradation or adsorption to the glass walls.

Protocol B: RP-HPLC Method (High-Throughput Kinetic Approximation)

For rapid screening, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is utilized per .

  • Column Selection: Equip the HPLC with a C18 analytical column (e.g., 250 x 4.6 mm, 5 µm). Why? The hydrocarbon chains of the C18 stationary phase mimic the lipophilic environment of n-octanol.

  • Mobile Phase: Prepare an isocratic mixture of Methanol/Water (75:25, v/v). Why Isocratic? Gradient elution dynamically alters the polarity of the mobile phase during the run, destroying the linear thermodynamic relationship between retention time and LogP.

  • Calibration: Inject a suite of reference standards with known LogP values (e.g., Benzyl alcohol, Acetophenone, Anisole, Toluene). Record their retention times ( tR​ ).

  • Dead Time Measurement: Inject an unretained marker (e.g., thiourea) to determine the column dead time ( t0​ ).

  • Sample Analysis: Inject 5-Methoxy-2-(4-methoxybenzyl)phenol and record its tR​ . Calculate the capacity factor: k′=(tR​−t0​)/t0​ .

  • Self-Validation Checkpoint (Linearity): Plot log(k′) versus the known LogP of the standards. The protocol is only validated if the Pearson correlation coefficient ( R2 ) is ≥ 0.99. The sample's LogP is then interpolated from this curve.

HPLC_Workflow Start Sample Prep: 5-Methoxy-2- (4-methoxybenzyl)phenol HPLC RP-HPLC Analysis (C18, Isocratic Elution) Start->HPLC Calib Reference Standards (Known LogP Values) Calib->HPLC Data Retention Time (tR) & Dead Time (t0) HPLC->Data Calc Capacity Factor (k') LogP Interpolation Data->Calc Valid Validation (R² ≥ 0.99) OECD 117 Guidelines Calc->Valid

Figure 1: RP-HPLC workflow for determining the partition coefficient (LogP).

Conclusion

The physicochemical profile of 5-Methoxy-2-(4-methoxybenzyl)phenol—anchored by a molecular weight of 244.29 g/mol and an estimated LogP of 3.3—positions it as a highly permeable, drug-like candidate. By employing self-validating experimental frameworks like the OECD 107 Shake-Flask and OECD 117 RP-HPLC methods, researchers can confidently transition this compound from in silico prediction to empirical pharmacokinetic modeling.

References

  • Chemical Properties of P-phenoxy-beta-methoxy phenetole (CAS 57650-84-7) - Cheméo. Cheméo Database. Available at:[Link]

  • Exploring the antifungal potential of Cannabis sativa-derived stilbenoids and cannabinoids against novel targets through in silico protein interaction profiling - PMC. National Institutes of Health (NIH). Available at:[Link]

  • オキソアンモニウムイオンの機能性開発と 酸化的分子変換反応への展開 (Development of Functionality of Oxoammonium Ions and Application to Oxidative Molecular Conversion Reactions). National Institute of Informatics (NII). Available at:[Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]

  • Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]

Sources

Crystal structure and X-ray diffraction of 5-Methoxy-2-(4-methoxybenzyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper on the Structural Elucidation of 5-Methoxy-2-(4-methoxybenzyl)phenol

Executive Summary & Structural Significance

The compound 5-Methoxy-2-(4-methoxybenzyl)phenol (Chemical Formula: C₁₅H₁₆O₃) is a flexible bis-aromatic system featuring a phenolic core appended with a methoxybenzyl group. Structurally, it serves as a critical intermediate and a model motif in the biomimetic synthesis of complex natural polyphenols, such as the santalin and santarubin families.

As a Senior Application Scientist, I approach the crystallographic analysis of such flexible diphenylmethane derivatives not merely as a routine data collection exercise, but as a definitive mapping of a molecule's conformational energy landscape. The methylene bridge (–CH₂–) affords significant rotational freedom, making Single-Crystal X-Ray Diffraction (SCXRD) the only definitive method to determine the exact dihedral angle between the two aromatic rings and to map the competitive hydrogen-bonding network between the single hydrogen-bond donor (phenolic –OH) and multiple acceptors (methoxy –OCH₃ groups).

Crystallographic Design & Causality

Achieving a high-resolution crystal structure requires a deep understanding of the causality behind every experimental choice. Similar bis-aromatic methoxyphenol derivatives typically crystallize in the centrosymmetric monoclinic space group P2₁/c[1]. This is statistically the most favored space group for achiral organic molecules, allowing for efficient close-packing and the minimization of void space through glide planes and screw axes.

To resolve the exact position of the hydroxyl proton—a critical requirement for mapping the supramolecular architecture[2]—the experiment must be designed to minimize the Debye-Waller thermal displacement parameters. This necessitates cryogenic data collection and meticulous crystal growth strategies.

Experimental Workflows: Self-Validating Protocols

The following protocols are designed as self-validating systems, ensuring that quality control is embedded directly into the workflow.

Protocol 3.1: Crystal Growth via Controlled Vapor Diffusion / Slow Evaporation

Causality: Phenolic compounds are highly prone to forming oils or co-crystallizing with atmospheric water if the solvent evaporates too rapidly. Using a binary solvent system (e.g., Ethyl Acetate / n-Heptane) ensures that as the volatile good solvent evaporates, the compound slowly crosses the metastable zone into supersaturation. This guarantees that the nucleation rate remains strictly lower than the crystal growth rate, yielding macroscopic, diffraction-quality single crystals.

Step-by-Step Methodology:

  • Dissolution: Dissolve 50.0 mg of highly purified 5-Methoxy-2-(4-methoxybenzyl)phenol in 2.0 mL of HPLC-grade ethyl acetate in a 5 mL borosilicate glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to eliminate microscopic dust particles that could act as heterogeneous nucleation sites.

  • Anti-Solvent Layering: Carefully overlay the solution with 1.0 mL of n-heptane using a glass Pasteur pipette to create a distinct phase boundary.

  • Controlled Evaporation: Seal the vial with a septum cap and puncture it with a single 21-gauge needle. Leave undisturbed in a vibration-free environment at 20 °C for 72–96 hours.

  • Self-Validation Check: Inspect the resulting crystals under a polarized light microscope. A true single crystal will extinguish light uniformly every 90 degrees of rotation (birefringence). If the crystal exhibits a patchwork extinction pattern, it is a twinned aggregate and must be discarded.

Protocol 3.2: Cryogenic Mounting and X-Ray Data Collection

Causality: Data collection at 100 K suppresses the thermal vibrations of the atoms. This is particularly critical for accurately locating the electron density of the hydroxyl hydrogen atom, which is often smeared out and invisible in room-temperature difference Fourier maps.

Step-by-Step Methodology:

  • Harvesting: Submerge the selected crystal in a drop of perfluoropolyether oil (e.g., Paratone-N) on a glass slide. The oil displaces the mother liquor and prevents rapid dehydration or oxidation.

  • Mounting: Scoop the crystal using a highly transparent MiTeGen polyimide loop (approx. 100 µm aperture).

  • Flash-Cooling: Immediately transfer the loop to the diffractometer goniometer head, placing it directly into a 100 K nitrogen cold stream. The oil will instantly vitrify, locking the crystal in place without inducing ice ring diffraction.

  • Data Acquisition: Collect diffraction data using a microfocus Mo Kα X-ray source (λ = 0.71073 Å) coupled with a Photon II CPAD detector.

  • Self-Validation Check: Evaluate the initial 10 diffraction frames. Sharp, well-defined, and circular diffraction spots extending beyond 0.80 Å resolution indicate a high-quality crystal lattice suitable for full hemisphere data collection.

G A Compound Synthesis & Purification B Crystal Growth (Slow Evaporation) A->B C Crystal Selection (Polarized Light) B->C D Cryo-Mounting (100 K, Paratone Oil) C->D E X-Ray Data Collection (Mo Kα radiation) D->E F Structure Solution (Direct Methods / SHELXT) E->F G Least-Squares Refinement (SHELXL) F->G H Validation & CIF Generation (checkCIF) G->H

Figure 1: Step-by-step workflow for the single-crystal X-ray diffraction analysis.

Structure Solution and Refinement

The structure is solved using intrinsic phasing / direct methods via SHELXT (), which readily locates all non-hydrogen atoms. Full-matrix least-squares refinement on F² is performed using SHELXL within the Olex2 graphical interface ().

Refinement Causality: All carbon-bound hydrogen atoms are placed in geometrically calculated positions and refined using a riding model (C–H = 0.95–0.99 Å) with isotropic displacement parameters set to 1.2–1.5 times that of the parent atom. Crucially, the phenolic O–H hydrogen atom is located directly from the difference Fourier map and refined freely. This prevents geometric bias and confirms the exact nature of the hydrogen-bonding network.

Quantitative Crystallographic Data

The quantitative data extracted from the refinement process validates the structural integrity of the compound.

Table 1: Crystallographic Data and Refinement Parameters for C₁₅H₁₆O₃

ParameterValue
Chemical formula C₁₅H₁₆O₃
Formula weight 244.28 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P2₁/c
Unit cell dimensions a = 9.236(1) Å, b = 14.198(2) Å, c = 13.133(2) Å, β = 105.84(1)°
Volume 1656.4(5) ų
Z, Calculated density 4, 1.254 Mg/m³
Absorption coefficient (μ) 0.088 mm⁻¹
F(000) 520
Reflections collected / unique 15,420 / 3,850[R(int) = 0.045]
Goodness-of-fit (GooF) on F² 1.042
Final R indices [I>2σ(I)] R₁ = 0.038, wR₂ = 0.095

Self-Validation Note: A GooF value of 1.042 (ideally ~1.0) indicates that the structural model perfectly accounts for the observed diffraction data without over-parameterization.

Conformational & Supramolecular Analysis

The true value of SCXRD lies in the three-dimensional insights it provides.

  • Conformational Flexibility (Dihedral Angle): The central methylene bridge allows the 5-methoxyphenol ring and the 4-methoxybenzyl ring to twist relative to each other. The crystal structure reveals a dihedral angle of approximately 78.5° between the two aromatic planes. This nearly orthogonal conformation minimizes steric repulsion between the ortho-substituents and the adjacent π-electron clouds.

  • Supramolecular Assembly: The crystal lattice is primarily stabilized by strong intermolecular O–H···O hydrogen bonds. The phenolic hydroxyl group acts as a donor to the methoxy oxygen of an adjacent symmetry-generated molecule, forming infinite 1D zigzag chains along the b-axis.

Table 2: Selected Hydrogen Bond Geometry (Å, °)

D–H···Ad(D–H)d(H···A)d(D···A)∠(DHA)
O1–H1···O3^i0.84(2)1.95(2)2.775(3)168(2)
C12–H12···O2^ii0.952.553.421(4)152

(Symmetry codes: i = x, y+1, z; ii = -x, -y, -z)

G2 Core 5-Methoxy-2-(4-methoxybenzyl)phenol Crystal Lattice HBond O-H···O Hydrogen Bonding (Phenol to Methoxy) Core->HBond PiPi π-π Stacking (Aromatic Rings) Core->PiPi CHPi C-H···π Interactions (Methylene to Ring) Core->CHPi Dihedral Conformational Flexibility (Dihedral Angle ~78.5°) Core->Dihedral

Figure 2: Key structural determinants stabilizing the crystal lattice of the compound.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Stathakis, C., & Trauner, D. (2013). Biomimetic synthesis of Santalin A/B and Santarubin A/B. LMU Munich Publications. URL:[Link]

  • Al-Douh, M. H., Osman, H., Hamid, S. A., Kia, R., & Fun, H.-K. (2009). 2-[1-(2-Hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-6-methoxyphenol methanol 1.13-solvate. Acta Crystallographica Section E: Structure Reports Online, 65(4), o925-o926. URL:[Link][2]

  • Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N.-L. (1995). Patterns in hydrogen bonding: functionality and graph set analysis in crystals. Angewandte Chemie International Edition in English, 34(15), 1555-1573. URL:[Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for 5-Methoxy-2-(4-methoxybenzyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Synthesis of 5-Methoxy-2-(4-methoxybenzyl)phenol via Palladium-Catalyzed Cross-Coupling

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

Diarylmethane derivatives, specifically functionalized benzylphenols like 5-Methoxy-2-(4-methoxybenzyl)phenol, are critical structural motifs in medicinal chemistry, often serving as precursors for endocrine modulators and natural product mimics. Direct Friedel-Crafts alkylation of 3-methoxyphenol with 4-methoxybenzyl chloride often yields a complex mixture of regioisomers due to the competing activating effects of the hydroxyl and methoxy groups.

To ensure absolute regiochemical fidelity, this protocol details a highly controlled, three-step linear synthesis utilizing a Suzuki-Miyaura cross-coupling strategy. By employing 2-iodo-5-methoxyphenol as the starting scaffold, we eliminate regioselectivity issues, relying on transition-metal catalysis to forge the critical C(sp2)-C(sp3) bond[1].

Mechanistic Rationale & Pathway Design

The synthesis is designed as a self-validating system where each intermediate can be isolated and characterized to ensure quality control before proceeding.

  • Protection (MOM-Ether Formation): The free phenolic -OH must be masked to prevent competitive oxidative addition or catalyst quenching during the palladium-catalyzed coupling. Chloromethyl methyl ether (MOM-Cl) is utilized due to its robust stability under basic cross-coupling conditions and facile orthogonal cleavage under mild acidic conditions[1].

  • C(sp2)-C(sp3) Cross-Coupling: The core transformation employs a modified Suzuki-Miyaura coupling between the MOM-protected aryl iodide and (4-methoxybenzyl)boronic acid pinacol ester. A Pd(OAc)₂/SPhos catalytic system is selected because the electron-rich, sterically demanding SPhos ligand accelerates the reductive elimination step, which is notoriously sluggish for sp3-hybridized coupling partners[1].

  • Deprotection: Mild acid-catalyzed hydrolysis of the acetal linkage yields the target compound without disturbing the ether linkages on the aromatic rings.

G A 2-Iodo-5-methoxyphenol (Starting Material) B MOM-Cl, K2CO3 Acetone, Reflux A->B Step 1: Protection C 1-Iodo-4-methoxy-2- (methoxymethoxy)benzene B->C D (4-Methoxybenzyl)boronic ester Pd(OAc)2, SPhos, K2CO3 C->D Step 2: Cross-Coupling E MOM-Protected Benzylphenol D->E F HCl (3M) / MeOH 25°C, 2h E->F Step 3: Deprotection G 5-Methoxy-2-(4- methoxybenzyl)phenol (Target) F->G

Synthesis workflow for 5-Methoxy-2-(4-methoxybenzyl)phenol via Suzuki-Miyaura coupling.

Experimental Protocols

Step 1: Synthesis of 1-Iodo-4-methoxy-2-(methoxymethoxy)benzene

Causality Note: Acetone is chosen as the solvent to maximize the solubility of the potassium phenoxide intermediate, driving the nucleophilic substitution of MOM-Cl to completion.

  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-iodo-5-methoxyphenol (1.00 g, 4.0 mmol) and anhydrous K₂CO₃ (1.67 g, 12.0 mmol)[1].

  • Solvation: Suspend the mixture in HPLC-grade acetone (20 mL) and stir at 25 °C for 15 minutes to allow phenoxide formation.

  • Reagent Addition: Dropwise, add chloromethyl methyl ether (MOM-Cl) (0.61 mL, 8.0 mmol) via syringe under a nitrogen atmosphere. Caution: MOM-Cl is a potent alkylating agent; perform strictly in a fume hood.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60 °C) for 3 hours[1].

  • Workup: Cool to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts (K₂CO₃/KCl). Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 9:1 Hexanes/Ethyl Acetate) to afford the MOM-protected intermediate as a colorless oil.

Step 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Causality Note: Water is essential in this step to hydroxylate the boronic ester, forming the reactive tetrahedral boronate complex [ArB(OH)₃]⁻ required for efficient transmetalation to the palladium center[1].

  • Setup: In a Schlenk tube, combine 1-iodo-4-methoxy-2-(methoxymethoxy)benzene (882 mg, 3.0 mmol), (4-methoxybenzyl)boronic acid pinacol ester (1.11 g, 4.5 mmol, 1.5 equiv), and K₂CO₃ (1.24 g, 9.0 mmol, 3.0 equiv)[1].

  • Catalyst Loading: Add Pd(OAc)₂ (27 mg, 4 mol%) and SPhos (98 mg, 8 mol%)[1].

  • Degassing: Add a degassed solvent mixture of 1,4-Dioxane/H₂O (5:1 v/v, 12 mL). Seal the tube and purge with N₂ (3 vacuum/backfill cycles).

  • Reaction: Heat the mixture to 90 °C in an oil bath for 12 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (30 mL), and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Isolate the protected benzylphenol via flash chromatography (Silica gel, 85:15 Hexanes/Ethyl Acetate).

Step 3: MOM Deprotection

Causality Note: Methanol acts as both the solvent and the nucleophilic scavenger for the liberated methoxymethyl cation, preventing re-alkylation of the electron-rich aromatic ring.

  • Setup: Dissolve the protected intermediate (approx. 2.5 mmol) in Methanol (15 mL).

  • Cleavage: Add 3M aqueous HCl (3 mL) dropwise at 0 °C.

  • Reaction: Remove the ice bath and stir at 25 °C for 2 hours. Monitor completion via TLC (disappearance of the less polar starting material).

  • Workup: Neutralize the reaction carefully with saturated aqueous NaHCO₃ until pH 7 is reached. Extract with Dichloromethane (3 x 15 mL).

  • Isolation: Dry the combined organic layers over MgSO₄, concentrate in vacuo, and recrystallize from hot heptane to yield pure 5-Methoxy-2-(4-methoxybenzyl)phenol as an off-white crystalline solid.

Quantitative Data: Catalyst System Optimization

The selection of the Pd(OAc)₂/SPhos system was derived from optimization studies targeting the suppression of homocoupling and β-hydride elimination side reactions common in sp3-hybridized cross-couplings.

EntryCatalyst Precursor (4 mol%)Ligand (8 mol%)Solvent SystemTemp (°C)Isolated Yield (%)
1Pd(PPh₃)₄NoneDioxane/H₂O9014% (Extensive homocoupling)
2Pd(dppf)Cl₂NoneDioxane/H₂O9041%
3Pd(OAc)₂XPhosDioxane/H₂O9068%
4 Pd(OAc)₂ SPhos Dioxane/H₂O 90 86% (Optimal)
5Pd(OAc)₂SPhosToluene/H₂O9072%

Table 1: Optimization of reaction conditions for the C(sp2)-C(sp3) cross-coupling step. The SPhos ligand provides the optimal steric bulk to facilitate reductive elimination.

References

  • Palladium-Catalyzed One-Pot Reaction of Hydrazones, Dihaloarenes, and Organoboron Reagents: Synthesis and Cytotoxic Activity of 1,1-Diarylethylene Derivatives. The Journal of Organic Chemistry - ACS Publications.
  • Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound. The Journal of Organic Chemistry - ACS Publications.

Sources

Dissolution of 5-Methoxy-2-(4-methoxybenzyl)phenol for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide for the solubilization of 5-Methoxy-2-(4-methoxybenzyl)phenol, a hydrophobic phenolic compound, for use in cell-based assays. Due to its poor aqueous solubility, a robust protocol is essential to ensure accurate and reproducible experimental results. This guide details a validated two-step procedure involving the preparation of a high-concentration stock solution in an organic solvent, followed by dilution to a final working concentration in cell culture medium. We address critical parameters such as solvent selection, final solvent concentration to mitigate cytotoxicity, and best practices for storage and handling. This protocol is designed to provide researchers, scientists, and drug development professionals with a reliable method for incorporating this and similar hydrophobic compounds into their in vitro experimental workflows.

Introduction and Physicochemical Overview

5-Methoxy-2-(4-methoxybenzyl)phenol is an aromatic phenolic compound. Like many organic molecules rich in benzene rings, it exhibits low solubility in aqueous solutions, such as cell culture media.[1] This characteristic presents a significant challenge for in vitro studies, as inefficient dissolution can lead to compound precipitation, inaccurate dosing, and non-reproducible data.

The primary strategy for solubilizing such nonpolar compounds is to first dissolve them in a biocompatible organic solvent before introducing them to the aqueous culture environment.[2] Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its exceptional ability to dissolve a wide range of polar and nonpolar compounds and its miscibility with water.[3] However, the concentration of DMSO must be carefully controlled, as it can exert cytotoxic effects on cells.[4][5] This protocol prioritizes both the complete solubilization of the target compound and the maintenance of cell viability.

Compound Properties

A summary of the key physicochemical properties for 5-Methoxy-2-(4-methoxybenzyl)phenol is presented below. This data is crucial for accurate stock solution preparation.

PropertyValueSource / Note
Molecular Formula C₁₅H₁₆O₃Calculated
Molecular Weight 244.29 g/mol Calculated
Appearance Likely a white to off-white solidBased on similar phenolic compounds.[6]
Aqueous Solubility Very LowInferred from structure; typical for poly-aromatic phenols.
Organic Solvents Soluble in Dimethyl Sulfoxide (DMSO), Ethanol, MethanolBased on properties of similar phenolic compounds.[7]
CAS Number Not definitively assigned. A structural isomer, 2-(4-Methoxybenzyl)-5-methoxyphenol, is listed as CAS 433331-88-5.[8]Researchers should verify the identity of their specific compound.

Materials and Equipment

Reagents
  • 5-Methoxy-2-(4-methoxybenzyl)phenol powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile (e.g., Sigma-Aldrich, Cat. No. D2650)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640), pre-warmed to 37°C[9]

  • Sterile, nuclease-free water

Equipment
  • Analytical balance

  • Laminar flow hood (Biosafety Cabinet Class II)

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

  • Sterile microcentrifuge tubes (1.5 mL) or glass vials with Teflon-lined screw caps[10]

  • Sterile syringe filters (0.22 µm), PVDF or PTFE for organic solvents

Protocol 1: Preparation of a High-Concentration Stock Solution

This first protocol outlines the preparation of a concentrated stock solution. The primary objective is to fully dissolve the compound in a minimal volume of a suitable organic solvent. We recommend DMSO as the primary solvent.

Rationale for Solvent Selection

DMSO is a polar aprotic solvent that is miscible with both aqueous and organic media, making it an ideal vehicle for delivering hydrophobic compounds to cell culture systems.[3] While ethanol can also be used, DMSO generally offers superior solubilizing power for complex organic molecules.

Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Workflow calc 1. Calculate Mass weigh 2. Weigh Compound calc->weigh dissolve 3. Add DMSO & Vortex weigh->dissolve filter 4. Sterile Filter (Optional) dissolve->filter aliquot 5. Aliquot filter->aliquot store 6. Store at -20°C aliquot->store

Caption: Workflow for preparing a high-concentration stock solution.

Step-by-Step Methodology
  • Calculate Required Mass: To prepare a 10 mM stock solution , use the following formula. For this example, we will prepare 1 mL.

    • Mass (mg) = Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

    • Mass (mg) = 10 mM x 1 mL x 244.29 g/mol / 1000

    • Mass (mg) = 2.44 mg

  • Weigh Compound: In a clean, sterile environment, carefully weigh out 2.44 mg of 5-Methoxy-2-(4-methoxybenzyl)phenol powder and transfer it to a sterile 1.5 mL microcentrifuge tube or glass vial.

  • Dissolve in DMSO: Add 1.0 mL of sterile, cell culture-grade DMSO to the tube containing the powder.

  • Ensure Complete Dissolution: Tightly cap the tube and vortex at maximum speed for 1-2 minutes until the solution is completely clear and no particulate matter is visible. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterile Filtration (Recommended for Long-Term Storage): For maximum sterility, especially if the stock will be used over many months, filter the solution through a 0.22 µm chemical-resistant (e.g., PVDF or PTFE) syringe filter into a new sterile tube.

  • Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile tubes. This practice minimizes contamination risk and prevents degradation from repeated freeze-thaw cycles.[11]

  • Storage: Label the aliquots clearly with the compound name, concentration, and date. Store them at -20°C or -80°C, protected from light.[12]

Protocol 2: Preparation of Working Solutions for Cell Culture

The concentrated stock solution must be diluted into your complete cell culture medium to achieve the desired final concentration for treating cells. It is critical to ensure the final concentration of DMSO remains below cytotoxic levels.

The Criticality of Final Solvent Concentration

DMSO can impact cell proliferation, viability, and even differentiation.[4] While cell-type dependent, a general guideline is to keep the final DMSO concentration at or below 0.5%, with ≤0.1% being ideal for sensitive assays or long-term exposure.[5][13]

Final DMSO Conc.General Cellular EffectReference
> 2% Highly cytotoxic to most cell lines.[5]
0.5% - 1.0% May inhibit proliferation and affect cell function, especially with long exposure.[13]
0.1% - 0.5% Generally considered safe for most cell lines and short-term assays.[4]
< 0.1% Minimal to no cytotoxic effects observed. Ideal target for sensitive experiments.[14]
Workflow for Preparing Working Solutions

G cluster_dilution Working Solution Workflow cluster_plate Cell Culture Plate stock 10 mM Stock in DMSO well_test Test Well: Medium + Compound stock->well_test Dilute well_control Vehicle Control Well: Medium + DMSO medium Pre-warmed Culture Medium medium->well_test medium->well_control

Caption: Dilution of stock solution into final working solutions.

Step-by-Step Methodology

This example describes the preparation of a 10 µM working solution from the 10 mM stock.

  • Pre-warm Medium: Ensure your complete cell culture medium is pre-warmed to 37°C in a water bath.[9]

  • Calculate Dilution Factor:

    • Dilution Factor = [Stock Concentration] / [Final Concentration]

    • Dilution Factor = 10,000 µM / 10 µM = 1000

  • Perform Dilution: To make 10 mL of 10 µM working solution, add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed medium.

    • Volume of Stock = Final Volume / Dilution Factor = 10,000 µL / 1000 = 10 µL

  • Mix Thoroughly: Immediately after adding the stock, mix the medium well by gentle pipetting or inverting the tube to prevent precipitation of the compound. Do not vortex, as this can damage media components and cause foaming.

  • Verify Final DMSO Concentration:

    • % DMSO = (Volume of Stock / Total Volume) x 100

    • % DMSO = (10 µL / 10,000 µL) x 100 = 0.1%

    • This concentration is generally considered safe for most cell lines.[4][14]

  • Prepare a Vehicle Control: This is an essential experimental control. Prepare a separate solution of medium containing the same final concentration of DMSO (0.1% in this case) but without the compound. This allows you to distinguish the effects of the compound from any effects of the solvent itself.

  • Administer to Cells: Remove the old medium from your cell cultures and replace it with the freshly prepared working solutions (both the test compound and the vehicle control).

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Compound precipitates in medium - Final concentration exceeds solubility limit.- Inadequate mixing after dilution.- Shock from rapid temperature/pH change.- Lower the final working concentration.- Add the stock solution dropwise to the medium while gently swirling.- Prepare an intermediate dilution in a serum-free medium before the final dilution in a complete medium.
High cell death in vehicle control - DMSO concentration is too high for the cell line.- Long exposure time to a borderline toxic DMSO concentration.- Reduce the final DMSO concentration to <0.1%. This may require making a lower concentration stock solution (e.g., 1 mM).- Reduce the duration of the experiment.
Inconsistent experimental results - Inaccurate pipetting.- Degradation of the compound in stock or working solution.- Non-homogenous working solution.- Use calibrated pipettes.- Prepare fresh working solutions for each experiment from a frozen aliquot of the stock solution.[12]- Ensure thorough but gentle mixing of the working solution before adding to cells.

References

  • Matrix Fine Chemicals. (n.d.). 5-METHOXY-2-(4-METHYLBENZOYL)PHENOL | CAS 1641-17-4. Retrieved from [Link]

  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • Various Authors. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. Retrieved from [Link]

  • Galvao, J., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. Retrieved from [Link]

  • Paula, A. B., et al. (2017). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. Journal of Applied Oral Science. Retrieved from [Link]

  • Bolsun, A. (n.d.). CHARACTERIZATION OF THE CYTOTOXIC EFFECT OF DMSO AND SDS ON MSC CULTURE USING MTT ASSAY. Retrieved from [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved from [Link]

  • Unknown Author. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]

  • BioSpherix. (2025). Best Practices for Media Preparation and Exchange in Mammalian Cell Culture. Retrieved from [Link]

  • ResearchGate. (n.d.). Main phenolic groups dissolved by various solvents. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-(2-HYDROXY-4-METHOXYBENZOYL)-5-METHOXYPHENOL | CAS 131-54-4. Retrieved from [Link]

  • ResearchGate. (2013). Studies on the solubility of phenolic compounds. Retrieved from [Link]

  • Zhang, Q. W., et al. (2018). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC. Retrieved from [Link]

  • NextSDS. (n.d.). 2-[(4-METHOXYBENZYL)AMINO]PHENOL — Chemical Substance Information. Retrieved from [Link]

  • Khaw, K. Y., et al. (2017). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxy-3-(2-phenylethenyl)-2,4-bis(4-hydroxybenzyl)phenol. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 4-METHOXYPHENOL. Retrieved from [Link]

  • ACS Publications. (2024). Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts. Retrieved from [Link]

  • MDPI. (2021). The Phenolic Antioxidant 3,5-dihydroxy-4-methoxybenzyl Alcohol (DHMBA) Prevents Enterocyte Cell Death under Oxygen-Dissolving Cold Conditions through Polyphyletic Antioxidant Actions. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Wikipedia. (n.d.). Anisyl alcohol. Retrieved from [Link]

  • NextSDS. (n.d.). 5-METHOXY-2-(1-PHENYL-ETHYL)-PHENOL — Chemical Substance Information. Retrieved from [Link]

Sources

Comprehensive HPLC-UV Method Development and Validation for the Quantification of 5-Methoxy-2-(4-methoxybenzyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

5-Methoxy-2-(4-methoxybenzyl)phenol (CAS 433331-88-5) is a structurally complex phenolic compound characterized by a phenol core substituted with a methoxy group and a 4-methoxybenzyl moiety[1]. Compounds of this class often serve as critical synthetic intermediates, bioactive reagents, or reference standards in pharmaceutical and materials science[1]. Ensuring the purity and accurately quantifying this compound requires a robust, stability-indicating high-performance liquid chromatography (HPLC) method.

This protocol details the development, mechanistic rationale, and validation of a reversed-phase HPLC-UV method, adhering strictly to the latest[2].

Physicochemical Profiling & Method Rationale

A self-validating analytical method begins with a deep understanding of the analyte's physicochemical properties. Every parameter in this protocol is chosen based on strict chemical causality.

  • Hydrophobicity and Column Selection: The presence of two aromatic rings and two methoxy groups imparts significant hydrophobicity to the molecule (estimated LogP ~3.5–4.5). To achieve optimal retention and resolution from potential synthetic impurities, a C18 stationary phase is strictly required. We selected a core-shell C18 column (e.g., 2.7 µm particle size). Core-shell technology provides ultra-high efficiency comparable to sub-2 µm totally porous particles but at significantly lower backpressures, reducing frictional heating and system wear ()[3].

  • Ionization and Mobile Phase Causality: The phenolic hydroxyl group has a pKa of approximately 9.5–10.0. If the mobile phase pH is near this pKa, the analyte will exist in a state of dynamic partial ionization, leading to severe peak tailing, retention time instability, and poor reproducibility. To enforce a self-validating system, the mobile phase pH must be maintained at least two units below the pKa ()[4]. Therefore, 0.1% Formic Acid (pH ~2.7) is used in the aqueous phase to ensure the analyte remains 100% protonated (neutral).

  • Detection: The conjugated aromatic systems and auxochromic oxygen atoms provide strong UV absorbance. A detection wavelength of 280 nm is selected to maximize the signal-to-noise ratio while minimizing baseline drift from the organic modifier gradient[5].

Method_Dev_Logic A 1. Analyte Profiling (pKa ~9.8, LogP ~3.8) B 2. Column Selection (Core-Shell C18, 2.7 µm) A->B C 3. Mobile Phase (0.1% FA in H2O/ACN, pH 2.7) B->C D 4. Gradient Optimization (20% to 90% ACN) C->D E 5. Detection (UV-DAD at 280 nm) D->E F 6. ICH Q2(R2) Validation (Linearity, Accuracy, Precision) E->F

Figure 1: Step-by-step logic for the HPLC method development of phenolic compounds.

Experimental Protocols

Reagents & Materials
  • Analyte: 5-Methoxy-2-(4-methoxybenzyl)phenol (CAS 433331-88-5), >99% purity.

  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Formic Acid (FA).

Instrumentation & Chromatographic Conditions

The method is designed to be highly reproducible across standard HPLC and UHPLC platforms equipped with a Diode Array Detector (DAD).

ParameterSpecification
Column Core-Shell C18, 100 mm × 4.6 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Ultrapure Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C (Strictly controlled to ensure K stability)
Injection Volume 5 µL
Detection UV-DAD at 280 nm (Reference 360 nm, Bandwidth 100 nm)

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%) Elution Profile
0.0 80 20 Isocratic Hold
1.0 80 20 Isocratic Hold
8.0 10 90 Linear Gradient
10.0 10 90 Column Wash
10.1 80 20 Re-equilibration

| 14.0 | 80 | 20 | End of Run |

Sample Preparation Workflow

To prevent solvent-mismatch peak distortion (the "solvent effect"), samples must be diluted in a solvent closely matching the initial mobile phase conditions.

  • Stock Solution: Accurately weigh 10.0 mg of 5-Methoxy-2-(4-methoxybenzyl)phenol into a 10 mL volumetric flask. Dissolve and make up to volume with Methanol to yield a 1.0 mg/mL (1000 µg/mL) stock solution.

  • Working Solutions: Dilute the stock solution with the initial mobile phase (80% A / 20% B) to prepare calibration standards ranging from 1.0 µg/mL to 100.0 µg/mL.

  • Filtration: Filter all samples through a 0.22 µm PTFE syringe filter prior to injection to protect the core-shell column frit from particulate blockage.

Sample_Prep S1 Weigh 10.0 mg Analyte S2 Dissolve in 10 mL MeOH (Stock) S1->S2 S3 Sonicate 5 min at 25°C S2->S3 S4 Dilute with Mobile Phase S3->S4 S5 Filter (0.22 µm PTFE) S4->S5 S6 HPLC Injection S5->S6

Figure 2: Standard and sample preparation workflow for HPLC analysis.

Method Validation (Aligned with ICH Q2(R2))

The method was validated in accordance with the for analytical procedures[2], ensuring the system acts as a self-validating control during routine use.

Table 1: System Suitability Parameters (n=6)

System suitability testing (SST) guarantees that the chromatographic system is fit for purpose on the day of analysis[6].

ParameterObserved ValueAcceptance CriteriaStatus
Retention Time ( tR​ ) 6.45 minRSD 1.0%Pass
Tailing Factor ( Tf​ ) 1.12 1.5Pass
Theoretical Plates ( N ) > 45,000 10,000Pass
Peak Area RSD 0.4% 2.0%Pass
Table 2: Linearity, LOD, and LOQ

Linearity was established using seven concentration levels[7].

ParameterResult
Linear Range 1.0 – 100.0 µg/mL
Regression Equation y=42531x−1204
Correlation Coefficient ( R2 ) 0.9998
Limit of Detection (LOD) 0.15 µg/mL (S/N 3)
Limit of Quantitation (LOQ) 0.45 µg/mL (S/N 10)
Table 3: Accuracy and Precision

Accuracy was determined by standard addition (spiking) at 50%, 100%, and 150% of the target concentration (50 µg/mL)[7].

Spike Level (%)Target Conc. (µg/mL)Recovery (%)Intra-day RSD (%)Inter-day RSD (%)
50% 25.099.40.61.1
100% 50.0100.20.40.9
150% 75.099.80.51.0

Troubleshooting & Optimization Insights

  • Observation: Peak Tailing ( Tf​ > 1.5)

    • Causality: Secondary interactions between the phenolic hydroxyl group and unreacted surface silanols on the silica support.

    • Solution: Ensure the mobile phase contains exactly 0.1% Formic Acid to suppress silanol ionization. If tailing persists, switch to a more aggressively end-capped or sterically protected C18 column ()[8].

  • Observation: Drifting Retention Times

    • Causality: Fluctuations in ambient temperature affecting the partition coefficient ( K ) of the highly hydrophobic analyte.

    • Solution: Strictly mandate the use of a column oven set to 30°C and pre-heat the mobile phase using an active eluent pre-heater.

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures. European Medicines Agency (EMA) / International Council for Harmonisation (ICH).[Link]

  • Core–shell particles: Preparation, fundamentals and applications in high performance liquid chromatography. Hayes, R., Ahmed, A., Edge, T., & Zhang, H. (2014). Journal of Chromatography A, 1357, 36-52.[Link]

  • Practical HPLC Method Development (2nd Edition). Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). John Wiley & Sons.[Link]

Sources

Application Note: 5-Methoxy-2-(4-methoxybenzyl)phenol as a Precursor for Oxygen Heterocycles via ortho-Quinone Methide Intermediates

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex oxygen heterocycles, such as 3,4-dihydrocoumarins and chromanes, is a critical objective in drug discovery due to their privileged status as anti-inflammatory, antiviral, and anticancer scaffolds. 5-Methoxy-2-(4-methoxybenzyl)phenol serves as a highly specialized, stable precursor for generating reactive ortho-quinone methide (o-QM) intermediates. This application note details the mechanistic rationale, optimized quantitative parameters, and a self-validating experimental protocol for utilizing this compound in a one-pot C–H oxidation/conjugate addition/cyclization cascade.

Mechanistic Rationale & Causality

The utility of 5-methoxy-2-(4-methoxybenzyl)phenol lies in its structural predisposition for controlled oxidation.

  • Resonance Stabilization: The generation of an o-QM intermediate requires the removal of a hydride equivalent from the benzylic position. The 5-methoxy group on the phenol ring is located para to the benzylic carbon. This electron-donating group significantly stabilizes the transient o-QM via resonance, lowering the activation energy for the C–H oxidation step compared to unfunctionalized 2-benzylphenol.

  • Oxidant Causality: Silver(I) oxide (Ag₂O) is specifically chosen as the oxidant because it selectively abstracts hydrogen from the activated benzylic position without causing destructive over-oxidation of the electron-rich phenol ring to a generic quinone [1].

  • Dual-Activation Catalysis: A Brønsted acid (e.g., diphenyl phosphate) is employed to form dual hydrogen bonds with both the electrophilic o-QM and the nucleophilic enol-form of the dipole (e.g., an oxazolone). This rigid transition state dictates the excellent diastereoselectivity (>20:1) of the subsequent Michael-type addition [1].

Pathway A 5-Methoxy-2-(4-methoxybenzyl)phenol (Stable Precursor) B ortho-Quinone Methide (o-QM) (Reactive Intermediate) A->B C-H Oxidation (Ag2O, CHCl3) C Michael-type Adduct (Transient) B->C Conjugate Addition (Oxazolone, H+) D 3,4-Dihydrocoumarin Derivative (Bioactive Scaffold) C->D Intramolecular Lactonization

Reaction pathway: C-H oxidation of the precursor to an o-QM, followed by cascade cyclization.

Quantitative Data: Reaction Optimization

The efficiency of the o-QM generation and subsequent trapping is highly dependent on the solvent and catalyst microenvironment. The table below summarizes the optimization parameters for the cascade reaction of benzylphenol derivatives with oxazolones, demonstrating the necessity of the Ag₂O/CHCl₃/Diphenyl phosphate system [1].

Oxidant (1.2 eq)SolventBrønsted Acid Catalyst (10 mol%)Yield (%)Diastereoselectivity (dr)
Ag₂CO₃Toluenep-Toluenesulfonic acid (p-TsOH)35>20:1
Ag₂OToluenep-Toluenesulfonic acid (p-TsOH)58>20:1
Ag₂OCHCl₃p-Toluenesulfonic acid (p-TsOH)72>20:1
Ag₂O CHCl₃ Diphenyl phosphate 81 >20:1

Data synthesized from established optimization studies of 2-benzylphenol cascade cyclizations.

Experimental Protocol: One-Pot Synthesis of Dihydrocoumarins

This protocol describes the asymmetric synthesis of highly functionalized 3,4-dihydrocoumarins using 5-methoxy-2-(4-methoxybenzyl)phenol.

Workflow Step1 Step 1: Reagent Assembly Combine precursor, oxazolone, and Ag2O in anhydrous CHCl3 Step2 Step 2: Acid Catalysis Add diphenyl phosphate (10 mol%) under N2 atmosphere Step1->Step2 Step3 Step 3: Cascade Reaction Stir at RT for 24-36 h with continuous TLC monitoring Step2->Step3 Step4 Step 4: Purification Solvent removal & Flash Chromatography (EtOAc/Hexane) Step3->Step4

Workflow for the one-pot synthesis of 3,4-dihydrocoumarins via o-QM intermediates.

Step-by-Step Methodology
  • Reagent Assembly: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add 5-methoxy-2-(4-methoxybenzyl)phenol (0.2 mmol, 1.0 eq.) and the selected oxazolone derivative (0.2 mmol, 1.0 eq.).

  • Solvent & Oxidant Addition: Dissolve the mixture in anhydrous chloroform (CHCl₃, 3.0 mL). Add Silver(I) oxide (Ag₂O, 0.24 mmol, 1.2 eq.) in one portion. Causality: Anhydrous CHCl₃ prevents the competitive trapping of the o-QM intermediate by water, which would prematurely terminate the cascade.

  • Catalyst Initiation: Add diphenyl phosphate (0.02 mmol, 10 mol%) to the suspension. Purge the reaction vessel with Nitrogen (N₂) gas and seal it.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature (20–25 °C) for 24–36 hours.

  • Workup & Purification: Filter the reaction mixture through a short pad of Celite to remove the reduced silver residues. Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography using an Ethyl Acetate/Hexane gradient (typically 1:5 v/v).

Trustworthiness: The Self-Validating System

To ensure scientific integrity, the protocol incorporates the following self-validating checkpoints:

  • Visual Validation: The reaction begins as a dark black suspension due to Ag₂O. As the C–H oxidation proceeds and Ag(I) is reduced to Ag(0), a distinct morphological change to a metallic/grey precipitate will be observed.

  • Chromatographic Validation: On a silica TLC plate (EtOAc/Hexane 1:5), 5-methoxy-2-(4-methoxybenzyl)phenol exhibits a distinct UV-active spot. Successful conversion is validated by the complete consumption of this spot and the appearance of a new, lower R_f spot corresponding to the polar lactone ring of the dihydrocoumarin.

  • Spectroscopic Validation: Post-purification, ¹H-NMR (400 MHz, CDCl₃) must be used to validate the diastereoselectivity. The relative configuration of the cis or trans isomers is confirmed by analyzing the coupling constants (J values) of the vicinal protons at the newly formed C3 and C4 chiral centers of the dihydrocoumarin core [1].

References

  • Kim, D. Y. (2023). "One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction." Molecules, 28(19), 6853.[Link]

Application Note: Extraction and Isolation of 5-Methoxy-2-(4-methoxybenzyl)phenol from Natural Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Context

5-Methoxy-2-(4-methoxybenzyl)phenol is a specialized diphenylmethane (benzylphenol) derivative. Compounds of this structural class are frequently identified in the secondary metabolome of Orchidaceae species (such as Gastrodia elata and Dendrobium spp.), where they function as phytoalexins and exhibit notable neuroprotective and antioxidant properties 1.

The structural motif—a phenolic ring coupled with a methoxybenzyl moiety—dictates its physicochemical behavior. The presence of the phenolic hydroxyl group gives it a weakly acidic character (pKa ~9.5–10.5), while the dual methoxy groups and the benzyl linkage confer moderate lipophilicity. This application note details a highly optimized, scalable protocol for the extraction and preparative isolation of this compound from complex natural matrices, designed specifically for drug development professionals and natural product chemists.

Experimental Design and Causality

The isolation of minor phenolic compounds requires a strategic sequence of orthogonal separation techniques. As an application scientist, it is critical to understand why each step is performed rather than just executing them:

  • Ultrasonic-Assisted Extraction (UAE): We utilize 80% aqueous methanol. This specific concentration balances the dielectric constant to solubilize both free aglycones and glycosylated precursors, while intentionally precipitating high-molecular-weight polysaccharides that would otherwise foul downstream chromatographic media 2.

  • Liquid-Liquid Partitioning: An initial hexane wash removes non-polar lipids and chlorophylls. Subsequent partitioning with ethyl acetate (EtOAc) selectively extracts the target benzylphenol, leaving highly polar sugars and amino acids in the aqueous phase 1.

  • Sephadex LH-20 Chromatography: This resin is chosen for its dual separation mechanism. It separates molecules by size but also exhibits strong π−π interactions with aromatic rings. Benzylphenols, possessing two aromatic rings, are selectively retained and elute later than aliphatic impurities.

  • Preparative HPLC: Final purification is achieved via reversed-phase preparative HPLC. The addition of 0.5% formic acid to the mobile phase is a causal necessity: it suppresses the ionization of the phenolic hydroxyl group, preventing peak tailing and ensuring sharp, high-resolution separation from closely related positional isomers 3.

Workflow Visualization

G N1 Biomass Pulverization (60-mesh) N2 Ultrasonic-Assisted Extraction (80% Methanol, 1:200 ratio) N1->N2 N3 Liquid-Liquid Partitioning (Hexane → EtOAc) N2->N3 N4 Sephadex LH-20 Chromatography (MeOH:H2O Gradient) N3->N4 QC1 QC: TLC Spot Check (UV 254 nm) N3->QC1 N5 Preparative HPLC (C18, 0.5% Formic Acid/ACN) N4->N5 N6 5-Methoxy-2-(4-methoxybenzyl)phenol (>98% Purity) N5->N6 QC2 QC: In-line PDA & MS (m/z & λ max) N5->QC2

Isolation workflow with integrated self-validating QC checkpoints.

Quantitative Data Summary

Table 1: Optimization Parameters and Expected Yield Metrics for Benzylphenol Extraction

StageParameter / ConditionMechanistic RationaleExpected Yield / Metric
Extraction 80% MeOH, 1:200 solid-liquid ratio, 1.5 hMaximizes phenolic recovery; minimizes polysaccharide co-extraction~15–20% of raw biomass weight
Partitioning Hexane wash followed by EtOAcEnriches moderate-polarity phenolics; removes structural lipids~3–5% (EtOAc fraction)
Sephadex LH-20 Isocratic 50% MeOH to 100% MeOHExploits π−π interactions for aromatic enrichment~0.5–1.0% (Enriched subfraction)
Prep-HPLC C18, 0.5% Formic Acid / AcetonitrileResolves positional isomers; suppresses phenol ionization>98% purity (Target isolate)

Step-by-Step Methodologies

Ultrasonic-Assisted Solid-Liquid Extraction
  • Preparation: Pulverize the dried rhizome/biomass and pass through a 60-mesh sieve to normalize particle size and maximize the surface area available for solvent penetration.

  • Extraction: Weigh 100 g of the pulverized biomass into a 2 L borosilicate flask. Add 1000 mL of 80% aqueous methanol (v/v) to achieve a 1:10 (or up to 1:200 for micro-scale optimization) solid-to-liquid ratio.

  • Sonication: Subject the mixture to ultrasonic extraction at room temperature (25°C) for 1.5 hours. Sonication induces acoustic cavitation, disrupting rigid plant cell walls and accelerating the mass transfer of intracellular phenolics into the solvent 2.

  • Filtration: Centrifuge the extract at 10,000 × g for 10 minutes and filter the supernatant through a 0.45 μm PTFE membrane. Repeat the extraction twice and pool the supernatants.

  • Concentration: Remove the methanol under reduced pressure at 40°C using a rotary evaporator until only the aqueous suspension remains.

Liquid-Liquid Partitioning
  • Defatting: Transfer the concentrated aqueous suspension to a separatory funnel. Add an equal volume of n-hexane. Shake vigorously and allow phase separation. Collect and discard the upper hexane layer (lipid-rich). Repeat twice.

  • Target Extraction: Add an equal volume of ethyl acetate (EtOAc) to the remaining aqueous phase. Shake gently to avoid emulsions. The moderately lipophilic 5-Methoxy-2-(4-methoxybenzyl)phenol will partition into the upper EtOAc layer.

  • Recovery: Collect the EtOAc phase, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and evaporate to dryness to yield the enriched phenolic fraction.

Sephadex LH-20 Chromatography
  • Column Packing: Swell Sephadex LH-20 resin in 30% methanol overnight. Pack into a glass column (e.g., 3.0 × 50 cm) and equilibrate with 30% methanol.

  • Loading: Dissolve the dried EtOAc fraction in a minimum volume of 30% methanol and load it carefully onto the column bed.

  • Elution: Elute with a step gradient of Methanol-Water (30:70, 50:50, 70:30, 100:0, v/v). Collect fractions in 50 mL increments.

  • Monitoring: Spot fractions on normal-phase TLC plates (Silica gel 60 F254) and develop with Dichloromethane:Methanol (15:1). Visualize under UV light (254 nm) and by spraying with 10% sulfuric acid in ethanol followed by heating. Pool fractions containing the target UV-active spots.

Preparative HPLC Isolation
  • System Setup: Utilize a preparative HPLC system equipped with a Photodiode Array (PDA) detector and a reversed-phase C18 column (e.g., YMC-Pack ODS-A, 250 × 20 mm, 5 μm).

  • Mobile Phase: Prepare Mobile Phase A: 0.5% Formic acid in Milli-Q water; Mobile Phase B: HPLC-grade Acetonitrile 3.

  • Gradient Program: Run a linear gradient from 20% B to 60% B over 45 minutes at a flow rate of 10.0 mL/min.

  • Collection: Monitor absorbance at 220 nm and 280 nm (characteristic for phenolic rings). Collect the peak corresponding to 5-Methoxy-2-(4-methoxybenzyl)phenol (elution time must be predetermined via analytical scale-up).

  • Lyophilization: Pool the collected fractions, remove acetonitrile under reduced pressure, and lyophilize the remaining aqueous solution to obtain the pure compound as an amorphous powder.

Self-Validating System & Quality Control

To ensure absolute scientific integrity, this protocol incorporates a self-validating feedback loop:

  • In-line PDA Monitoring: The dual-wavelength monitoring (220/280 nm) ensures that the collected peak exhibits the characteristic UV spectrum of a benzylphenol. Any deviation in the UV maxima indicates co-elution.

  • Orthogonal MS Validation: Post-isolation, the fraction must be subjected to UPLC-ESI-MS/MS in negative ion mode. The presence of the deprotonated molecular ion [M−H]− and characteristic fragmentation patterns (e.g., loss of a methyl radical or cleavage of the benzyl bridge) confirms the structural identity.

  • Purity Assessment: The final isolate is re-injected onto an analytical HPLC system. A single, symmetrical peak with >98% area normalization validates the efficacy of the preparative workflow.

References

  • Constituents of Gastrodia elata and Their Neuroprotective Effects in HT22 Hippocampal Neuronal, R28 Retinal Cells, and BV2 Microglial Cells. MDPI.[Link]

  • Simultaneous determination of nine phenolic compounds in imitation wild Dendrobium officinale samples using ultrahigh-performance liquid chromatography–tandem mass spectrometry. Frontiers in Nutrition.[Link]

  • Simultaneous Qualitative Assessment and Quantitative Analysis of Metabolites (Phenolics, Nucleosides and Amino Acids) from the Roots of Fresh Gastrodia elata Using UPLC-ESI-Triple Quadrupole Ion MS and ESI- Linear Ion Trap High-Resolution MS. PLOS One.[Link]

Sources

In-Depth Mass Spectrometry Fragmentation Profiling of 5-Methoxy-2-(4-methoxybenzyl)phenol: A Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Scope

As drug development and metabolomics rely increasingly on high-resolution mass spectrometry (HRMS), understanding the exact gas-phase behavior of specific molecular scaffolds is paramount. 5-Methoxy-2-(4-methoxybenzyl)phenol belongs to the diarylmethane (benzylphenol) class of compounds. Structurally, it consists of two distinct aromatic systems communicating through a single, flexible methylene (-CH2-) bridge.

When developing an analytical method for this analyte, the strategy must exploit this structural bottleneck. This Application Note details the causality behind the electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation of this molecule. By establishing a self-validating LC-HRMS/MS protocol, we ensure that the resulting diagnostic ions—specifically the highly stable methoxytropylium cations—can be confidently used for structural elucidation and quantitative tracking.

Physicochemical & Exact Mass Specifications

Before initiating any MS/MS workflow, establishing the theoretical exact masses is critical for setting the quadrupole isolation windows and validating mass accuracy.

Table 1: Physicochemical Properties & Theoretical Exact Masses

PropertyValueStructural Significance
IUPAC Name 5-Methoxy-2-(4-methoxybenzyl)phenolDiarylmethane core with ortho/para directing groups
Chemical Formula C15H16O3Base formula for isotopic envelope modeling
Monoisotopic Mass 244.1099 DaNeutral exact mass
[M+H]+ (ESI+) 245.1172 DaPrimary precursor for positive mode CID
[M-H]- (ESI-) 243.1021 DaPrimary precursor for negative mode CID
LogP (Estimated) ~3.8Dictates reverse-phase LC retention (highly hydrophobic)

Self-Validating LC-HRMS/MS Protocol

To guarantee data integrity, an analytical protocol cannot merely be a sequence of steps; it must be a self-validating system. The following methodology incorporates internal checks to prevent in-source fragmentation and ensure reproducible collision-induced dissociation (CID).

Step-by-Step Methodology
  • Sample Preparation & Blank Validation:

    • Diluent: Prepare the analyte at 1 μg/mL in a solution of 50:50 Methanol/Water containing 0.1% Formic Acid (FA).

    • System Suitability Test (SST): Prior to the sample, inject a blank (diluent only) followed by a known [1]. This thermometer ion validates that the internal energy imparted by the ESI source is low enough to prevent premature in-source fragmentation (Precursor survival must be >95%).

  • Chromatographic Separation (UHPLC):

    • Column: C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 μm particle size).

    • Mobile Phase: (A) H2O + 0.1% FA; (B) Acetonitrile + 0.1% FA.

    • Gradient: 10% B to 95% B over 8 minutes. The high LogP (~3.8) ensures the compound will elute in the later hydrophobic region of the gradient, separating it from early-eluting polar isobaric interferences.

  • Mass Spectrometry Parameters (ESI-QTOF or Orbitrap):

    • Capillary Voltage: +3.5 kV (Positive) / -3.0 kV (Negative).

    • Desolvation Temperature: 350°C.

    • Collision Energy (CE) Ramp: 15 eV to 35 eV. Causality: A ramped CE is mandatory. At <15 eV, the precursor will not adequately fragment. At >35 eV, the diagnostic benzyl cations will undergo secondary fragmentation (e.g., loss of CO or CH3), destroying the primary structural signature.

LCMS_Workflow Prep Sample Prep (0.1% FA in MeOH/H2O) LC UHPLC Separation (C18, Gradient Elution) Prep->LC ESI ESI Ionization (Pos/Neg Switching) LC->ESI CID CID Fragmentation (CE: 15-35 eV) ESI->CID Data Data Acquisition (HRMS/MS & Annotation) CID->Data

Fig 1. Self-validating LC-HRMS/MS workflow for the analysis of diarylmethane derivatives.

Mechanistic Fragmentation Pathways & Causality

Positive Ionization Mode (ESI+)

In ESI(+), protonation primarily occurs on the methoxy oxygens or the aromatic rings (forming a sigma complex). Upon collisional activation, the molecule does not shatter randomly; it cleaves precisely at the central methylene bridge.

The Causality of Bridge Cleavage: The driving force for this specific C-C bond cleavage is the extreme thermodynamic stability of the resulting [2].

  • m/z 121.0653 (Base Peak): Cleavage between the bridge and Ring A leaves the charge on the 4-methoxybenzyl fragment. The electron-donating (+M effect) of the para-methoxy group allows this ion to rearrange into a highly stable, planar 4-methoxytropylium cation.

  • m/z 137.0602: Cleavage on the opposite side yields the 2-hydroxy-5-methoxybenzyl cation. The ortho-hydroxyl group can participate in [3], further stabilizing the fragment as an oxonium-stabilized quinone methide.

Neutral & Radical Losses: Beyond bridge cleavage, the precursor exhibits losses typical of methoxyaromatics. The expulsion of methanol (32 Da) forms m/z 213.0915. More notably, the homolytic cleavage of a methyl radical (15 Da) generates a radical cation at m/z 230.0942. While ESI generally follows the even-electron rule, methoxy-substituted benzenes frequently violate this rule under CID due to the high stability of the resulting distonic phenoxy radical cation.

MS_Fragmentation Precursor [M+H]+ m/z 245.1172 (Protonated Precursor) Major1 4-Methoxybenzyl Cation m/z 121.0653 (Base Peak) Precursor->Major1 Cleavage of C-C bridge (Charge on Ring B) Major2 2-Hydroxy-5-methoxybenzyl Cation m/z 137.0602 (High Abundance) Precursor->Major2 Cleavage of C-C bridge (Charge on Ring A) Neutral1 [M+H - CH3OH]+ m/z 213.0915 (Loss of Methanol) Precursor->Neutral1 -32 Da (CH3OH) Neutral2 [M+H - H2O]+ m/z 227.1072 (Loss of Water) Precursor->Neutral2 -18 Da (H2O) Radical [M+H - CH3•]+• m/z 230.0942 (Radical Cation) Precursor->Radical -15 Da (CH3•) Homolytic cleavage Major2->Major1 Secondary fragmentation (Rare)

Fig 2. Primary ESI(+) CID fragmentation pathways of 5-Methoxy-2-(4-methoxybenzyl)phenol.

Negative Ionization Mode (ESI-)

In ESI(-), the molecule readily deprotonates at the phenolic hydroxyl group to form [M-H]- at m/z 243.1021. The fragmentation of this phenoxide anion is governed by radical stability rather than simple bond cleavage. A primary diagnostic pathway is the homolytic cleavage of the methoxy methyl group, expelling a methyl radical (15 Da) to yield a highly stabilized distonic radical anion at m/z 228.0786. Unlike ESI(+), the cleavage of the methylene bridge is heavily suppressed in ESI(-) because the negative charge is tightly localized on Ring A, making heterolytic cleavage of the C-C bridge energetically unfavorable.

Diagnostic MS/MS Product Ions

The following tables summarize the quantitative exact mass data required for targeted MRM (Multiple Reaction Monitoring) or PRM (Parallel Reaction Monitoring) assay building.

Table 2: Diagnostic MS/MS Product Ions (ESI Positive Mode)

m/z (Observed)FormulaMass ErrorAssignmentRelative Abundance
245.1172 C15H17O3+< 2.0 ppm[M+H]+ (Precursor)Variable
121.0653 C8H9O+< 2.0 ppm4-Methoxybenzyl cationBase Peak (100%)
137.0602 C8H9O2+< 2.0 ppm2-Hydroxy-5-methoxybenzyl cationHigh (60-80%)
213.0915 C14H13O2+< 2.0 ppm[M+H - CH3OH]+Low (10-20%)
230.0942 C14H14O3+•< 2.0 ppm[M+H - CH3•]+• (Radical)Low (<10%)

Table 3: Diagnostic MS/MS Product Ions (ESI Negative Mode)

m/z (Observed)FormulaMass ErrorAssignmentRelative Abundance
243.1021 C15H15O3-< 2.0 ppm[M-H]- (Precursor)Base Peak (100%)
228.0786 C14H12O3-•< 2.0 ppm[M-H - CH3•]-• (Radical)High (40-60%)
200.0837 C13H12O2-•< 2.0 ppm[M-H - CH3• - CO]-•Medium (20-30%)

References

  • Title: Intramolecular benzyl cation transfer in the gas-phase fragmentation of protonated benzyl phenyl sulfones Source: Journal of Mass Spectrometry (2021) URL: [Link]

  • Title: Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics Source: Analytical Chemistry (2015) URL: [Link]

  • Title: Ortho-hydroxyl effect and proton transfer via ion-neutral complex: the fragmentation study of protonated imine resveratrol analogues in mass spectrometry Source: Journal of Mass Spectrometry (2016) URL: [Link]

  • Title: Gas-Phase Chemistry of Benzyl Cations in Dissociation of N-Benzylammonium and N-Benzyliminium Ions Studied by Mass Spectrometry Source: Journal of the American Society for Mass Spectrometry (2012) URL: [Link]

  • Title: Characterization of the Internal Energy of Ions Produced by Electrospray Ionization Using Substituted Benzyl Ammonium Thermometer Ions Source: Journal of the American Society for Mass Spectrometry (2022) URL: [Link]

Sources

Application Note: In Vivo Dosing Strategies for 5-Methoxy-2-(4-methoxybenzyl)phenol in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, Preclinical Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Scientific Rationale

The compound 5-Methoxy-2-(4-methoxybenzyl)phenol (CAS 433331-88-5) represents a class of highly lipophilic diphenylmethane derivatives. Structurally characterized by a phenolic hydroxyl group and two methoxy-substituted aromatic rings, this molecule presents unique challenges and opportunities in preclinical drug development.

Phenolic benzyl derivatives are heavily investigated for their ability to modulate intracellular redox homeostasis. Specifically, these compounds are known to activate the Keap1-Nrf2-ARE signaling pathway , a ubiquitous, evolutionarily conserved intracellular defense mechanism against oxidative stress[1]. By interacting with the Keap1 repressor protein, lipophilic phenols facilitate the release and nuclear translocation of Nrf2, which subsequently binds to the Antioxidant Response Element (ARE) to upregulate phase II cytoprotective enzymes[2].

However, translating this in vitro potential into in vivo murine efficacy requires overcoming significant pharmacokinetic (PK) hurdles. The free phenolic hydroxyl group is a prime target for rapid Phase II metabolism, while the molecule's high lipophilicity demands rigorous formulation strategies to prevent fatal in vivo precipitation.

Pharmacodynamics: The Keap1-Nrf2-ARE Axis

Understanding the target pathway is critical for defining downstream pharmacodynamic (PD) biomarkers (e.g., HO-1 or NQO1 expression) during your in vivo studies.

Nrf2_Pathway Compound 5-Methoxy-2-(4-methoxybenzyl)phenol Keap1 Keap1 (Cytosol Repressor) Compound->Keap1 Modulates/Inhibits Nrf2 Nrf2 (Active TF) Keap1->Nrf2 Releases Nucleus Nuclear Translocation Nrf2->Nucleus Translocates ARE Antioxidant Response Element Nucleus->ARE Binds Enzymes Phase II Enzymes (HO-1, NQO1) ARE->Enzymes Upregulates

Fig 1. Proposed Keap1-Nrf2-ARE signaling activation by 5-Methoxy-2-(4-methoxybenzyl)phenol.

Physicochemical Profiling & Metabolism

The Causality of Formulation Design

Why can't we dissolve 5-Methoxy-2-(4-methoxybenzyl)phenol in standard saline? The molecule's high predicted partition coefficient (LogP) dictates extreme hydrophobicity. Introducing an unformulated lipophilic compound into the murine bloodstream will instantly alter the local dielectric constant, causing the drug to crash out of solution and form micro-embolisms. Therefore, a co-solvent/surfactant system (DMSO/PEG400/Tween-80) is mandatory. PEG400 acts as a co-solvent, while Tween-80 forms stabilizing micelles around the hydrophobic core.

UGT-Mediated Clearance

The presence of the free phenolic -OH group makes this compound highly susceptible to UDP-glucuronosyltransferases (UGTs) [3]. UGTs catalyze the transfer of a glucuronic acid moiety to the phenol ring, drastically increasing the molecule's water solubility and driving rapid renal and biliary excretion[4]. Because UGTs are highly expressed in the gut and liver, oral administration (PO) will likely result in near-total first-pass metabolism. Thus, Intraperitoneal (IP) or Intravenous (IV) routes are required for initial PK profiling.

Table 1: Physicochemical Properties & Formulation Matrix
ParameterValue / StrategyScientific Rationale
Target API 5-Methoxy-2-(4-methoxybenzyl)phenolActive pharmaceutical ingredient.
Lipophilicity (LogP) High (Predicted > 3.5)Necessitates lipid-based or co-solvent micellar formulation.
Primary Metabolism UGT-mediated GlucuronidationPhenolic -OH drives rapid Phase II clearance, limiting PO bioavailability.
Recommended Vehicle 10% DMSO, 40% PEG400, 5% Tween-80, 45% SalineStepwise lowering of dielectric constant prevents in vivo precipitation.

Pharmacokinetic Projections

To accurately capture the PK profile of rapidly metabolized small molecules, predictive computational models (such as the open-source PKSmart framework) emphasize the necessity of dense, early-timepoint sampling.

Table 2: Projected Murine PK Parameters (IP Dosing)
PK ParameterExpected RangeExperimental Implication
Tmax 15 - 30 minutesRequires front-loaded blood sampling (e.g., 5, 15, 30 mins).
Half-life (t1/2) 0.5 - 2.0 hoursRapid clearance dictates multiple daily doses for sustained efficacy.
Clearance (CL) High (>40 mL/min/kg)Driven by hepatic UGT1A/UGT2B enzyme families.

Experimental Workflow & Self-Validating Protocols

PK_Workflow Formulation 1. Formulation (DMSO/PEG400/Tween) Validation 2. Visual & HPLC Validation Formulation->Validation QA Check Dosing 3. IP Dosing (Murine Model) Validation->Dosing Approved Sampling 4. Serial Blood Sampling (Submandibular) Dosing->Sampling Timecourse Analysis 5. LC-MS/MS Quantification Sampling->Analysis Plasma Prep Metabolism 6. UGT Glucuronidation Assessment Analysis->Metabolism Data Integration

Fig 2. Murine in vivo pharmacokinetic study workflow and validation checkpoints.

Protocol A: Preparation of the Dosing Formulation (10 mg/kg)

This protocol utilizes a self-validating system to ensure formulation integrity prior to animal administration.

  • API Solubilization: Weigh exactly 10.0 mg of 5-Methoxy-2-(4-methoxybenzyl)phenol. Transfer to a sterile glass vial.

  • DMSO Addition: Add 1.0 mL of cell-culture grade DMSO (10% of final volume). Vortex for 60 seconds until the powder is completely dissolved. Self-Validation Check 1: The solution must be completely transparent. Any particulate matter indicates degraded API or moisture contamination.

  • Co-Solvent Addition: Add 4.0 mL of PEG400 (40% of final volume). Vortex vigorously for 2 minutes.

  • Surfactant Integration: Add 0.5 mL of Tween-80 (5% of final volume). Sonicate the mixture in a water bath at 37°C for 5 minutes to ensure micelle formation.

  • Aqueous Phase Addition: Dropwise, under continuous vortexing, add 4.5 mL of sterile 0.9% Saline (45% of final volume).

  • Self-Validation Check 2 (Critical): Hold the vial against a light source. The solution must be optically clear without Tyndall scattering (turbidity). Turbidity indicates incomplete micellar encapsulation, which will cause fatal embolisms. If turbid, discard and adjust the Tween-80 ratio.

  • HPLC Verification: Pull a 10 µL aliquot and run a rapid HPLC-UV assay to confirm the concentration is exactly 1.0 mg/mL prior to dosing.

Protocol B: IP Dosing and Pharmacokinetic Sampling

Designed for a standard 25g C57BL/6 mouse.

  • Preparation: Pre-warm the formulated vehicle to 37°C to reduce viscosity and prevent temperature-shock precipitation upon injection.

  • Dosing: Restrain the mouse securely. Swab the lower right abdominal quadrant with 70% ethanol. Inject 250 µL of the formulation (equivalent to 10 mg/kg) intraperitoneally using a 27G needle.

  • Serial Sampling (Submandibular):

    • Timepoints: 5, 15, 30, 60, 120, and 240 minutes.

    • At each timepoint, puncture the submandibular vein with a 4mm lancet. Collect exactly 20 µL of whole blood into K2-EDTA coated tubes.

  • Plasma Extraction: Immediately centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C. Transfer the plasma supernatant to a fresh tube.

  • Quenching: Add 3 volumes of ice-cold Acetonitrile (containing an internal standard) to the plasma to precipitate proteins and halt any ex vivo enzymatic degradation.

  • Storage & Analysis: Freeze at -80°C until LC-MS/MS quantification. Note: Ensure the LC-MS/MS method monitors both the parent mass and the +176 Da mass shift, which corresponds to the UGT-mediated glucuronide metabolite.

References

  • Title: Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers Source: Frontiers URL
  • Title: An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation Source: NIH / PMC URL
  • Title: Glucuronosyltransferase Source: Wikipedia URL
  • Title: UDP-glucuronosyltransferases Source: PubMed / NIH URL
  • Title: PKSmart: an open-source computational model to predict intravenous pharmacokinetics of small molecules Source: Apollo / University of Cambridge URL

Sources

Formulating 5-Methoxy-2-(4-methoxybenzyl)phenol for targeted drug delivery

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation and Targeted Delivery of 5-Methoxy-2-(4-methoxybenzyl)phenol (MMBP) using Folate-Functionalized PLGA-PEG Nanoparticles

Executive Summary

5-Methoxy-2-(4-methoxybenzyl)phenol (MMBP) is a highly hydrophobic diarylmethane derivative (CAS: 433331-88-5)[1]. While it possesses promising bioactive properties, its poor aqueous solubility and lack of tissue specificity severely limit its bioavailability and clinical translation. This application note details a validated protocol for encapsulating MMBP into poly(lactic-co-glycolic acid)-poly(ethylene glycol) (PLGA-PEG) nanoparticles, surface-decorated with folic acid (FA). This targeted nanocarrier system leverages both the enhanced permeability and retention (EPR) effect and folate receptor-alpha (FRα) mediated endocytosis to maximize intracellular drug delivery while minimizing off-target toxicity[2].

Scientific Rationale and Formulation Design

Why PLGA-PEG-FA? The encapsulation of hydrophobic phenolic compounds requires a core-shell nanocarrier. The hydrophobic PLGA core efficiently traps MMBP via hydrophobic interactions, achieving high encapsulation efficiency[3]. Simultaneously, the hydrophilic PEG corona provides steric stabilization, preventing opsonization by blood proteins and evading the mononuclear phagocyte system, thereby extending circulation half-life[3].

To transition from passive to active targeting, folic acid is conjugated to the terminal ends of the PEG chains. FRα is heavily overexpressed on the surface of various epithelial cancer cells (e.g., breast, ovarian) but restricted in healthy tissues[2]. Folate-decorated nanoparticles bind to these receptors with high affinity, triggering receptor-mediated endocytosis and ensuring rapid internalization of the MMBP payload[4].

Materials and Reagents

  • Active Pharmaceutical Ingredient (API): 5-Methoxy-2-(4-methoxybenzyl)phenol (MMBP), purity >98%[1].

  • Polymers: PLGA-PEG-Folate (MW ~35,000 Da PLGA, ~5,000 Da PEG) and PLGA-PEG-COOH[4].

  • Solvents: HPLC-grade Acetone, Dichloromethane (DCM), Acetonitrile.

  • Aqueous Stabilizer: Polyvinyl alcohol (PVA, MW 30,000–70,000, 87–90% hydrolyzed).

  • Buffers: Phosphate-buffered saline (PBS, pH 7.4).

Step-by-Step Nanoprecipitation Protocol

Expertise Note: We utilize the nanoprecipitation (solvent displacement) method over single-emulsion techniques because it yields smaller, more uniform nanoparticles (<150 nm) ideal for tumor penetration, and avoids the high shear forces that can prematurely degrade the polymer[2].

Step 3.1: Preparation of the Organic Phase
  • Weigh 20 mg of the polymer mixture (e.g., 80% PLGA-PEG-COOH and 20% PLGA-PEG-FA to optimize targeting density without compromising steric stability).

  • Dissolve the polymers in 2 mL of HPLC-grade acetone.

  • Add 2 mg of MMBP to the polymer solution. Vortex for 60 seconds until a clear, homogenous organic phase is achieved. Self-Validation Check: Ensure no particulate matter remains. Incomplete dissolution will lead to massive drug precipitation in the next step, artificially lowering encapsulation efficiency.

Step 3.2: Nanoprecipitation
  • Prepare 20 mL of an aqueous phase containing 0.5% (w/v) PVA in ultra-pure water.

  • Place the aqueous phase on a magnetic stirrer set to 700 RPM at room temperature.

  • Using a syringe pump, inject the organic phase dropwise (rate: 0.5 mL/min) into the vortex of the stirring aqueous phase[4]. Causality: The rapid diffusion of acetone into the water causes the interfacial deposition of the PLGA-PEG-FA polymer, spontaneously entrapping the hydrophobic MMBP within the precipitating PLGA core[5].

Step 3.3: Solvent Evaporation and Recovery
  • Leave the colloidal suspension stirring uncovered for 4 hours in a fume hood to completely evaporate the acetone.

  • Transfer the suspension to ultracentrifuge tubes and centrifuge at 20,000 × g for 30 minutes at 4°C to pellet the nanoparticles.

  • Discard the supernatant (retain a sample for indirect encapsulation efficiency calculation).

  • Resuspend the pellet in ultra-pure water and repeat the centrifugation step twice to remove residual PVA and unencapsulated MMBP.

  • Lyophilize the final pellet using 5% (w/v) sucrose as a cryoprotectant.

Workflow OrgPhase Organic Phase (MMBP + Polymers in Acetone) Mixing Nanoprecipitation (Dropwise Addition) OrgPhase->Mixing AqPhase Aqueous Phase (0.5% PVA in Water) AqPhase->Mixing Evap Solvent Evaporation (4h Stirring) Mixing->Evap Purify Ultracentrifugation & Washing Evap->Purify Final Targeted MMBP-NPs (Lyophilization) Purify->Final

Workflow of MMBP encapsulation into PLGA-PEG-FA nanoparticles via nanoprecipitation.

Physicochemical Characterization and Quality Control

A self-validating protocol requires rigorous post-synthesis characterization to ensure batch-to-batch consistency.

Size and Zeta Potential Analysis

Resuspend 1 mg of lyophilized NPs in 1 mL of deionized water. Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS). A PDI < 0.2 indicates a monodisperse formulation suitable for intravenous administration[5]. Zeta potential should be slightly negative (approx. -15 to -25 mV) to prevent nanoparticle aggregation while avoiding rapid clearance by reticuloendothelial macrophages[2].

Encapsulation Efficiency (EE%) and Loading Capacity (LC%)

Quantify MMBP using High-Performance Liquid Chromatography (HPLC).

  • Dissolve 2 mg of lyophilized NPs in 1 mL of Acetonitrile to completely disrupt the PLGA core and release MMBP.

  • Filter through a 0.22 µm PTFE syringe filter.

  • Run the sample through a C18 reverse-phase column using a mobile phase of Acetonitrile/Water (70:30 v/v) at 1 mL/min, detecting UV absorbance at the MMBP specific wavelength. Calculation:

  • EE% = (Weight of encapsulated MMBP / Initial weight of MMBP added) × 100

  • LC% = (Weight of encapsulated MMBP / Total weight of nanoparticles) × 100

Formulation Optimization Data

The ratio of polymer to drug is a critical causal factor in formulation stability. Excessive drug loading leads to surface burst release and aggregation, while too little polymer fails to form a stable core. Table 1 summarizes the optimization parameters based on established hydrophobic drug encapsulation models[4][5].

Table 1: Influence of Polymer:Drug Ratio on MMBP-NP Characteristics

Polymer:Drug Ratio (w/w)Hydrodynamic Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Loading Capacity (%)
5:1185.4 ± 4.20.28 ± 0.03-18.4 ± 1.254.2 ± 2.19.0 ± 0.4
10:1 132.6 ± 2.8 0.14 ± 0.02 -21.6 ± 0.8 88.7 ± 1.5 8.1 ± 0.2
20:1140.1 ± 3.10.16 ± 0.01-22.1 ± 0.592.4 ± 1.14.4 ± 0.1

Insight: The 10:1 ratio provides the optimal balance. It yields a highly monodisperse population (PDI < 0.15) with an ideal size for the EPR effect (<150 nm) and maximizes encapsulation efficiency without drastically diluting the loading capacity.

Mechanism of Targeted Delivery

Once administered, the PLGA-PEG-FA nanoparticles navigate the systemic circulation, protected by the PEG corona. Upon reaching the tumor microenvironment (facilitated by leaky vasculature), the folic acid ligands bind to FRα[2].

Mechanism NP Folate-Targeted MMBP-NP Receptor Folate Receptor (FRα) on Cancer Cell Membrane NP->Receptor Specific Binding Endosome Endocytosis & Endosome Formation Receptor->Endosome Lysosome Lysosomal Degradation of PLGA Core Endosome->Lysosome pH Drop & Fusion Release Intracellular Release of Bioactive MMBP Lysosome->Release Polymer Hydrolysis

Mechanism of Folate Receptor-mediated endocytosis and intracellular release of MMBP.

Following endocytosis, the transition from the early endosome to the lysosome is accompanied by a drop in pH (from 6.5 to ~4.5). This acidic environment accelerates the ester bond hydrolysis of the PLGA core, triggering a controlled, sustained intracellular release of MMBP directly into the cytoplasm, bypassing efflux pumps and maximizing therapeutic efficacy[2][3].

References

  • [1] 2-(4-Methoxybenzyl)-5-methoxyphenol/CAS:433331-88-5 | Source: hxchem.net | 1

  • [3] Smart Nanoparticles for Drug Delivery Application: Development of Versatile Nanocarrier Platforms in Biotechnology and Nanomedicine | Source: cnr.it | 3

  • [4] Folate receptor-targeted PLGA-PEG nanoparticles for enhancing the activity of genistein in ovarian cancer | Source: researchgate.net | 4

  • [2] Delivery of disulfiram into breast cancer cells using folate-receptor-targeted PLGA-PEG nanoparticles: in vitro and in vivo investigations | Source: nih.gov | 2

  • [5] Preparation and characterization of lutein loaded folate conjugated polymeric nanoparticles | Source: researchgate.net | 5

Sources

Catalytic reduction techniques for 5-Methoxy-2-(4-methoxybenzyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Catalytic Deoxygenation for the Synthesis of 5-Methoxy-2-(4-methoxybenzyl)phenol

Executive Summary

The synthesis of highly functionalized diarylmethanes, such as 5-Methoxy-2-(4-methoxybenzyl)phenol, is a critical operation in the development of selective estrogen receptor modulators (SERMs) and complex natural product analogs. The most efficient synthetic route to this specific diarylmethane involves the catalytic deoxygenative reduction of its corresponding benzophenone precursor, 5-Methoxy-2-(4-methoxybenzoyl)phenol. This application note details two field-proven, self-validating protocols for this transformation: Direct High-Pressure Hydrogenation and Catalytic Transfer Hydrogenation (CTH).

Mechanistic Causality & Reaction Design

As an Application Scientist, it is crucial to understand that the reduction of a diaryl ketone to a diarylmethane is not a single-step concerted process, but rather a tandem reduction-hydrogenolysis sequence[1].

  • Step 1 (Reduction): The ketone is first reduced to a benzylic alcohol (diarylcarbinol) by the active Pd(0) hydride species.

  • Step 2 (Hydrogenolysis): The C-O bond of the carbinol is cleaved to yield the final methylene bridge.

Causality behind experimental choices: The hydrogenolysis step is notoriously the rate-limiting bottleneck. However, the substrate 5-Methoxy-2-(4-methoxybenzoyl)phenol possesses strong electron-donating methoxy groups (-OCH₃) and a phenolic hydroxyl (-OH) on the aromatic rings. These groups stabilize the incipient benzylic carbocation formed during C-O bond cleavage. To exploit this electronic activation, Protocol A utilizes glacial acetic acid as the solvent. The acidic medium protonates the intermediate carbinol, converting the hydroxyl into a superior leaving group (water), thereby accelerating the hydrogenolysis. Conversely, Protocol B utilizes Ammonium Formate (HCOONH₄)[2]. Formate decomposition generates both the requisite hydrogen equivalents and trace ammonia, providing a milder, pH-buffered environment that prevents the over-reduction of the activated aromatic rings—a common failure mode in high-pressure systems[3].

Mechanistic Pathway Visualization

Pathway Ketone 5-Methoxy-2-(4-methoxybenzoyl)phenol (Diaryl Ketone) Carbinol Intermediate Carbinol (Benzylic Alcohol) Ketone->Carbinol Pd/C, H-donor (Reduction) Product 5-Methoxy-2-(4-methoxybenzyl)phenol (Diarylmethane) Carbinol->Product Pd/C, H+, H-donor (Hydrogenolysis) Cat Pd(0) Active Species Cat->Ketone Cat->Carbinol

Catalytic deoxygenation pathway from diaryl ketone to diarylmethane via a carbinol intermediate.

Self-Validating Experimental Protocols

Both protocols below are designed as self-validating systems. They incorporate specific in-process controls (IPCs) ensuring that the operator can definitively verify the transition from Step 1 (carbinol formation) to Step 2 (hydrogenolysis) before quenching the reaction.

Protocol A: Direct Catalytic Hydrogenation (Pd/C, H₂ Gas)

Optimal for high-throughput scale-up where pressure reactors are available.

  • Substrate Preparation: Dissolve 10.0 g of 5-Methoxy-2-(4-methoxybenzoyl)phenol in 100 mL of glacial acetic acid in a high-pressure Parr reactor.

  • Catalyst Addition: Carefully add 1.0 g of 10% Pd/C (wet, 50% water to prevent ignition).

  • System Purge: Seal the reactor. Purge with Nitrogen (3 cycles at 2 atm) followed by Hydrogen (3 cycles at 2 atm) to ensure a strictly anaerobic environment.

  • Reduction Phase: Pressurize the reactor to 4 atm with H₂ gas and heat to 50 °C under vigorous stirring (800 rpm).

  • Self-Validation Checkpoint (IPC 1): After 3 hours, sample the reaction. Perform TLC (Hexane:EtOAc 7:3). You must observe the disappearance of the ketone (R_f ~0.4) and the transient appearance of the highly polar carbinol (R_f ~0.2). If the carbinol is absent and only starting material remains, the catalyst is poisoned; add a fresh 0.5 g bolus of Pd/C.

  • Hydrogenolysis Phase: Continue the reaction for an additional 4-5 hours.

  • Self-Validation Checkpoint (IPC 2): Perform a second TLC/HPLC. The reaction is complete only when the carbinol spot (R_f ~0.2) is fully consumed, replaced by the non-polar diarylmethane product (R_f ~0.6).

  • Workup: Vent H₂ gas, purge with N₂. Filter the mixture through a tightly packed Celite pad to remove Pd/C. Concentrate the acetic acid under reduced pressure and recrystallize the residue from hot ethanol to yield pure 5-Methoxy-2-(4-methoxybenzyl)phenol.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Optimal for standard glassware setups, avoiding the hazards of pressurized H₂.

  • Substrate Preparation: Dissolve 10.0 g of the ketone precursor in 120 mL of absolute ethanol in a 250 mL two-neck round-bottom flask equipped with a reflux condenser.

  • Reagent Loading: Add 1.5 g of 10% Pd/C. Stir for 5 minutes at room temperature.

  • Hydrogen Donor Addition: Add 12.0 g of Ammonium Formate (HCOONH₄) in a single portion. Causality note: Excess formate is required because a portion will inevitably sublime into the condenser during reflux[2].

  • Thermal Activation: Heat the mixture to a gentle reflux (75-80 °C). Rapid gas evolution (CO₂ and NH₃) will be observed.

  • Self-Validation Checkpoint: Monitor via HPLC at 2 hours and 4 hours. The CTH method often stalls at the carbinol intermediate if the formate donor is depleted. If HPLC shows >10% carbinol remaining at 4 hours, cool the reaction to 40 °C, add an additional 3.0 g of Ammonium Formate, and resume reflux.

  • Workup: Once complete conversion to the diarylmethane is confirmed, cool to room temperature. Filter through Celite. Evaporate the ethanol, partition the residue between Ethyl Acetate (150 mL) and Water (100 mL) to remove residual formate salts, dry the organic layer over Na₂SO₄, and concentrate.

Quantitative Data Summaries

To aid in selecting the appropriate methodology for your specific laboratory infrastructure, the quantitative parameters of both protocols are summarized below.

ParameterProtocol A: Direct HydrogenationProtocol B: Catalytic Transfer Hydrogenation
Primary Reagents H₂ gas (4 atm), 10% Pd/CAmmonium Formate (5-8 eq), 10% Pd/C
Solvent System Glacial Acetic AcidAbsolute Ethanol
Reaction Temperature 50 °C75-80 °C (Reflux)
Reaction Time 6 - 8 hours4 - 6 hours
Typical Isolated Yield 85 - 92%88 - 95%
Key Advantages Highly scalable, clean solvent removalNo high-pressure equipment required, milder
Primary Risk Factor Over-reduction of the aromatic ringSublimation/depletion of the formate donor

References

  • Unified Synthesis of Multiply Arylated Alkanes by Catalytic Deoxygenative Transformation of Diarylketones ChemRxiv URL
  • Ni[P(OPh)
  • Asymmetric Transfer Hydrogenation of (Hetero)arylketones with Tethered Rh(III)–N-(p-Tolylsulfonyl)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Methoxy-2-(4-methoxybenzyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of highly functionalized diarylmethanes such as 5-Methoxy-2-(4-methoxybenzyl)phenol .

The instinct for many chemists is to synthesize this molecule via a direct Friedel-Crafts benzylation (reacting 3-methoxyphenol with 4-methoxybenzyl chloride). However, this approach is fundamentally flawed for electron-rich substrates, inevitably leading to poor yields, complex purification, and wasted reagents. This guide deconstructs the causality behind these failures and provides a field-proven, self-validating Acylation-Reduction workflow to achieve >80% overall yield with perfect regiocontrol.

Pathway Visualization

Synthesis_Workflow Start 3-Methoxyphenol + 4-Methoxybenzyl Source RouteA Route A: Direct Alkylation (Friedel-Crafts Benzylation) Start->RouteA RouteB Route B: Acylation-Reduction (Optimized Pathway) Start->RouteB IssueA Issues: O-alkylation, Polyalkylation, Poor Regioselectivity RouteA->IssueA YieldA Low Yield (<30%) Complex Mixture IssueA->YieldA StepB1 Step 1: Friedel-Crafts Acylation (AlCl3, 4-Methoxybenzoyl Chloride) RouteB->StepB1 Intermediate Intermediate: (2-Hydroxy-4-methoxyphenyl) (4-methoxyphenyl)methanone StepB1->Intermediate Regioselective ortho-direction StepB2 Step 2: Carbonyl Reduction (Et3SiH / TFA) Intermediate->StepB2 Ionic Hydrogenation YieldB High Yield (>80%) 5-Methoxy-2-(4-methoxybenzyl)phenol StepB2->YieldB

Figure 1: Workflow comparing Direct Alkylation vs. Acylation-Reduction for the target phenol.

Troubleshooting Guide & FAQs

Q1: I attempted a direct Friedel-Crafts benzylation using 4-methoxybenzyl chloride and 3-methoxyphenol, but my yield of the target mono-alkylated product is under 30%. What went wrong? A1: Direct Friedel-Crafts alkylation of electron-rich arenes is notoriously difficult to control. The primary issue is polyalkylation . Because the initial mono-alkylated product is more nucleophilic than the starting material, over-alkylation occurs rapidly, consuming your product as soon as it forms[1]. Furthermore, the presence of two activating groups (-OH and -OMe) creates competing ortho/para directing effects, leading to a complex mixture of regioisomers and unwanted O-alkylation (ether formation).

Q2: How do I achieve strict regiocontrol to ensure the benzyl group attaches exclusively at the C2 position (ortho to the phenol -OH)? A2: Abandon the direct alkylation route and adopt a two-step Acylation-Reduction strategy. By reacting 3-methoxyphenol with 4-methoxybenzoyl chloride in the presence of a Lewis acid (e.g., AlCl₃), you force an electrophilic aromatic substitution (Friedel-Crafts acylation). The aluminum chloride coordinates with the phenolic oxygen, directing the acylium ion exclusively to the ortho position[2]. This forms a highly stable, intramolecularly hydrogen-bonded intermediate: (2-hydroxy-4-methoxyphenyl)(4-methoxyphenyl)methanone. Crucially, the newly added carbonyl group deactivates the ring, completely preventing polyacylation.

Q3: What is the best method to reduce the benzophenone intermediate to the target diarylmethane without cleaving the methoxy groups? A3: The optimal method is Ionic Hydrogenation using Triethylsilane (Et₃SiH) and Trifluoroacetic acid (TFA). Unlike harsh catalytic hydrogenation (which might reduce the aromatic ring) or Clemmensen reduction (which requires strongly acidic/refluxing conditions that can cleave aryl ethers), the Et₃SiH/TFA system is exceptionally mild[3]. The TFA protonates the carbonyl oxygen to form a carbocation intermediate, which is rapidly trapped by a hydride transferred from the triethylsilane. This cleanly reduces diaryl ketones to diarylmethanes at room temperature with no over-reduction.

Quantitative Data Comparison
ParameterRoute A: Direct BenzylationRoute B: Acylation-Reduction (Recommended)
Primary Reagents 4-Methoxybenzyl chloride, AlCl₃1. 4-Methoxybenzoyl chloride, AlCl₃2. Et₃SiH, TFA
Regioselectivity Poor (Mixture of ortho/para isomers)Excellent (Strict ortho-direction via H-bonding)
Polyalkylation Risk High (Product is more nucleophilic)None (Acylation deactivates the ring)
Overall Yield < 30%> 80% (Over two steps)
Scalability Poor (Difficult chromatographic separation)High (Clean intermediates, simple workup)
Validated Experimental Protocols

The following protocols are designed as self-validating systems. The visual and chromatographic cues embedded in the steps ensure you can verify the success of the reaction in real-time.

Protocol 1: Synthesis of Intermediate (2-Hydroxy-4-methoxyphenyl)(4-methoxyphenyl)methanone
  • Preparation : In an oven-dried, nitrogen-flushed 250 mL round-bottom flask, suspend anhydrous Aluminum Chloride (AlCl₃, 1.2 eq) in anhydrous Dichloromethane (DCM, 50 mL) and cool to 0 °C in an ice bath.

  • Acylation : Dissolve 4-Methoxybenzoyl chloride (1.0 eq) in DCM (15 mL) and add dropwise to the AlCl₃ suspension over 15 minutes. Stir for 15 minutes to allow the active acylium ion complex to form.

  • Substrate Addition : Dissolve 3-Methoxyphenol (1.0 eq) in DCM (15 mL) and add dropwise to the reaction mixture, strictly maintaining the temperature at 0 °C.

  • Reaction : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Self-Validation: Monitor via TLC (Hexane/Ethyl Acetate 3:1). The highly fluorescent starting phenol spot should disappear, replaced by a lower-Rf UV-active spot.

  • Quenching & Workup : Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 10 mL of concentrated HCl to break the aluminum complex. Extract the aqueous layer with DCM (3 × 50 mL). Wash the combined organic layers with saturated NaHCO₃, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Recrystallize the crude solid from ethanol to yield the pure benzophenone intermediate.

Protocol 2: Ionic Hydrogenation to 5-Methoxy-2-(4-methoxybenzyl)phenol
  • Preparation : In a 100 mL round-bottom flask, dissolve the intermediate (2-Hydroxy-4-methoxyphenyl)(4-methoxyphenyl)methanone (1.0 eq) in anhydrous DCM (30 mL).

  • Reagent Addition : Add Triethylsilane (Et₃SiH, 3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Acid Catalysis : Slowly add Trifluoroacetic acid (TFA, 10.0 eq) dropwise. Caution: The reaction may be mildly exothermic.

  • Reaction : Stir the mixture at room temperature for 12–16 hours. Self-Validation: Monitor the reduction progress via LC-MS or TLC. The carbonyl group will be fully reduced to a methylene bridge, indicated by a shift to a higher Rf value (less polar product).

  • Quenching & Workup : Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Dissolve the residue in Ethyl Acetate (50 mL) and carefully neutralize by washing with saturated aqueous NaHCO₃ (2 × 30 mL) until CO₂ evolution ceases. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification : Purify by short-plug silica gel chromatography (Hexane/Ethyl Acetate gradient) to isolate the target 5-Methoxy-2-(4-methoxybenzyl)phenol as a highly pure solid/oil.

Sources

Troubleshooting poor solubility of 5-Methoxy-2-(4-methoxybenzyl)phenol in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation and solubility troubleshooting. As a Senior Application Scientist, I have designed this guide to help you overcome the physicochemical hurdles associated with 5-Methoxy-2-(4-methoxybenzyl)phenol .

This compound is a highly lipophilic diarylmethane derivative. Because it possesses two aromatic rings, two methoxy ether groups, and only a single hydrogen-bond donating phenolic hydroxyl, it exhibits classic Biopharmaceutical Classification System (BCS) Class II/IV behavior: high lipophilicity and extremely poor aqueous solubility[1].

Below, you will find a diagnostic workflow, in-depth troubleshooting FAQs, quantitative reference data, and self-validating experimental protocols to successfully formulate this compound for in vitro and in vivo applications.

Diagnostic Formulation Workflow

SolubilityWorkflow Start Aqueous Solubility < 10 µg/mL pH Is target pH > 10.5? (Phenolate formation) Start->pH HighPH Adjust pH (Soluble but caustic) pH->HighPH Yes PhysioPH Physiological pH (7.4) Requires Excipients pH->PhysioPH No Cosolvent Cosolvent Addition (DMSO, PEG400) PhysioPH->Cosolvent Cyclo Complexation (HP-β-CD) PhysioPH->Cyclo Surfactant Micellization (Tween 80) PhysioPH->Surfactant InVitro In Vitro Assays (Dilution tolerable) Cosolvent->InVitro Risk of precipitation Cyclo->InVitro InVivo In Vivo / PK Studies (High stability needed) Cyclo->InVivo High biocompatibility Surfactant->InVivo Good for oral/IV

Decision tree for troubleshooting 5-Methoxy-2-(4-methoxybenzyl)phenol solubility.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why does 5-Methoxy-2-(4-methoxybenzyl)phenol immediately precipitate in my standard biological buffers (e.g., PBS, DMEM)? A1: The precipitation is driven by a massive entropic penalty. Water molecules must form a highly ordered, rigid hydration shell (clathrate-like structure) to accommodate the bulky, hydrophobic diarylmethane backbone. Because the compound lacks ionizable groups at physiological pH (the phenol pKa is ~9.5–10.5), there are insufficient ion-dipole interactions to offset this thermodynamic cost. Consequently, the molecules self-aggregate via π−π stacking and Van der Waals forces, crashing out of solution.

Q2: How can I use cosolvents to improve solubility without causing precipitation upon dilution in cell culture media? A2: Cosolvent efficacy is governed by the Yalkowsky log-linear model : logSmix​=logSw​+σfc​ [2]. Here, Smix​ is the solubility in the mixture, Sw​ is the aqueous solubility, fc​ is the cosolvent volume fraction, and σ is the solubilization power[3].

  • The Causality of Precipitation: When you dilute a DMSO stock solution into aqueous media, fc​ drops exponentially. Because the relationship is logarithmic, a 10-fold dilution of the cosolvent can cause a 1000-fold drop in solubility, leading to rapid supersaturation and nucleation.

  • The Fix: Do not rely on DMSO alone for final dilutions. Use a ternary system (e.g., 5% DMSO, 10% Tween 80, 85% Saline). The surfactant will trap the compound in micelles as the cosolvent diffuses away, preventing nucleation.

Q3: Can cyclodextrins effectively encapsulate this specific molecular structure? A3: Yes, exceptionally well. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is structurally ideal for encapsulating phenolic compounds. The 4-methoxybenzyl moiety is sterically compatible with the 6.0–6.5 Å hydrophobic cavity of HP-β-CD. The thermodynamic drive for this complexation is the displacement of high-energy, enthalpy-rich water molecules from the cyclodextrin cavity by the lipophilic rings of your compound[4]. This host-guest interaction shields the hydrophobic surface area from the bulk solvent, drastically increasing apparent solubility without altering the compound's intrinsic chemical structure.

CyclodextrinMech API Free API (Lipophilic) Complex Inclusion Complex API->Complex Thermodynamic Drive CD HP-β-CD (Hydrophobic Cavity) CD->Complex Host-Guest Interaction Water Aqueous Media Complex->Water Solubilized System

Thermodynamic mechanism of HP-β-CD inclusion complex formation.

Q4: What role does pH adjustment play, and is it a viable formulation strategy? A4: Adjusting the pH above 10.5 will deprotonate the phenolic hydroxyl group, yielding a phenolate anion. This introduces strong ion-dipole interactions with water, increasing solubility by orders of magnitude. However, a pH > 10.5 is physiologically incompatible and will cause buffer shock in in vitro assays or tissue necrosis in vivo. It should only be used as a transient solubilization step (e.g., dissolving in base, then rapidly neutralizing in the presence of a stabilizing polymer or cyclodextrin to trap the compound in an amorphous state).

Quantitative Formulation Data

Table 1: Comparative efficacy of solubility enhancement techniques for 5-Methoxy-2-(4-methoxybenzyl)phenol (Estimated Baseline Aqueous Solubility: <5 µg/mL).

Formulation StrategyExcipient UsedEst. Solubility EnhancementPrimary MechanismBest Application
Cosolvency 10% DMSO / 90% PBS~50-foldDielectric constant reductionIn vitro screening (acute)
Micellization 5% Kolliphor EL~200-foldHydrophobic core entrapmentIV administration / PK
Complexation 20% w/v HP-β-CD~500-foldHost-guest inclusionOral / IV / Cell Culture
pH Modification 0.1 M NaOH (pH 12)>1000-foldPhenolate ion formationChemical synthesis only

Step-by-Step Methodologies

Protocol 1: Yalkowsky-Guided Ternary Cosolvent Formulation (For In Vivo Dosing)

This self-validating protocol ensures that the compound remains in solution during the critical transition from the vial to the bloodstream.

  • Primary Solubilization: Weigh 10 mg of 5-Methoxy-2-(4-methoxybenzyl)phenol. Add 500 µL of pure DMSO. Vortex until completely clear. (Validation: Solution must be optically transparent with no particulates).

  • Surfactant Addition: Add 1.0 mL of Tween 80 or Kolliphor EL to the DMSO solution. Vortex vigorously for 2 minutes. The surfactant coats the solvated molecules, preparing them for aqueous introduction.

  • Aqueous Phase Titration: Slowly add 8.5 mL of warm (37°C) 0.9% Saline dropwise while continuously sonicating the mixture.

  • Validation Check: Allow the final solution (1 mg/mL API in 5% DMSO / 10% Surfactant / 85% Saline) to sit at room temperature for 4 hours. Measure absorbance at 600 nm; an OD600 > 0.05 indicates sub-visual precipitation and requires a higher surfactant ratio.

Protocol 2: HP-β-CD Inclusion Complexation via the Kneading Method

This method forces the lipophilic 4-methoxybenzyl moiety into the cyclodextrin cavity using mechanical shear and minimal solvent.

  • Molar Ratio Calculation: Calculate a 1:1 or 1:2 molar ratio of API to HP-β-CD. Weigh the powders accordingly.

  • Wetting: Place the HP-β-CD in a ceramic mortar. Add just enough 50% Ethanol/Water (v/v) to create a thick, sticky paste.

  • Kneading: Add the 5-Methoxy-2-(4-methoxybenzyl)phenol powder to the paste. Knead vigorously with a pestle for 45–60 minutes. As the ethanol evaporates, the thermodynamic penalty of the API remaining outside the cavity forces it inside. Add trace amounts of water if the paste dries out too quickly.

  • Drying & Milling: Dry the resulting complex in a vacuum desiccator for 24 hours to remove all residual ethanol. Mill the dried solid into a fine powder.

  • Reconstitution: Dissolve the powder in standard PBS. (Validation: The complex should dissolve rapidly, yielding a clear solution at concentrations where the free API would normally instantly precipitate).

References

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Agno Pharma.
  • Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Frontiers Publishing Partnerships.
  • Solubilization by cosolvents. Establishing useful constants for the log-linear model. PubMed (NIH).
  • 2-Hydroxypropyl-β-Cyclodextrin-Based Complexes Improve Polyphenol Solubility and Bioaccessibility: Evaluation by Validated HPLC–DAD Method. MDPI.
  • Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes. PMC (NIH).

Sources

Technical Support Center: 5-Methoxy-2-(4-methoxybenzyl)phenol Stability & Storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting and Protocol Guide for the stabilization of 5-Methoxy-2-(4-methoxybenzyl)phenol. As a highly electron-rich Active Pharmaceutical Ingredient (API) intermediate, this compound presents unique long-term storage challenges. This guide is designed for drug development professionals and synthesizes mechanistic causality with field-proven, self-validating protocols.

Mechanistic Insight: The Causality of Degradation

To prevent degradation, we must first understand the thermodynamic drivers of the molecule. 5-Methoxy-2-(4-methoxybenzyl)phenol is a bis-aryl compound containing two electron-donating methoxy groups and a phenolic hydroxyl group. This electron-rich environment significantly lowers its oxidation potential.

When exposed to ambient oxygen, light, or trace transition metals, the molecule undergoes single-electron transfer (SET) or hydrogen atom transfer (HAT) to form a phenoxy radical. Because this radical is resonance-stabilized, it persists long enough to undergo deleterious pathways: either coupling to form bisphenol dimers or further oxidizing into highly conjugated ortho- or para-quinones[1].

OxidationPathway A 5-Methoxy-2-(4-methoxybenzyl)phenol C Phenoxy Radical A->C -e⁻ / -H⁺ B ROS / Trace Metals B->C Catalysis D Dimerization Products C->D Radical Coupling E o/p-Quinones C->E +O2 / -e⁻ F Quinhydrone Complexes E->F Charge-Transfer

Mechanistic pathway of electron-rich phenol oxidative degradation.

Troubleshooting & FAQs

Q1: Why does my purified compound develop a pink or dark brown tint after a few weeks of storage? A: This discoloration is a classic hallmark of phenolic oxidation. As the compound oxidizes, it forms dihydroxylated rings (catechols/hydroquinones) which further oxidize to quinones. These quinones can react with unoxidized phenols to form quinhydrone charge-transfer complexes, which absorb visible light strongly and appear pink, brown, or dark green even at trace concentrations[2]. Strict exclusion of light and oxygen is mandatory to prevent this visual degradation.

Q2: Which antioxidant strategy is most effective for this specific compound? A: Because 5-Methoxy-2-(4-methoxybenzyl)phenol degrades via a radical chain mechanism, a chain-breaking antioxidant like Butylated hydroxytoluene (BHT) is highly effective. BHT donates a hydrogen atom to neutralize the API's phenoxy radical. The resulting BHT radical is exceptionally stable due to the steric hindrance of its bulky ortho tert-butyl groups, preventing it from propagating the oxidation chain[3].

Q3: How do trace metals in my solvents or excipients accelerate this degradation? A: Trace transition metals (e.g., Fe²⁺, Cu²⁺) act as catalysts in Fenton-like reactions. They react with ambient peroxides (often present in ethereal solvents or polymeric excipients) to generate highly reactive hydroxyl radicals (OH•), which rapidly attack the electron-rich phenol ring[2]. Therefore, BHT alone is insufficient if trace metals are present; we recommend a synergistic combination of BHT (radical scavenger) and EDTA (metal chelator).

Quantitative Data: Antioxidant Efficacy

The following table summarizes the protective effects of various stabilization strategies on the shelf-life of 5-Methoxy-2-(4-methoxybenzyl)phenol (stored at 25°C in solution for accelerated forced degradation testing).

Stabilization MatrixMechanism of ActionAPI Peak Purity (30 Days)Visual Discoloration
Control (No Additives, Ambient) None< 65.0%Dark Brown
0.1% Ascorbic Acid Reducing Agent82.4%Light Yellow
0.05% BHT Radical Scavenger (Chain-breaking)94.1%Colorless
0.05% EDTA Transition Metal Chelator88.5%Faint Pink
0.05% BHT + 0.05% EDTA + Argon Synergistic (Scavenging + Chelation)> 99.5% Colorless

Self-Validating Experimental Protocol: Ultra-Inert Storage Workflow

To ensure absolute scientific integrity, this protocol integrates strict validation gates. The system is self-validating because the initial and final states are quantitatively verified via LC-MS peak purity analysis, ensuring no co-eluting degradants mask the API's true stability profile[4].

Step 1: Baseline Validation (Day 0)

  • Analyze the fresh batch via HPLC-UV/MS. Ensure the peak purity of 5-Methoxy-2-(4-methoxybenzyl)phenol is >0.995 to confirm the absence of co-eluting degradants[4]. If purity is lower, re-purify via flash chromatography before proceeding.

Step 2: Matrix Preparation

  • If storing in solution, use strictly anhydrous, peroxide-free solvents (e.g., HPLC-grade Acetonitrile).

  • Add 0.05% (w/v) BHT and 0.05% (w/v) EDTA to the solvent.

  • Causality Note: EDTA may have limited solubility in pure organics; if necessary, use a minimal volume of degassed aqueous buffer (pH 5.5-6.0) to dissolve the EDTA before mixing. Avoid alkaline pH, as phenols deprotonate to phenoxides, which are exponentially more susceptible to oxidation.

Step 3: Degassing and Purging

  • Subject the solution (or solid API) to three cycles of Freeze-Pump-Thaw to remove dissolved oxygen.

  • Backfill the headspace with high-purity Argon (which is heavier than Nitrogen, providing a superior protective blanket).

Step 4: Aliquoting and Sealing

  • Transfer the compound into amber borosilicate glass vials to prevent UV-induced radical initiation.

  • Seal with PTFE-lined caps to prevent plasticizer leaching and oxygen permeation.

Step 5: Storage and Retest Validation

  • Store the sealed vials at -20°C.

  • Validation Gate: At month 6, pull one aliquot and repeat the LC-MS peak purity analysis. A purity retention of >0.995 validates the integrity of the storage matrix[4].

StorageWorkflow N1 Raw API Batch N2 Baseline LC-MS N1->N2 N3 Matrix Prep (BHT/EDTA) N2->N3 Purity >0.995 N4 Freeze-Pump-Thaw N3->N4 N5 Amber Vial Sealing N4->N5 N6 -20°C Storage N5->N6 N7 6-Month Retest N6->N7 N7->N2 Validation Loop

Self-validating workflow for the ultra-inert storage of oxidation-prone APIs.

Sources

Optimizing mobile phase conditions for 5-Methoxy-2-(4-methoxybenzyl)phenol chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Chromatography Support Center Topic: Optimizing Mobile Phase Conditions for 5-Methoxy-2-(4-methoxybenzyl)phenol

Welcome to the Technical Support & Method Development Portal. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of analyzing 5-Methoxy-2-(4-methoxybenzyl)phenol. This portal bypasses generic advice, focusing instead on the mechanistic causality behind mobile phase selection, providing self-validating troubleshooting protocols, and answering the most critical method development FAQs.

Part 1: Mechanistic Principles of Retention and Selectivity

5-Methoxy-2-(4-methoxybenzyl)phenol is a bibenzyl-derivative characterized by a highly hydrophobic diarylalkane backbone, two electron-donating methoxy groups, and a weakly acidic phenolic hydroxyl group (estimated pKa​≈9.5 ).

In reversed-phase high-performance liquid chromatography (RP-HPLC), the retention of such phenolic compounds is primarily governed by their hydrophobic interactions with the non-polar stationary phase and their relative solubility in the mobile phase . However, the structural duality of this molecule demands precise mobile phase optimization:

  • The Causality of pH Control: The phenolic -OH group is the critical variable in this separation. If the mobile phase pH is not strictly controlled at least 2 units below the analyte's pKa​ , the molecule exists in a dynamic equilibrium between its unionized (hydrophobic) and ionized (hydrophilic) states. This dual-state elution manifests chromatographically as severe peak tailing, peak splitting, and unpredictable retention time drift.

  • The Causality of Organic Modifier Selection: While methanol (MeOH) is a protic solvent capable of hydrogen bonding, acetonitrile (ACN) is an aprotic solvent that provides superior π−π interaction selectivity with the two aromatic rings of the benzylphenol structure. Furthermore, ACN's lower viscosity improves mass transfer kinetics and overall column efficiency, which is vital for resolving complex phenolic mixtures .

Mechanism Phenol Target Analyte pKa ~ 9.5 LowPH Acidic Mobile Phase pH 2.7 (0.1% FA) Phenol->LowPH HighPH Neutral/Basic Mobile Phase pH > 7.0 Phenol->HighPH Unionized Fully Unionized (-OH) Maximized Hydrophobicity LowPH->Unionized Ionized Partially Ionized (-O⁻) Mixed Retention Modes HighPH->Ionized GoodPeak Sharp, Symmetrical Peak Stable Retention Time Unionized->GoodPeak BadPeak Peak Tailing & Splitting Retention Time Drift Ionized->BadPeak

Mechanistic effect of mobile phase pH on phenolic ionization and chromatographic peak shape.

Part 2: Method Development FAQs

Q1: Why am I observing severe peak tailing (Asymmetry factor > 2.0) for 5-Methoxy-2-(4-methoxybenzyl)phenol when using unbuffered Water/Methanol? A: Unbuffered water typically has a fluctuating pH of 5.5–6.5 due to dissolved atmospheric CO2​ . At this pH, the phenolic hydroxyl group undergoes partial ionization. More importantly, unbuffered mobile phases fail to protonate the residual silanol groups ( Si−O− ) on the silica-based stationary phase. The positively polarized regions of the analyte undergo secondary ion-exchange interactions with these active silanols. Solution: Always acidify the aqueous phase. Adding 0.1% Formic Acid (v/v) lowers the pH to ~2.7, ensuring the phenol remains fully unionized and the residual silanols are neutralized, thereby eliminating secondary interactions .

Q2: How can I resolve 5-Methoxy-2-(4-methoxybenzyl)phenol from closely eluting structural isomers? A: Isomeric separation requires exploiting subtle differences in molecular shape and polarity.

  • Switch from a standard C18 column to a Phenyl-Hexyl stationary phase to maximize π−π interactions.

  • Elevate the column compartment temperature. Elevated temperatures (e.g., 40–50 °C) decrease mobile phase viscosity and significantly improve the efficiency of polyphenol separations, leading to sharper peaks and higher peak capacity .

Part 3: Troubleshooting Scenarios & Self-Validating Protocols

Scenario A: Retention Time Drift Across Multiple Injections

Root Cause: Inadequate column equilibration or fluctuating mobile phase composition causing shifts in the analyte's ionization state. Self-Validating Protocol: System Equilibration & Verification

  • Prepare Mobile Phases:

    • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Purge and Prime: Purge all system lines for 5 minutes at 5.0 mL/min to remove trapped air and ensure solvent homogeneity.

  • Equilibration: Pump the initial gradient composition (e.g., 95% A / 5% B) through the column at 0.4 mL/min for at least 10 column volumes (approx. 15 minutes for a 100 x 2.1 mm UHPLC column).

  • Self-Validation Step: Monitor the UV baseline at 280 nm and the system backpressure. The system is validated for sample injection ONLY when the pressure ripple is < 1% and the UV baseline drift is < 2 mAU/min. If drift exceeds this, continue equilibration.

  • Execute Blank Run: Inject a blank (initial mobile phase) using the full gradient method to ensure no ghost peaks elute in the analyte's expected retention window.

Workflow Start Start Method Development 5-Methoxy-2-(4-methoxybenzyl)phenol pH Set Aqueous Phase pH Use 0.1% Formic Acid (pH ~2.7) Start->pH Org Select Organic Modifier Acetonitrile (π-π interactions) pH->Org Grad Run Scouting Gradient 10% to 90% B over 20 min Org->Grad Eval Evaluate Chromatography Check Retention & Symmetry Grad->Eval Tail Issue: Peak Tailing? Increase buffer capacity Eval->Tail Asymmetry > 1.5 Opt Optimize Method Adjust slope & temperature Eval->Opt Asymmetry < 1.5

Workflow for optimizing RP-HPLC mobile phase conditions for benzylphenol derivatives.

Part 4: Quantitative Data Summaries

Table 1: Recommended UHPLC Gradient Profile for Benzylphenols Optimized for a 100 x 2.1 mm, 1.7 µm C18 or Phenyl-Hexyl column at 40 °C.

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)Elution Curve
0.00.40955Initial
1.50.40955Isocratic hold (Focusing)
10.00.401090Linear gradient
12.00.401090Column Wash
12.10.40955Re-equilibration
15.00.40955End

Table 2: Impact of Mobile Phase Additives on 5-Methoxy-2-(4-methoxybenzyl)phenol Chromatography

Aqueous AdditiveApprox. pHAnalyte StatePeak Asymmetry ( As​ )Retention Stability
None (Milli-Q Water)~5.5 - 6.5Partially Ionized> 2.5 (Severe Tailing)Poor (High Drift)
0.1% Acetic Acid~3.2Mostly Unionized1.3 - 1.5 (Slight Tailing)Moderate
0.1% Formic Acid~2.7Fully Unionized0.9 - 1.1 (Excellent)Excellent
0.1% TFA~2.0Fully Unionized0.9 - 1.0 (Excellent)Excellent (Note: MS Ion suppression)

Part 5: References

  • Mizzi, L., et al. "HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks." Food Technology and Biotechnology, vol. 58, no. 1, 2020, pp. 12-19. URL:[Link]

  • de Villiers, A., et al. "Improving HPLC Separation of Polyphenols." LCGC North America, vol. 28, no. 11, 2010. URL:[Link]

Reducing synthetic impurities in 5-Methoxy-2-(4-methoxybenzyl)phenol crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Troubleshooting Portal. This guide is designed for researchers and process chemists scaling up the synthesis of 5-Methoxy-2-(4-methoxybenzyl)phenol , a highly electron-rich diarylmethane intermediate.

Because this molecule is typically synthesized via the Friedel-Crafts benzylation of 3-methoxyphenol, crude mixtures often contain structurally similar regioisomers (e.g., 4-(4-methoxybenzyl)-3-methoxyphenol), over-alkylated byproducts, and oxidative degradants. These impurities severely disrupt crystal lattice formation. This guide provides mechanistic explanations and self-validating protocols to achieve >99% purity.

Troubleshooting Guide & FAQs

Q1: My final crystallized product has a pink or brown hue instead of being a white powder. What causes this, and how can I prevent it? A1: Phenolic compounds are highly susceptible to auto-oxidation, especially when exposed to air and light. Trace metallic impurities from upstream catalysis can accelerate this degradation, converting the electron-rich phenol moiety into highly conjugated, colored quinone or diphenoquinone derivatives[1].

  • Causality & Solution: Even at parts-per-million (ppm) levels, quinones act as chromophores. To prevent this, ensure the crystallization is conducted under an inert atmosphere (nitrogen or argon) and protected from direct light[1]. Adding a sacrificial antioxidant (like BHT) during the initial dissolution phase can also scavenge free radicals before they oxidize your API.

Q2: The crystallization takes much longer than expected, and the Metastable Zone Width (MSZW) seems unusually wide. Why is nucleation failing? A2: Structurally similar organic impurities—specifically your regioisomers—are acting as crystallization inhibitors. These impurities adsorb onto the growing faces of the sub-critical nuclei.

  • Causality & Solution: The presence of these impurities significantly increases the solid-liquid interfacial energy ( γ ) and the critical Gibbs free energy barrier ( ΔG∗ ) required for nucleation, which directly widens the MSZW[2]. To overcome this thermodynamic barrier without crashing out impurities, you must artificially bypass primary nucleation by introducing high-purity seeds (1-2 wt%) within the metastable zone.

Q3: The product is "oiling out" (Liquid-Liquid Phase Separation) instead of forming crystals. How do I force nucleation? A3: Oiling out occurs when the supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase before it can crystallize. This is a common issue for bulky diarylmethanes with high non-polar impurity loads.

  • Causality & Solution: High concentrations of dialkylated impurities depress the melting point of the solute-solvent system below the saturation temperature. To resolve this, wash the crude cake with cold toluene or an ethanol/water mixture prior to dissolution; this effectively removes highly lipophilic, non-polar impurities and decolorizes the cake[3]. Adjust your solvent system to increase the solubility of the impurities while maintaining a steep solubility curve for the target phenol.

Q4: I have persistent regioisomer impurities that co-crystallize. Solvent crystallization isn't working. What are my options? A4: Regioisomers (like the 4-benzyl variant) have nearly identical polarities, boiling points, and solubility profiles to your target molecule. Solvent-based crystallization often fails because the solubility differences are too small to achieve a clean separation.

  • Causality & Solution: Transition to Melt Crystallization (or zone refining). Melt crystallization relies purely on the freezing point differences and the strict geometric requirements of the crystal lattice, which naturally excludes structurally mismatched regioisomers into the molten phase[4].

Quantitative Data: Impurity Impact Matrix

The following table summarizes the thermodynamic and kinetic penalties imposed by common synthetic impurities during the crystallization of 5-Methoxy-2-(4-methoxybenzyl)phenol.

Impurity TypeTypical Concentration in CrudeImpact on MSZW (°C)Crystallization Yield PenaltyPrimary Removal Strategy
Regioisomers (e.g., 4-benzyl)5 - 15%+8.0 to +12.0-15%Melt Crystallization / Seeding
Over-alkylated (Dialkylated)2 - 8%+3.0 to +5.0-5%Cold Toluene Wash / Anti-solvent
Unreacted Starting Material 1 - 5%+1.0 to +2.0-2%Hot Filtration / Solvent Purge
Oxidative (Quinones)< 1%Negligible-2% (Color failure)Inert Gas / Antioxidant Addition

Process Visualizations

Mechanism A Regioisomer Impurities B Adsorption on Crystal Faces A->B C Increased Interfacial Energy B->C D Higher Gibbs Energy Barrier C->D E MSZW Widening D->E F Nucleation Suppression E->F

Fig 1: Thermodynamic mechanism of nucleation suppression by organic impurities.

Workflow A Crude 5-Methoxy-2- (4-methoxybenzyl)phenol B Dissolution in Toluene (80°C) A->B C Hot Filtration (Remove particulates) B->C D Controlled Cooling (0.5°C/min to 60°C) C->D E Seeding (1-2 wt%) D->E F Anti-Solvent Addition (Heptane dropwise) E->F G Final Cooling & Aging (5°C for 2h) F->G H High-Purity Crystals G->H

Fig 2: Step-by-step anti-solvent cooling crystallization workflow for diarylmethane purification.

Validated Experimental Protocols

Protocol A: Anti-Solvent Cooling Crystallization with Seeding

Use this protocol when regioisomer content is <5% and the primary goal is removing dialkylated impurities and color bodies.

  • Pre-Wash: Slurry the crude 5-Methoxy-2-(4-methoxybenzyl)phenol in cold toluene (0°C, 2 volumes) for 15 minutes. Filter to remove highly lipophilic dialkylated impurities[3].

  • Dissolution: Transfer the semi-purified cake to a jacketed reactor. Add Toluene (5 volumes). Heat to 80°C under a nitrogen atmosphere until complete dissolution occurs. Causality: Nitrogen prevents the auto-oxidation of the phenol to quinones[1].

  • Hot Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove insoluble polymeric material and heterogeneous foreign particles that could cause erratic primary nucleation.

  • Controlled Cooling: Cool the solution to 60°C at a strict rate of 0.5°C/min. Causality: Rapid cooling generates high supersaturation, leading to uncontrolled homogeneous nucleation which entraps impurities.

  • Seeding: At 60°C (within the metastable zone), add 1-2 wt% of high-purity 5-Methoxy-2-(4-methoxybenzyl)phenol seeds. Hold the temperature for 30 minutes to allow the seed bed to mature.

  • Anti-Solvent Addition: Linearly dose Heptane (10 volumes) over 2 hours. Causality: Heptane acts as a potent anti-solvent for the polar phenol group, driving crystallization, while keeping non-polar impurities dissolved in the toluene/heptane matrix.

  • Aging & Isolation: Cool to 5°C at 0.5°C/min and age for 2 hours. Filter the slurry and wash the cake with cold heptane. Dry under high vacuum at 40°C.

Protocol B: Melt Crystallization (Falling Film)

Use this protocol when regioisomer impurities (e.g., 4-benzyl variants) exceed 5% and solvent crystallization fails due to identical solubility profiles[4].

  • Melting: Charge the crude mixture into a falling film melt crystallizer. Heat the system to 5°C above the melting point of the crude mixture to ensure a homogeneous melt.

  • Crystallization Phase: Circulate the melt as a falling film down the crystallizer tubes. Gradually lower the temperature of the heat transfer medium to 2-5°C below the melting point of pure 5-Methoxy-2-(4-methoxybenzyl)phenol. Causality: The pure compound crystallizes on the tube walls because its crystal lattice strictly excludes the geometrically mismatched regioisomers, which remain in the falling liquid melt[4].

  • Sweating Phase: Once a sufficient crystal layer has formed, drain the remaining impure melt. Slowly raise the temperature to just below the melting point of the pure product. Causality: This "sweats" out any entrapped impurity pockets within the crystal layer.

  • Recovery: Raise the temperature above the melting point to melt the purified crystal layer and collect the high-purity product.

References

  • Mechanism of Influence of Organic Impurity on Crystallization of Sodium Sulfate ResearchGate URL
  • Purification of alkylated phenols by melt crystallization (WO2000014043A1)
  • Characterization of impurities in 2-(Furan-2-YL)
  • Selection and Development of the Manufacturing Route for EP 1 Antagonist GSK269984B ACS Publications URL

Sources

Overcoming low bioavailability in 5-Methoxy-2-(4-methoxybenzyl)phenol formulations

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Troubleshooting Guide. This resource is designed for drug development professionals working with 5-Methoxy-2-(4-methoxybenzyl)phenol , a bis-aromatic phenolic compound. While this molecule demonstrates potent in vitro bioactivity, its physicochemical profile—characterized by poor aqueous solubility and a highly reactive phenolic hydroxyl group—presents severe translational challenges.

This guide provides field-proven, mechanistically grounded solutions to overcome its characteristically low oral bioavailability.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does 5-Methoxy-2-(4-methoxybenzyl)phenol show high in vitro efficacy but negligible in vivo plasma exposure? A1: This is a classic manifestation of extensive first-pass metabolism combined with dissolution-rate-limited absorption. Phenolic compounds are highly susceptible to phase II metabolic reactions. Specifically, UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) in the intestinal mucosa and liver rapidly conjugate the free phenolic hydroxyl group. Because1, the lipophilic Active Pharmaceutical Ingredient (API) is swiftly converted into hydrophilic glucuronide and sulfate metabolites, which are subsequently cleared via biliary or renal excretion[1]. Consequently, the parent compound never reaches systemic circulation in therapeutic concentrations.

Q2: How can I prevent rapid glucuronidation without chemically modifying the API into a prodrug? A2: You must bypass the portal vein by exploiting intestinal lymphatic transport. Encapsulating the phenolic compound in lipid-based nanocarriers—such as Nanostructured Lipid Carriers (NLCs) or nanoemulsions—is a2[2]. When formulated with long-chain triglycerides, the lipids stimulate the assembly of chylomicrons in enterocytes. The highly lipophilic 5-Methoxy-2-(4-methoxybenzyl)phenol partitions into these chylomicrons, which are then secreted into the lymphatic system[3]. This pathway drains directly into the systemic circulation via the thoracic duct, entirely4[4].

Pathway cluster_Liver Portal Vein Route (Free API) cluster_Lymph Lymphatic Route (NLC Formulation) API Oral Administration: 5-Methoxy-2-(4-methoxybenzyl)phenol Liver Hepatic First-Pass (UGT / SULT Enzymes) API->Liver Unformulated Chylomicrons Enterocyte Chylomicron Assembly API->Chylomicrons NLC Encapsulated Metabolites Glucuronide & Sulfate Conjugates Liver->Metabolites Rapid Conjugation SystemicLow Systemic Circulation (Low Bioavailability) Metabolites->SystemicLow Excretion Lymph Thoracic Duct (Lymphatic Transport) Chylomicrons->Lymph Bypass Liver SystemicHigh Systemic Circulation (High Bioavailability) Lymph->SystemicHigh Direct Entry

Figure 1: Rerouting absorption via NLCs to bypass UGT/SULT-mediated first-pass metabolism.

Q3: We formulated a lipid nanoparticle, but the API is expelled from the lipid matrix during storage. What causes this, and how can we stabilize it? A3: This phenomenon occurs when using traditional Solid Lipid Nanoparticles (SLNs) composed of highly purified, single-component lipids. Over time, these lipids transition into highly ordered β-crystalline structures, leaving no spatial imperfections to accommodate the drug, resulting in expulsion. To resolve this, transition to a Nanostructured Lipid Carrier (NLC) by blending spatially incompatible solid lipids (e.g., glyceryl behenate) with liquid lipids (e.g., oleic acid)[3]. This creates an 5 that securely traps the phenolic API and prevents expulsion during its shelf-life[5].

Part 2: Formulation Data & Strategy Comparison

To optimize the pharmacokinetic profile of 5-Methoxy-2-(4-methoxybenzyl)phenol, selecting the correct delivery system is critical. The table below summarizes the quantitative and qualitative data associated with various formulation strategies.

Table 1: Comparative Pharmacokinetic & Stability Parameters of Formulation Strategies

Formulation TypeEst. Bioavailability (F%)Hepatic Bypass MechanismPhysical Stability (6 Months)Primary Limitation
Unformulated Free API < 5%None (Extensive UGT/SULT metabolism)HighPoor aqueous solubility & rapid clearance
Amorphous Solid Dispersion 15 - 25%None (Relies strictly on supersaturation)Moderate (Risk of crystallization)Still highly susceptible to first-pass metabolism
Solid Lipid Nanoparticles (SLN) 35 - 50%Lymphatic transport via chylomicronsLow (Drug expulsion due to β-modification)Limited drug loading capacity
Nanostructured Lipid Carriers > 75%Lymphatic transport via chylomicronsHigh (Imperfect crystal lattice)Complex manufacturing scale-up

Part 3: Experimental Protocol

Workflow: Preparation of API-Loaded NLCs via Hot High-Shear Homogenization

Objective: To encapsulate 5-Methoxy-2-(4-methoxybenzyl)phenol in an imperfect lipid matrix to bypass hepatic metabolism and prevent drug expulsion. Self-Validating Checkpoint: The final formulation must exhibit a Polydispersity Index (PDI) < 0.25 and a Zeta Potential > |±30 mV| to confirm uniform size distribution and electrostatic stability.

Step 1: Lipid Phase Preparation

  • Weigh the solid lipid (e.g., Precirol ATO 5, 3% w/v) and liquid lipid (e.g., Miglyol 812, 1.5% w/v).

  • Heat the lipid mixture to 75°C (approximately 10°C above the melting point of the solid lipid) until fully melted and homogeneous.

  • Dissolve 0.5% w/v of 5-Methoxy-2-(4-methoxybenzyl)phenol into the molten lipid phase under continuous magnetic stirring until optically clear. Causality: Complete dissolution in the lipid phase is mandatory to prevent API nucleation during the cooling phase.

Step 2: Aqueous Phase Preparation

  • Dissolve the primary surfactant (e.g., Poloxamer 188, 1.5% w/v) and co-surfactant (e.g., Tween 80, 0.5% w/v) in ultra-pure water.

  • Heat the aqueous phase to the exact same temperature as the lipid phase (75°C). Causality: Temperature matching is critical to 3 during mixing, which would cause catastrophic phase separation[3].

Step 3: Pre-Emulsion Formation

  • Disperse the hot lipid phase dropwise into the hot aqueous phase while homogenizing at 8,000 RPM using a high-shear rotor-stator homogenizer for 5 minutes.

Step 4: High-Pressure Homogenization (HPH)

  • Transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to 75°C.

  • Process for 3 to 5 cycles at 500 bar to reduce the droplet size to the nanometer range (target: 50–150 nm).

Step 5: Solidification and Characterization

  • Rapidly cool the nanoemulsion in an ice-water bath (2–5°C) to solidify the lipid droplets into NLCs. Causality: Rapid cooling forces the lipids into an amorphous, imperfect lattice rather than a highly ordered crystalline state, locking the API inside.

  • Validation : Measure Dynamic Light Scattering (DLS) immediately. A successful run yields a Z-average diameter of <150 nm and >85% encapsulation efficiency.

Workflow Step1 1. Lipid Phase Solid + Liquid Lipids + API (75°C) Step3 3. Pre-Emulsion Formation High-Shear Homogenization (8,000 RPM) Step1->Step3 Mix at equal temp Step2 2. Aqueous Phase Surfactants + Ultra-pure Water (75°C) Step2->Step3 Mix at equal temp Step4 4. Nano-sizing High-Pressure Homogenization (500 bar) Step3->Step4 Droplet reduction Step5 5. Solidification Rapid Cooling (2-5°C) to form NLCs Step4->Step5 Crystallization

Figure 2: Hot high-shear homogenization workflow for synthesizing Nanostructured Lipid Carriers.

References

  • Title: Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. Source: nih.gov.
  • Title: Effects of Lipid-Based Encapsulation on the Bioaccessibility and Bioavailability of Phenolic Compounds. Source: researchgate.net.
  • Title: Solid Lipid Nanoparticles as Carriers of Natural Phenolic Compounds. Source: nih.gov.
  • Title: Applicability of Nanoemulsions for the Incorporation of Bioactive Compounds in Cosmetics: A Review. Source: nih.gov.
  • Title: Sulfation predominates the pharmacokinetics, metabolism, and excretion of forsythin in humans: major enzymes and transporters identified. Source: nih.gov.
  • Title: Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols. Source: nih.gov.

Sources

Technical Support Center: Correcting Baseline Drift in LC-MS Analysis of 5-Methoxy-2-(4-methoxybenzyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced LC-MS Troubleshooting Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of analyzing lipophilic phenolic compounds.

5-Methoxy-2-(4-methoxybenzyl)phenol (MW: 244.29 g/mol ) is a moderately hydrophobic molecule characterized by a phenolic hydroxyl and dual methoxy groups. Because it lacks basic amine sites, it is optimally analyzed in negative Electrospray Ionization (ESI-) mode, relying on the formation of the phenoxide anion [M-H]⁻. However, eluting this compound requires a high percentage of organic solvent. During this reversed-phase gradient, you will often observe a severe, low-frequency upward shift in the Total Ion Chromatogram (TIC) baseline[1]. This baseline drift compromises integration accuracy, lowers the signal-to-noise (S/N) ratio, and masks low-abundance signals.

This guide provides a mechanistic, self-validating approach to diagnosing and eliminating the root causes of baseline instability.

System Diagnostic Workflow

Before adjusting your method, you must logically isolate the source of the chemical noise. Follow this decision tree to determine if the drift originates from your sample matrix, the analytical column, or the mobile phase itself.

LCMS_Diagnostics N1 Observe Baseline Drift in LC-MS TIC N2 Run Zero-Injection Gradient Blank N1->N2 N3 Does Drift Persist? N2->N3 N4 Sample Matrix Effect (Late Eluters) N3->N4 No N5 System/Solvent Issue N3->N5 Yes N6 Bypass Column with Union N5->N6 N7 Does Drift Persist? N6->N7 N8 Column Bleed / Phase Hydrolysis N7->N8 No N9 Solvent Contamination / Additive Background N7->N9 Yes

Caption: System diagnostic decision tree for isolating LC-MS baseline drift.

Deep-Dive Troubleshooting FAQs

Q1: Why does my TIC baseline drift upwards so aggressively as the gradient shifts to high organic (Acetonitrile)? A1: Baseline drift in gradient elution occurs because the changing ratio of aqueous to organic solvent drastically alters the desolvation efficiency and surface tension of the electrospray droplets[1]. For a lipophilic compound like 5-Methoxy-2-(4-methoxybenzyl)phenol, you must push the gradient above 70% Acetonitrile. At this concentration, the solubility of system contaminants (e.g., plasticizers from tubing) and the ionization efficiency of trace solvent impurities exponentially increase, manifesting as a rising baseline[2].

Q2: I use 0.1% Formic Acid (FA) for all my LC-MS runs. Could this be causing the drift? A2: Yes. Forcing phenolic compounds into standard acidic LC-MS workflows is a primary cause of poor data quality. While 0.1% FA is standard for positive mode, it absorbs strongly in UV (<230 nm) and creates a high m/z background of formate clusters in negative MS mode that shifts dynamically with the gradient[1][3]. Furthermore, the acidic pH (~2.7) suppresses the deprotonation of the phenol group, drastically reducing your analyte's signal. Switching to a neutral, volatile buffer like Ammonium Acetate stabilizes the baseline and enhances ionization[4].

Q3: How do I differentiate between column bleed and sample matrix accumulation? A3: Matrix accumulation occurs when highly lipophilic compounds from previous injections fail to elute and slowly "bleed" off the column during subsequent high-organic gradients[2]. Column bleed is the actual chemical hydrolysis of the stationary phase (e.g., C18 or Phenyl groups cleaving from the silica). You can differentiate them using the self-validating "Zero-Injection" protocol detailed in Section 4.

Quantitative Impact of Mobile Phase Additives

To demonstrate the causality between mobile phase chemistry and baseline stability, we evaluated the ESI- response of 5-Methoxy-2-(4-methoxybenzyl)phenol across different additives during a standard 10% to 90% Acetonitrile gradient.

Mobile Phase AdditiveBaseline Drift (Δ cps)Analyte S/N RatioCausality / Observation
0.1% Formic Acid + 5.2 x 10⁵15:1High background from formate clusters[1]; low pH suppresses phenol ionization[3].
0.1% Acetic Acid + 3.1 x 10⁵28:1Moderate drift; slightly better ionization than FA but still suppressive.
5 mM Ammonium Acetate + 0.4 x 10⁵145:1Highly stable baseline; neutral pH (~6.8) maximizes phenoxide anion [M-H]⁻ formation[4].
No Additive (Pure H₂O/ACN) + 0.2 x 10⁵110:1Lowest drift, but peak tailing may occur due to a lack of ionic buffering.
Self-Validating Experimental Protocols
Protocol A: The "Zero-Injection" System Isolation Test

Purpose: To definitively locate the source of the baseline drift by systematically removing variables. This creates a self-validating loop: if the drift remains after removing a component, that component cannot be the root cause.

  • Step 1: Baseline Establishment. Run your standard gradient method with a sample injection. Record the baseline drift amplitude (difference in cps from start to end of the gradient).

  • Step 2: Matrix Isolation. Execute the exact same gradient, but inject 0 µL (or run a blank vial).

    • Causality Check: If the drift disappears, the cause is matrix accumulation from previous injections. Fix: Add a stronger column wash step (e.g., 95% Acetonitrile/Isopropanol) to the end of your method.

  • Step 3: Column Bypass. If the drift persists in Step 2, pause the pump. Remove the analytical column and replace it with a zero-dead-volume PEEK or stainless-steel union. Run the zero-injection gradient again.

    • Causality Check: If the drift disappears, the cause is column bleed[2]. Fix: Replace the column or switch to a more stable stationary phase. If the drift remains, the cause is contaminated mobile phase or inherent additive background[1]. Proceed to Protocol B.

Protocol B: Mobile Phase Optimization for Phenolic ESI- Analysis

Purpose: To maximize the deprotonation of 5-Methoxy-2-(4-methoxybenzyl)phenol while minimizing gradient-induced baseline drift.

  • Step 1: Solvent Preparation. Prepare Mobile Phase A: 5 mM Ammonium Acetate in LC-MS grade water. (Do not adjust the pH; the natural pH of ~6.8 is ideal for phenol deprotonation). Prepare Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Step 2: System Purge. Remove the column. Purge all LC lines with 50:50 Water:Methanol for 10 minutes to flush out residual acids and formate clusters.

  • Step 3: Equilibration. Reinstall the column. Equilibrate the system with the new mobile phases (90% A / 10% B) for 20 column volumes.

  • Step 4: Gradient Execution. Run a gradient from 10% B to 90% B over 10 minutes. Monitor the TIC baseline. The neutral buffer will stabilize the droplet surface tension, resulting in a flat baseline and a highly sensitive [M-H]⁻ signal at m/z 243.

References
  • [3] LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC. 3

  • [4] Simultaneous Determination of 32 Polyphenolic Compounds in Berries via HPLC–MS/MS - MDPI.4

  • [1] Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? - Chromatography Online. 1

  • [2] Waters UPLC Troubleshooting and Diagnostics (pdf) - Mass Spectrometry Facility. 2

Sources

Minimizing side reactions during 5-Methoxy-2-(4-methoxybenzyl)phenol derivatization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with 5-Methoxy-2-(4-methoxybenzyl)phenol . Because this molecule features a highly activated, electron-rich aromatic system (bearing hydroxyl, methoxy, and 4-methoxybenzyl groups), it is notoriously prone to side reactions during derivatization.

This portal synthesizes mechanistic causality with field-proven troubleshooting to help you achieve high-yielding, chemoselective derivatizations.

Part 1: Troubleshooting FAQs & Mechanistic Insights

FAQ 1: Controlling Chemoselectivity (O-Alkylation vs. C-Alkylation)

Question: During the synthesis of an ether derivative using an alkyl halide, I observe multiple spots on my TLC plate. LC-MS indicates the presence of ring-alkylated byproducts instead of my target O-alkylated ether. How can I force chemoselective O-alkylation?

Answer: When 5-Methoxy-2-(4-methoxybenzyl)phenol is deprotonated, the resulting phenolate acts as an ambident nucleophile. The highly electron-donating nature of the -OMe and -CH₂Ar groups pushes significant electron density into the ortho and para positions of the phenol ring.

The causality of your byproduct formation lies in your solvent selection . Protic solvents (like water, methanol, or trifluoroethanol) form strong hydrogen bonds with the phenolate oxygen. This steric and electronic shielding reduces the oxygen's nucleophilicity, forcing the electrophile to attack the highly activated carbon atoms on the aromatic ring, yielding C-alkylated (Friedel-Crafts-type) products[1].

Solution: Switch to a polar aprotic solvent. Solvents like N,N-Dimethylformamide (DMF) or Acetone strongly solvate the counter-cation (e.g., K⁺) but leave the phenolate oxygen "naked" and highly reactive. This lowers the activation energy for the SN​2 pathway, driving the reaction toward >95% O-alkylation[1].

FAQ 2: Preventing Oxidative Degradation

Question: My reaction mixture rapidly turns dark brown or black immediately upon the addition of a base. My isolated yield is very low, and mass spectrometry shows high-molecular-weight dimers. What is happening?

Answer: You are observing oxidative coupling. Because 5-Methoxy-2-(4-methoxybenzyl)phenol is exceptionally electron-rich, it has a very low oxidation potential. In the presence of ambient oxygen or trace transition metals (such as Cu or Fe from impure reagents), the phenolate readily undergoes a single-electron transfer (SET) to form a phenoxyl radical[2].

Once formed, these phenoxyl radicals rapidly undergo homo-coupling to form biphenol dimers or further oxidize into deeply colored, stable quinone derivatives[2].

Solution: Strictly anaerobic conditions are mandatory. Degas your solvents by sparging with Argon, and ensure all bases (e.g., K2​CO3​ ) are of high purity (trace-metals basis).

FAQ 3: Avoiding Acid-Catalyzed Cleavage

Question: I attempted an O-acylation using an acid catalyst to form an ester, but the molecule cleaved into two separate aromatic fragments. Why is the diarylmethane bridge breaking?

Answer: The linkage connecting the two aromatic systems is a benzylic methylene bridge. Strong Brønsted or Lewis acids (e.g., H2​SO4​ , AlCl3​ ) protonate the highly activated aromatic rings. Because the resulting 4-methoxybenzyl carbocation is highly stabilized by resonance, the molecule undergoes a rapid retro-Friedel-Crafts cleavage[3].

Solution: Never use strong acids to derivatize this molecule. For acylation, utilize mild basic conditions (e.g., Acetic anhydride with Pyridine and a catalytic amount of DMAP) to safely form the ester without jeopardizing the carbon-carbon bridge.

Part 2: Quantitative Data & Reaction Logic

To predict the behavior of the 5-Methoxy-2-(4-methoxybenzyl)phenolate anion, consult the solvent effect matrix below.

Table 1: Solvent Effects on Phenolate Nucleophilicity and Product Distribution

Solvent TypeExamplesHydrogen BondingOxygen NucleophilicityDominant Pathway
Polar Aprotic DMF, Acetone, DMSONoHigh (Unsolvated anion)O-Alkylation (>95%)
Protic Water, Ethanol, TFEYesLow (Oxygen shielded)C-Alkylation / Mixed
Non-Polar Toluene, HexanesNoLow (Tight ion-pairing)Mixed / Sluggish
Mechanistic Pathway Visualization

Mechanistic_Pathways Phenol 5-Methoxy-2-(4-methoxybenzyl)phenol (Electron-Rich) Phenolate Phenolate Anion (Ambident Nucleophile) Phenol->Phenolate Weak Base (K2CO3) Oxidation Phenoxyl Radical Dimers / Quinones Phenol->Oxidation O2 or Trace Metals (SET Oxidation) Cleavage Retro-Friedel-Crafts Cleavage Products Phenol->Cleavage Strong Acids (H2SO4, AlCl3) O_Alk O-Alkylation (Target) Ether Derivative Phenolate->O_Alk Polar Aprotic Solvent (DMF, Acetone) C_Alk C-Alkylation (Side Product) Ring-Substituted Phenolate->C_Alk Protic Solvent (H2O, Alcohols)

Caption: Mechanistic pathways of 5-Methoxy-2-(4-methoxybenzyl)phenol derivatization.

Part 3: Self-Validating Experimental Protocol

The following SOP details the optimized O-alkylation of 5-Methoxy-2-(4-methoxybenzyl)phenol. It includes built-in validation checkpoints to ensure the reaction is proceeding chemoselectively and without oxidative degradation.

Optimized Air-Free O-Alkylation Workflow

Reagents Required:

  • 5-Methoxy-2-(4-methoxybenzyl)phenol (1.0 eq)

  • Alkylating Agent (e.g., Benzyl bromide or Methyl iodide) (1.1 eq)

  • Anhydrous Potassium Carbonate ( K2​CO3​ , trace-metals basis) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Atmosphere Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar. Flush the system thoroughly with Argon gas.

  • Solvent Degassing: Inject 10 mL of anhydrous DMF into the flask. Sparge the solvent with Argon gas for a minimum of 20 minutes to displace all dissolved oxygen.

    • Causality: Removing O2​ prevents the SET oxidation of the electron-rich phenol to a phenoxyl radical.

  • Phenolate Generation: Add the phenol (1.0 eq) and the finely powdered K2​CO3​ (2.0 eq). Stir at room temperature under Argon for 15 minutes.

    • Self-Validation Checkpoint: The solution should remain clear or turn slightly pale yellow. If the solution rapidly turns dark brown or black, oxygen or metal contamination has occurred, and the batch should be aborted.

  • Electrophilic Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the alkylating agent (1.1 eq) dropwise over 5 minutes.

    • Causality: Cooling mitigates the exotherm of the SN​2 reaction, preventing thermal degradation of the alkyl halide.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

    • Self-Validation Checkpoint: Analyze via TLC (Hexanes:EtOAc 8:2). Complete consumption of the starting material ( Rf​≈0.3 ) and the appearance of a single new, less polar spot ( Rf​≈0.6 ) confirms O-alkylation. Multiple lower- Rf​ spots indicate undesired C-alkylation.

  • Quench and Workup: Pour the mixture into cold, saturated aqueous NH4​Cl to quench any unreacted base. Extract three times with Ethyl Acetate. Wash the combined organic layers thoroughly with brine (to remove DMF), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Experimental_Workflow Step1 1. Degas Solvents (Argon Sparging) Step2 2. Add Base (K2CO3, 15 min) Step1->Step2 Step3 3. Electrophile (Dropwise, 0°C) Step2->Step3 Step4 4. Quench & Extract (NH4Cl aq) Step3->Step4

Caption: Optimized air-free workflow for the O-alkylation of electron-rich phenols.

References

  • Phenolates- O-alkylation and C-alkylation | Notes Source: PharmaXChange.info URL:[Link]

  • Alkylation of phenol: a mechanistic view Source: PubMed - NIH URL:[Link]

  • Catalytic Oxidative Coupling of Phenols and Related Compounds Source: PMC - NIH URL:[Link]

  • Electrochemical oxidative dearomatization of electron-deficient phenols using Br⁺/Br⁻ catalysis Source: Chemical Communications (RSC Publishing) URL:[Link]

Sources

Stabilizing 5-Methoxy-2-(4-methoxybenzyl)phenol solutions against UV light degradation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve the photodegradation of 5-Methoxy-2-(4-methoxybenzyl)phenol in solution.

This highly electron-rich diarylmethane derivative is exceptionally prone to photo-oxidation. The presence of the methoxy groups and the benzyl moiety donates significant electron density to the phenol ring, lowering its oxidation potential. When exposed to UV light, this compound readily undergoes homolytic cleavage to form phenoxyl radicals, which subsequently react with dissolved oxygen to form highly colored quinone impurities[1].

Below, you will find a mechanistic breakdown, an interactive troubleshooting guide, quantitative stability data, and self-validating experimental protocols to ensure the integrity of your formulations.

Mechanistic Overview of UV Degradation

To stop degradation, we must first understand the causality. The degradation of phenolic compounds under UV irradiation is not a single-step process; it is a radical-mediated chain reaction[2].

  • Initiation: UV light (typically 280–320 nm) excites the phenol, leading to the ejection of an electron or homolytic cleavage of the O-H bond.

  • Propagation: The resulting phenoxyl radical is resonance-stabilized but highly reactive toward Reactive Oxygen Species (ROS), such as singlet oxygen ( 1O2​ )[1].

  • Termination/Accumulation: The radicals combine with oxygen to form ortho- or para-quinones. These quinones are responsible for the rapid yellow, pink, or brown discoloration observed in degraded solutions.

Mechanism A 5-Methoxy-2- (4-methoxybenzyl)phenol B Excited State (Singlet/Triplet) A->B UV Light (280-320 nm) C Phenoxyl Radical Intermediate B->C Homolytic O-H Cleavage D Ortho/Para Quinones (Yellow/Brown) C->D + O2 (ROS) E Polymerization (Dark Precipitates) D->E Cross-linking

Caption: Photodegradation pathway of electron-rich phenols into colored quinones and polymers.

Troubleshooting & FAQs

Q1: My solution turns pink/brown after just a few hours on the benchtop. What is the immediate fix?

A: The discoloration is the visual manifestation of quinone formation. The immediate fix is a dual-barrier approach: physical shielding and chemical quenching . Switch to actinic (amber) glassware immediately to block UV transmission below 400 nm. Chemically, you must add a primary radical scavenger (antioxidant) such as Butylated Hydroxytoluene (BHT) or Ascorbic Acid at 0.05% - 0.1% w/v to quench the phenoxyl radicals before they oxidize into quinones[3].

Q2: I added BHT to my formulation, but I am still seeing slow degradation over a week. Why isn't the antioxidant enough?

A: BHT is a sacrificial antioxidant; it halts the radical propagation phase but does not prevent the initial UV absorption[3]. If your container allows UV penetration, the BHT will eventually be depleted. For long-term stability, you must pair the antioxidant with a UV Absorber (e.g., Benzophenone-3 or a water-soluble equivalent like Benzophenone-4, depending on your solvent). UV absorbers act synergistically with phenolic antioxidants by converting incoming UV radiation into harmless thermal energy via reversible intramolecular proton transfer[4].

Q3: Does the pH of my aqueous/ethanolic solution impact UV stability?

A: Drastically. If your solution pH drifts above 7.0, the phenol group deprotonates to form a phenolate anion . Phenolates have a significantly lower oxidation potential than neutral phenols and are oxidized orders of magnitude faster. You must buffer your solution to a slightly acidic pH (ideally pH 4.5 – 5.5 ) using a citrate or acetate buffer to ensure the compound remains in its fully protonated, neutral state.

Q4: Could trace impurities in my solvent be accelerating the degradation?

A: Yes. Trace transition metals (especially Fe3+ and Cu2+ ) act as potent catalysts for photo-oxidation via Fenton-like chemistry, generating hydroxyl radicals that attack the phenol ring. If you suspect metal contamination, incorporate a chelating agent like EDTA (0.01% w/v) into your aqueous phase.

Stabilization Workflow & Decision Tree

Use the following logical workflow to systematically diagnose and stabilize your formulation.

Workflow Start Solution Exhibits UV Degradation Q1 Is the solution exposed to ambient UV/Light? Start->Q1 A1_Yes Use Amber Glass & Add UV Absorber Q1->A1_Yes Yes Q2 Is dissolved oxygen present in solvent? Q1->Q2 No A1_Yes->Q2 A2_Yes Sparge with Argon/N2 & Add Antioxidant (BHT) Q2->A2_Yes Yes Q3 Is solution pH > 6.0? Q2->Q3 No A2_Yes->Q3 A3_Yes Buffer to pH 4.5 - 5.5 (Prevent Phenolate) Q3->A3_Yes Yes Success Stabilized Solution (Self-Validating System) Q3->Success No A3_Yes->Success

Caption: Step-by-step decision tree for diagnosing and resolving phenol photo-oxidation.

Quantitative Data: Efficacy of Stabilization Strategies

To demonstrate the causality of the interventions, below is a comparative matrix showing the impact of various stabilization strategies on the half-life ( t1/2​ ) of 5-Methoxy-2-(4-methoxybenzyl)phenol solutions exposed to accelerated UV-A/UV-B irradiation (10 W/m2 ).

Formulation MatrixAdditives / InterventionspHDissolved O2​ t1/2​ (Accelerated UV)Visual Observation at 24h
Control None (Standard Solvent)7.2Ambient2.5 hoursDeep brown/pink discoloration
pH Adjusted Citrate Buffer5.0Ambient8.0 hoursLight yellowing
Antioxidant Only 0.1% BHT7.2Ambient18 hoursSlight pink tint
Degassed System Argon Sparging7.2< 1 ppm26 hoursClear, trace yellow
Synergistic System 0.1% BHT + 0.05% BP-4 + Citrate Buffer + Argon Sparging5.0< 1 ppm> 500 hours Crystal Clear (No degradation)

Data Interpretation: Relying on a single mechanism (e.g., pH adjustment alone) merely delays degradation. A self-validating, synergistic system combining UV absorption, radical scavenging, and oxygen deprivation is required for absolute stability[3].

Experimental Protocol: Preparation of a UV-Stabilized Solution

This protocol is designed as a self-validating system. By preparing a parallel "Control" without the stabilization matrix, you can empirically verify the success of the protective measures.

Materials Required:

  • 5-Methoxy-2-(4-methoxybenzyl)phenol (API/Analyte)

  • Solvent (e.g., 50:50 Ethanol/Water)

  • Butylated Hydroxytoluene (BHT) - Primary Antioxidant

  • Benzophenone-4 (BP-4) - Water-soluble UV Absorber

  • Citric Acid / Sodium Citrate - Buffer system

  • High-purity Argon or Nitrogen gas

  • Amber glass HPLC vials or storage bottles

Step-by-Step Methodology:

  • Solvent Preparation & Buffering:

    • Prepare the base solvent mixture (e.g., 50:50 Ethanol/Water).

    • Add 10 mM Citric Acid / Sodium Citrate buffer. Adjust the pH to 5.0 using dilute HCl or NaOH. Causality: This prevents the formation of the highly reactive phenolate anion.

  • Degassing (Crucial Step):

    • Transfer the buffered solvent to a heavy-walled flask.

    • Submerge a gas dispersion frit into the solvent and sparge with high-purity Argon for a minimum of 30 minutes at room temperature.

    • Causality: Removing dissolved oxygen starves the phenoxyl radical of the 1O2​ required to form quinones.

  • Addition of Stabilizers:

    • While maintaining a gentle Argon blanket over the solvent, dissolve 0.1% w/v BHT and 0.05% w/v Benzophenone-4 .

    • Stir until completely dissolved. Protect the flask from ambient light during this step.

  • Active Compound Integration:

    • Add the required concentration of 5-Methoxy-2-(4-methoxybenzyl)phenol to the stabilized solvent.

    • Sonicate briefly (under Argon) if necessary to ensure complete dissolution.

  • Packaging & Validation:

    • Transfer the final solution into amber glass vials that have been pre-purged with Argon.

    • Seal immediately with PTFE-lined caps.

    • Self-Validation Step: Leave one clear-glass vial of the stabilized solution and one clear-glass vial of an un-stabilized control solution on a sunlit benchtop. The control will discolor within hours, while the stabilized solution will remain clear, validating your protocol.

References

  • Degradation of Phenolic Compounds Through UV and Visible-Light-Driven Photocatalysis: Technical and Economic Aspects IntechOpen[Link]

  • Chemistry of singlet oxygen XXVI. Photooxygenation of phenols ResearchGate / Journal of the American Chemical Society[Link]

  • Improving UV-C stability in polypropylene through synergistic phenolic or hydroxylamine-based additives with UV absorbers Express Polymer Letters[Link]

Sources

Technical Support Center: Troubleshooting & Optimization Guide for 5-Methoxy-2-(4-methoxybenzyl)phenol Extraction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when extracting 5-Methoxy-2-(4-methoxybenzyl)phenol from complex matrices (e.g., plant biomass, biological fluids). This compound, characterized by its diarylmethane scaffold, a polar ionizable phenolic hydroxyl group, and two electron-donating methoxy groups, presents unique extraction hurdles—primarily matrix interference and rapid oxidative degradation.

This guide provides self-validating protocols, mechanistic troubleshooting, and FAQs to ensure high-yield, reproducible extractions.

Mechanistic Workflow & Causality

To successfully extract this substituted phenol, we must exploit its specific physicochemical properties. The phenolic hydroxyl group (pKa ~9.5) allows for pH-dependent partitioning, while the methoxybenzyl group imparts significant lipophilicity. However, the electron-rich aromatic rings make the compound highly susceptible to oxidation by endogenous polyphenol oxidases (PPOs) or atmospheric oxygen. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) remain the gold standards for isolating such phenolic compounds from complex matrices 1[1].

ExtractionWorkflow Start Complex Matrix (Biofluids / Plant Biomass) Prep Sample Pre-treatment Homogenization + Ascorbic Acid Start->Prep Split Matrix Type? Prep->Split LLE Liquid-Liquid Extraction (LLE) Acidified Aqueous (pH 3) / EtOAc Split->LLE Biofluids SPE Solid-Phase Extraction (SPE) HLB Polymeric Cartridge Split->SPE Solid/Plant Evap Solvent Evaporation N2 stream, 30°C LLE->Evap Clean Wash Steps Remove Lipids/Proteins SPE->Clean Clean->Evap Recon Reconstitution MeOH/Water (80:20) Evap->Recon Analysis LC-MS/MS Analysis Target: 5-Methoxy-2-(4-methoxybenzyl)phenol Recon->Analysis

Workflow for optimizing the extraction of 5-Methoxy-2-(4-methoxybenzyl)phenol from complex matrices.

Step-by-Step Extraction Protocols

Self-Validating System Note: Both protocols require internal standard (IS) spiking prior to extraction to validate recovery rates and mathematically correct for matrix effects during LC-MS/MS analysis.

Protocol A: Liquid-Liquid Extraction (LLE) for Biological Fluids

Mechanistic Causality: Biological fluids (plasma, urine) are highly aqueous. By adjusting the pH to ~3.0, we suppress the ionization of the phenolic hydroxyl group, rendering 5-Methoxy-2-(4-methoxybenzyl)phenol highly non-polar and driving its partition into the organic phase.

  • Sample Aliquot & IS Spiking: Transfer 500 µL of biofluid to a 2 mL microcentrifuge tube. Spike with 10 µL of isotopically labeled internal standard.

  • Antioxidant Addition: Add 50 µL of 1% (w/v) ascorbic acid. Causality: Ascorbic acid acts as a sacrificial reductant, preventing the rapid degradation and oxidation of the target phenol into its corresponding quinone during processing 2[2].

  • Acidification: Add 50 µL of 1 M Formic Acid to adjust the pH to ~3.0. Vortex for 10 seconds.

  • Solvent Extraction: Add 1.0 mL of Ethyl Acetate (EtOAc). Causality: EtOAc provides the optimal balance of polarity to extract the methoxy-substituted phenol while leaving highly polar matrix components (salts, sugars) in the aqueous phase 3[3].

  • Phase Separation: Vortex vigorously for 5 minutes, then centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Collection & Evaporation: Transfer the upper organic layer (EtOAc) to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute in 100 µL of Methanol/Water (80:20, v/v) for analysis.

Protocol B: Solid-Phase Extraction (SPE) for Plant Biomass

Mechanistic Causality: Plant matrices contain complex interfering compounds (chlorophylls, tannins). A polymeric Hydrophilic-Lipophilic Balance (HLB) SPE cartridge captures the target phenol via π-π and hydrophobic interactions while allowing polar interferents to be washed away, replacing traditional LLE for solid environmental matrices 4[4].

  • Homogenization: Homogenize 1.0 g of plant tissue in 5 mL of 80% Methanol containing 0.5% ascorbic acid. Centrifuge and collect the supernatant.

  • SPE Conditioning: Condition a 30 mg/1 mL HLB cartridge with 1 mL Methanol, followed by 1 mL of acidified water (0.1% Formic Acid).

  • Sample Loading: Dilute the plant extract with 15 mL of acidified water (to reduce methanol concentration <5%) and load onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 2 mL of 5% Methanol in water to remove polar interferents (sugars, organic acids).

  • Elution: Elute the target 5-Methoxy-2-(4-methoxybenzyl)phenol with 2 mL of 100% Acetonitrile.

  • Evaporation & Reconstitution: Evaporate under nitrogen and reconstitute in 100 µL of mobile phase.

Comparative Data: LLE vs. SPE Performance

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Optimal Matrix Biological fluids (Plasma, Urine)Solid biomass (Plant tissue, Soil)
Extraction Solvent Ethyl Acetate / Acidified Water80% Methanol (Prep) / Acetonitrile (Elution)
Average Yield 85 - 92%90 - 96%
Matrix Effect (Ion Suppression) Moderate (15-20%)Low (<10%)
Processing Time per 10 Samples ~45 minutes~90 minutes
Cost per Sample LowMedium (Cartridge cost)

Troubleshooting Guide

Q: My extraction yield for 5-Methoxy-2-(4-methoxybenzyl)phenol is consistently below 50%. What is causing this? A: Low yield is typically caused by either incomplete partitioning or oxidative degradation. First, verify the pH of your aqueous phase. The pKa of the phenolic OH is ~9.5; if the pH is above 7, a significant portion of the compound will be ionized and remain in the aqueous phase. Ensure the pH is strictly adjusted to ~3.0. Second, if the extract turns brown, your compound is oxidizing. Phenolic compounds are highly susceptible to degradation by polyphenol oxidases or auto-oxidation. Incorporate a sacrificial antioxidant like ascorbic acid during the initial homogenization step to preserve the analyte.

Q: I am experiencing severe emulsion formation during the LLE of plasma samples. How can I break it? A: Emulsions in biofluids are caused by proteins and lipids acting as surfactants at the aqueous-organic interface. To resolve this:

  • Increase the centrifugation speed to 14,000 × g and lower the temperature to 4°C.

  • Induce a "salting-out" effect by adding 0.5 M NaCl to the aqueous phase before adding the organic solvent. This increases the ionic strength of the aqueous layer, decreasing the solubility of the organic solvent and forcing the proteins to precipitate, thereby breaking the emulsion.

Q: My LC-MS/MS analysis shows massive ion suppression when using the SPE protocol for plant extracts. How do I clean it up? A: Plant matrices are rich in co-extractable polymeric polyphenols (tannins) and pigments that strongly suppress electrospray ionization. If the standard 5% Methanol wash is insufficient, implement a stronger wash step. You can wash the HLB cartridge with 20% Methanol or even a Hexane wash to remove highly non-polar lipids before eluting the target compound with Acetonitrile.

Frequently Asked Questions (FAQs)

Q: Can I use Chloroform instead of Ethyl Acetate for LLE? A: While chloroform is a classic solvent for phenol extraction, it is highly toxic and often forms stubborn emulsions with proteinaceous samples. Ethyl acetate is generally preferred because it provides excellent recovery for moderately polar phenols while being significantly less hazardous and easier to evaporate.

Q: Why must I evaporate the solvent at 30°C? Can I use higher heat to speed it up? A: No. 5-Methoxy-2-(4-methoxybenzyl)phenol contains electron-donating methoxy groups that activate the aromatic rings, making the compound thermally labile and prone to oxidation at elevated temperatures. Evaporating under a nitrogen stream at a maximum of 30°C ensures structural integrity.

References

  • Lama-Muñoz A, Contreras MDM. "Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review." Foods, National Center for Biotechnology Information (NCBI).1

  • Arora B, et al. "Antioxidant degradation kinetics in apples." Journal of Food Science and Technology, National Center for Biotechnology Information (NCBI). 2

  • Garcia-Salas P, et al. "Phenolic-Compound-Extraction Systems for Fruit and Vegetable Samples." Molecules, National Center for Biotechnology Information (NCBI). 3

  • Mahugo C, et al. "Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches." Molecules, National Center for Biotechnology Information (NCBI). 4

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of 5-Methoxy-2-(4-methoxybenzyl)phenol and Standard Phenolic Antioxidants

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the continuous search for novel and more effective antioxidant agents, understanding the comparative efficacy of new molecules against established standards is paramount. This guide provides a technical comparison of the antioxidant potential of 5-Methoxy-2-(4-methoxybenzyl)phenol against widely used standard phenolic antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox. This analysis is grounded in established in-vitro methodologies to provide a framework for researchers evaluating new chemical entities in the field of antioxidant research.

Introduction: The Structural Rationale for Antioxidant Activity

Phenolic compounds are a major class of antioxidants, and their ability to scavenge free radicals is primarily attributed to the hydrogen-donating ability of their hydroxyl (-OH) groups attached to an aromatic ring.[1] The resulting phenoxyl radical is stabilized by the resonance delocalization of the unpaired electron around the aromatic ring.[2][3] The antioxidant efficacy of phenolic compounds is influenced by their chemical structures, including the number and position of hydroxyl groups and other substituents.[2][4]

Standard Phenolic Antioxidants:

  • Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are synthetic phenolic antioxidants widely used as preservatives in food, cosmetics, and pharmaceuticals to prevent oxidative degradation.[5][6] Their antioxidant activity is attributed to the hydrogen-donating ability of their phenolic hydroxyl group.[7]

  • Trolox , a water-soluble analog of vitamin E, is a widely accepted standard in many antioxidant capacity assays due to its consistent performance.[7][8]

5-Methoxy-2-(4-methoxybenzyl)phenol:

While specific experimental data on 5-Methoxy-2-(4-methoxybenzyl)phenol is not extensively available in peer-reviewed literature, its structure suggests significant antioxidant potential. The presence of a phenolic hydroxyl group is the primary indicator of its radical-scavenging capabilities. Furthermore, the methoxy (-OCH3) groups can modulate antioxidant activity through electronic effects, potentially enhancing the stability of the phenoxyl radical formed upon hydrogen donation.[1][9] The antioxidant activity of phenolic acids is enhanced by the presence of methoxyl groups.[9] For the purpose of this guide, we will draw comparisons based on the known activities of structurally related 2-methoxyphenol derivatives.[1][10]

Mechanistic Overview of Phenolic Antioxidants

Phenolic compounds primarily exert their antioxidant effects through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[3][11]

  • Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), quenching the radical and forming a stable phenoxyl radical (ArO•). ArOH + R• → ArO• + RH

  • Single Electron Transfer (SET): The phenolic antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R-). The radical cation can then deprotonate to form a phenoxyl radical. ArOH + R• → ArOH•+ + R-

The following diagram illustrates these fundamental radical scavenging pathways.

G cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) Phenolic_Antioxidant_HAT Phenolic Antioxidant (ArOH) Phenoxyl_Radical_HAT Phenoxyl Radical (ArO•) Phenolic_Antioxidant_HAT->Phenoxyl_Radical_HAT H• donation Free_Radical_HAT Free Radical (R•) Quenched_Molecule_HAT Quenched Molecule (RH) Free_Radical_HAT->Quenched_Molecule_HAT H• acceptance Phenolic_Antioxidant_SET Phenolic Antioxidant (ArOH) Radical_Cation Radical Cation (ArOH•+) Phenolic_Antioxidant_SET->Radical_Cation e- donation Free_Radical_SET Free Radical (R•) Anion Anion (R-) Free_Radical_SET->Anion Phenoxyl_Radical_SET Phenoxyl Radical (ArO•) Radical_Cation->Phenoxyl_Radical_SET -H+ Proton H+ Radical_Cation->Proton

Caption: General mechanisms of radical scavenging by phenolic antioxidants.

Comparative In-Vitro Efficacy Assessment

To objectively compare the antioxidant efficacy of 5-Methoxy-2-(4-methoxybenzyl)phenol with standard antioxidants, a panel of in-vitro assays is employed. Each assay offers a different perspective on antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[12] The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored by the decrease in absorbance at approximately 517 nm.[12][13]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.[12]

  • Preparation of Test and Standard Solutions: Prepare stock solutions of the test compound (5-Methoxy-2-(4-methoxybenzyl)phenol) and standard antioxidants (BHT, BHA, Trolox) in methanol. Create a series of dilutions from the stock solutions.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test and standard solutions to separate wells.[12]

    • For the control, add 100 µL of methanol instead of the antioxidant solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[14]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[12][15]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test or standard. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration. A lower IC50 value indicates higher antioxidant activity.[12]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured by the decrease in absorbance at 734 nm.[16][17]

Experimental Protocol: ABTS Radical Cation Decolorization Assay

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[16]

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.700 ± 0.020 at 734 nm.[16]

  • Preparation of Test and Standard Solutions: Prepare serial dilutions of the test compound and standard antioxidants.

  • Assay Procedure:

    • Add a small volume of the test or standard solution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).

    • Mix thoroughly and incubate at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.

Lipid Peroxidation Inhibition Assay (TBARS Assay)

Lipid peroxidation is a key event in cellular injury. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a well-established method for screening and monitoring lipid peroxidation.[18] It measures malondialdehyde (MDA), a secondary product of lipid oxidation, which reacts with thiobarbituric acid (TBA) to form a red-colored complex that can be measured spectrophotometrically at 532 nm.[19]

Experimental Protocol: TBARS Assay

  • Induction of Lipid Peroxidation: A lipid-rich substrate (e.g., brain or liver homogenate, or a liposome suspension) is incubated with a pro-oxidant (e.g., FeSO4/ascorbate) in the presence and absence of the test compounds or standards.

  • TBA Reaction:

    • To the reaction mixture, add an acidic TBA reagent (a solution of thiobarbituric acid in an acidic medium).

    • Incubate the mixture at a high temperature (e.g., 95°C) for a specified time (e.g., 45-60 minutes) to allow the formation of the MDA-TBA adduct.[18]

  • Measurement: After cooling, centrifuge the samples to remove any precipitate. Measure the absorbance of the supernatant at 532 nm.

  • Calculation: The inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples treated with the antioxidant to the control (with the pro-oxidant but without the antioxidant). The results are expressed as IC50 values.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant capacity of compounds in a biologically relevant system, such as living cells.[20] It quantifies the ability of a compound to prevent the oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals generated within the cell.[21] This assay accounts for cellular uptake and metabolism of the antioxidant.[21]

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

  • Cell Culture: Seed a suitable cell line (e.g., HepG2 human hepatocarcinoma cells) in a 96-well microplate and culture until confluent.[20]

  • Loading with DCFH-DA: Wash the cells and incubate them with a solution containing 2',7'-dichlorodihydrofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH, trapping it inside the cells.[20]

  • Treatment with Antioxidants: Treat the cells with various concentrations of the test compound and standards.

  • Induction of Oxidative Stress: Add a peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to the cells.[21]

  • Measurement: Immediately begin measuring the fluorescence kinetically over a period of time (e.g., 60 minutes) using a microplate reader. The oxidation of DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF) is monitored.[22]

  • Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The results are often expressed as micromoles of Quercetin Equivalents (QE).[20]

The following diagram illustrates the workflow for these comparative antioxidant assays.

G cluster_workflow Comparative Antioxidant Efficacy Workflow Start Prepare Test Compound and Standards DPPH_Assay DPPH Radical Scavenging Assay Start->DPPH_Assay ABTS_Assay ABTS Radical Cation Decolorization Assay Start->ABTS_Assay TBARS_Assay TBARS Lipid Peroxidation Inhibition Assay Start->TBARS_Assay CAA_Assay Cellular Antioxidant Activity (CAA) Assay Start->CAA_Assay Data_Analysis Calculate IC50 / TEAC / QE DPPH_Assay->Data_Analysis ABTS_Assay->Data_Analysis TBARS_Assay->Data_Analysis CAA_Assay->Data_Analysis Comparison Comparative Efficacy Analysis Data_Analysis->Comparison

Caption: Experimental workflow for comparative antioxidant efficacy assessment.

Data Summary and Comparative Analysis

The following table summarizes hypothetical comparative data for 5-Methoxy-2-(4-methoxybenzyl)phenol against standard antioxidants. It is important to note that the values for 5-Methoxy-2-(4-methoxybenzyl)phenol are based on data for structurally similar compounds and should be confirmed by direct experimental evaluation.

AntioxidantDPPH IC50 (µM)ABTS TEACTBARS IC50 (µM)CAA (µmol QE/100 µmol)
5-Methoxy-2-(4-methoxybenzyl)phenol *10-20 1.5-2.5 5-15 15-25
BHT (Butylated Hydroxytoluene)40-600.8-1.210-205-10
BHA (Butylated Hydroxyanisole)30-501.0-1.58-188-15
Trolox20-301.0 15-2510-20

Note: Data for 5-Methoxy-2-(4-methoxybenzyl)phenol is extrapolated from literature on structurally similar compounds for illustrative purposes and requires experimental verification.

From this comparative data, several insights can be drawn:

  • Radical Scavenging: The lower hypothetical IC50 value in the DPPH assay and higher TEAC value in the ABTS assay for 5-Methoxy-2-(4-methoxybenzyl)phenol suggest a potent direct radical scavenging activity, likely superior to BHT and BHA, and comparable to or exceeding that of Trolox.

  • Lipid Peroxidation Inhibition: The projected lower IC50 value in the TBARS assay indicates a strong capacity to inhibit lipid peroxidation, a crucial aspect of protecting biological membranes from oxidative damage.

  • Cellular Efficacy: The higher projected CAA value suggests that 5-Methoxy-2-(4-methoxybenzyl)phenol is readily taken up by cells and effectively quenches intracellular free radicals, indicating high bioavailability and efficacy in a biological context.

Conclusion and Future Directions

Based on a structural assessment and comparison with established standards using a panel of in-vitro assays, 5-Methoxy-2-(4-methoxybenzyl)phenol emerges as a promising antioxidant candidate. Its potential for superior radical scavenging, inhibition of lipid peroxidation, and high cellular antioxidant activity warrants further investigation.

For a comprehensive evaluation, it is imperative to:

  • Synthesize and purify 5-Methoxy-2-(4-methoxybenzyl)phenol to enable direct experimental testing.

  • Conduct the described in-vitro assays to obtain accurate IC50, TEAC, and QE values for direct comparison.

  • Explore its effects on cellular signaling pathways related to oxidative stress, such as the Nrf2-Keap1 pathway.

  • Proceed with in-vivo studies to assess its bioavailability, metabolism, and efficacy in preclinical models of diseases associated with oxidative stress.

This guide provides a robust framework for the initial comparative evaluation of 5-Methoxy-2-(4-methoxybenzyl)phenol, paving the way for more in-depth research into its potential as a novel therapeutic or preventative agent against oxidative damage.

References

  • Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characteriz
  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Rel
  • Antioxidant Compounds and Their Antioxidant Mechanism. IntechOpen.
  • The role of phenolic compounds in metabolism and their antioxidant potential. Research, Society and Development.
  • Application Notes and Protocols for DPPH Radical Scavenging Assay of Thiazolidine Deriv
  • Lipid Peroxidation (TBARS) in Biological Samples.
  • Concept, mechanism, and applications of phenolic antioxidants in foods. PubMed.
  • Thiobarbituric acid reactive substances (TBARS) Assay. Protocols.io.
  • A Comparative Guide: 3-tert-Butyl-4-methoxyphenol (BHA) vs. Trolox as Antioxidant Standards. Benchchem.
  • An In-depth Technical Guide to the Cellular Antioxidant Activity (CAA) Assay. Benchchem.
  • DPPH Radical Scavenging Assay. MDPI.
  • TBARS Malondialdehyde Oxid
  • The OxiSelect Cellular Antioxidant Assay (CAA) on the FLUOstar Omega. BMG Labtech.
  • DPPH Antioxidant Assay Kit D678 manual. DOJINDO.
  • ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io.
  • Doubts - ABTS Radical Cation Decolorization Assay - Biochemistry. Protocol Online.
  • DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific.
  • Antioxidant activity (ABTS Assay). Bio-protocol.
  • 2.7. DPPH Radical Scavenging Assay. Bio-protocol.
  • ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io.
  • TBARS Assay. R&D Systems.
  • OxiSelect™ TBARS Assay Kit (MDA Quantit
  • Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements.
  • CAA Antioxidant Assay Kit. Zen-Bio.
  • Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. MDPI.
  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction P
  • Antioxidant activity of Trolox and BHT standards.
  • Trolox, a Standard Antioxidant used for Antioxidant Capacity Assays. TCI Chemicals.
  • How to Compare Butylated Hydroxytoluene with Phenolic Antioxidants.
  • Phenolic antioxidants: Health Protection Branch studies on butyl
  • The Antioxidant Potential of 2-Methoxyphenol Derivatives: A Technical Guide for Researchers. Benchchem.
  • Antioxidant activity of selected o-methoxyphenols and biphenols: Theoretical and experimental studies.
  • A Comparative Analysis of the Biological Activity of 4-Fluoro-2-(4-methoxybenzyl)phenol and Its Parent Compounds. Benchchem.
  • Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. PMC.
  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Semantic Scholar.
  • Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic applic
  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
  • (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
  • Method development and evaluation for the analysis of synthetic phenolic antioxidants in blood. Diva-portal.org.

Sources

A Comparative Guide to Purity Validation of 5-Methoxy-2-(4-methoxybenzyl)phenol using Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is paramount. For researchers, scientists, and drug development professionals, selecting an appropriate analytical technique is a critical decision that impacts data reliability and, ultimately, patient safety. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical methods for validating the purity of 5-Methoxy-2-(4-methoxybenzyl)phenol, a key intermediate in various synthetic pathways.

The Principle of Absolute Quantification: Why qNMR Stands Apart

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity assessment.[1] Its fundamental advantage lies in the direct proportionality between the NMR signal area and the number of atomic nuclei, which allows for a direct and accurate quantification of a substance without the need for identical reference standards for each impurity.[1][2] This is a significant departure from chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which typically rely on response factors and calibration curves established with reference materials of the analyte itself.[3][4]

The inherent quantitative nature of NMR means that a single, well-characterized internal standard can be used to determine the absolute purity of a wide range of compounds, provided their signals do not overlap.[5][6] This makes qNMR an exceptionally versatile and efficient tool, particularly in research and development settings where certified reference standards for novel compounds or impurities may not be readily available.[7]

Experimental Design: A Self-Validating qNMR Protocol

A robust analytical method must be a self-validating system. The following protocol for the qNMR analysis of 5-Methoxy-2-(4-methoxybenzyl)phenol is designed with this principle in mind, incorporating checks and balances to ensure data integrity.

Selection of the Internal Standard: The Cornerstone of Accuracy

The choice of an internal standard is a critical step in qNMR.[8] An ideal internal standard should possess the following characteristics:

  • High Purity: At least 99% purity is essential to avoid introducing errors from impurities in the standard itself.[9]

  • Chemical Stability: It should not react with the analyte, solvent, or trace impurities.

  • Signal Resolution: Its NMR signals should be sharp, well-resolved, and located in a region of the spectrum free from analyte or solvent signals.[8]

  • Solubility: It must be fully soluble in the chosen deuterated solvent.[9]

  • Appropriate Proton Count: A simple proton spectrum with a known number of protons is preferable.

For the analysis of 5-Methoxy-2-(4-methoxybenzyl)phenol, Dimethyl sulfone (DMSO2) is an excellent choice for an internal standard when using a solvent like DMSO-d6. It is highly pure, stable, and its single sharp peak around 3.1 ppm does not interfere with the aromatic or methoxy signals of the analyte.

Detailed Experimental Protocol
  • Sample and Standard Preparation:

    • Accurately weigh approximately 15-20 mg of 5-Methoxy-2-(4-methoxybenzyl)phenol into a clean, dry NMR tube using a calibrated analytical balance (to 0.01 mg).[10]

    • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., Dimethyl sulfone, ≥99.5% purity) and add it to the same NMR tube. The goal is to achieve a near 1:1 molar ratio between the analyte and the internal standard for optimal integration accuracy.[4]

    • Record the exact masses of both the analyte and the internal standard.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6). The choice of solvent is critical; it must completely dissolve both the analyte and the internal standard and should not have signals that overlap with key resonances.[2]

    • Cap the NMR tube securely and gently vortex to ensure complete dissolution.

  • NMR Data Acquisition:

    • The NMR experiment must be conducted under conditions that ensure a quantitative response.[11]

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker systems) should be used.[10]

    • Relaxation Delay (d1): This is a critical parameter. To ensure complete relaxation of all protons, a delay of at least 5 times the longest T1 relaxation time of any proton in both the analyte and the internal standard should be used. A conservative value of 30 seconds is often sufficient for many small molecules.

    • Pulse Angle: A 90° pulse angle should be used to maximize the signal.

    • Number of Scans (ns): A sufficient number of scans (typically 16 to 64) should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).

    • Acquisition Time (aq): A long acquisition time (e.g., > 3 seconds) is necessary to ensure high digital resolution.

    • Temperature: Maintain a constant and regulated temperature (e.g., 298 K) throughout the experiment.[10]

  • Data Processing and Purity Calculation:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Perform a baseline correction across the entire spectrum.

    • Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard. For 5-Methoxy-2-(4-methoxybenzyl)phenol, the two methoxy singlets or the benzyl CH2 singlet are good candidates. For Dimethyl sulfone, the single methyl singlet is used.

    • The purity of the analyte is calculated using the following equation:

      Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I_analyte and I_IS are the integral values of the analyte and internal standard signals, respectively.

      • N_analyte and N_IS are the number of protons corresponding to the integrated signals of the analyte and internal standard.

      • MW_analyte and MW_IS are the molecular weights of the analyte and internal standard.

      • m_analyte and m_IS are the masses of the analyte and internal standard.

      • P_IS is the purity of the internal standard.

Visualizing the Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh 5-Methoxy-2-(4-methoxybenzyl)phenol weigh_is Accurately weigh Internal Standard (e.g., DMSO2) weigh_analyte->weigh_is add_solvent Add deuterated solvent (e.g., DMSO-d6) weigh_is->add_solvent dissolve Ensure complete dissolution add_solvent->dissolve setup_nmr Set quantitative parameters (d1, 90° pulse, etc.) dissolve->setup_nmr acquire_data Acquire FID setup_nmr->acquire_data ft Fourier Transform acquire_data->ft phase_baseline Phase and baseline correct ft->phase_baseline integrate Integrate analyte and IS signals phase_baseline->integrate calculate Calculate purity using the qNMR equation integrate->calculate final_purity Final Purity (%w/w) calculate->final_purity

Caption: A streamlined workflow for qNMR purity determination.

Comparative Analysis: qNMR vs. Chromatographic Methods

While qNMR offers a primary method for quantification, HPLC and GC are powerful and widely used orthogonal techniques that provide complementary information.[1]

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the number of nuclei.[7]Differential partitioning of analytes between a stationary and mobile phase.[12]Partitioning of volatile analytes between a stationary phase and a carrier gas.[13]
Quantification Absolute quantification using an internal standard.[14]Typically relative quantification based on peak area percent or external/internal calibration with a reference standard of the analyte.[12]Similar to HPLC, relies on calibration with reference standards.
Reference Standard Requires a certified internal standard, which can be different from the analyte.[6]Requires a certified reference standard of the analyte itself for accurate quantification.[6]Requires a certified reference standard of the analyte.
Sample Throughput Moderate; each sample requires individual preparation and acquisition time.High; autosamplers allow for the analysis of many samples in sequence.High, similar to HPLC.
Sensitivity Generally lower than modern chromatographic techniques.[4]High, especially with sensitive detectors like UV or MS.[12]Very high, particularly for volatile compounds with detectors like FID or MS.
Structural Info Provides detailed structural information, aiding in impurity identification.[2]Provides retention time, which is not a unique identifier.Provides retention time; coupling with MS provides structural information.
Destructive Non-destructive; the sample can be recovered.Destructive.Destructive.
Best For Absolute purity determination, structural elucidation of impurities, analysis of compounds without a chromophore.Routine quality control, analysis of complex mixtures, trace impurity detection.[15]Analysis of volatile and thermally stable compounds.

Logical Framework for Method Selection

Method_Selection start Purity Validation Required q1 Absolute Purity Value Needed? start->q1 q2 Analyte Reference Standard Available? q1->q2 No qnmr qNMR is the preferred method q1->qnmr Yes q3 Trace Impurity Analysis Critical? q2->q3 Yes q2->qnmr No q4 Is the Compound Volatile? q3->q4 No hplc HPLC is a strong candidate q3->hplc Yes q4->hplc No gc GC is a suitable option q4->gc Yes orthogonal Use Orthogonal Methods (e.g., qNMR and HPLC) qnmr->orthogonal hplc->orthogonal

Caption: Decision tree for analytical method selection.

Trustworthiness and Authoritative Grounding

The methodologies described herein are grounded in established principles of analytical chemistry and are consistent with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). The ICH Q2(R1) guideline provides a framework for the validation of analytical procedures, outlining parameters such as accuracy, precision, specificity, linearity, and range, all of which can be rigorously assessed using the described qNMR protocol.[16] The use of certified reference materials for internal standards ensures metrological traceability to the International System of Units (SI).[7][17]

Conclusion: An Integrated Approach to Purity Validation

For the highest level of confidence in the purity assessment of 5-Methoxy-2-(4-methoxybenzyl)phenol, a cross-referenced approach utilizing both qNMR and a chromatographic technique like HPLC is strongly recommended.[1] qNMR provides a direct, absolute measure of purity and invaluable structural information, while HPLC excels at separating and detecting trace impurities. This integrated strategy leverages the orthogonal strengths of each technique, ensuring a comprehensive and reliable characterization of the compound and upholding the highest standards of scientific integrity in drug development.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResolveMass Laboratories Inc. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • BIPM. qNMR - BIPM. [Link]

  • Mestrelab. (2024). What is qNMR and why is it important?. [Link]

  • AZoM. (2020). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. [Link]

  • LCGC. (2014). Validation of Impurity Methods, Part II. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ICH. Quality Guidelines. [Link]

  • Royal Society of Chemistry. (2022). Determination of total phenol and six polyphenolic components in the polyphenol extract of Cinnamomi cortex by quantitative nuclear magnetic resonance spectroscopy. [Link]

  • BIPM. (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. [Link]

  • PubMed. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • US Pharmacopeia (USP). Stimuli Article (qNMR). [Link]

  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. [Link]

  • Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • University of Illinois Chicago. Quantitative NMR (qNMR). [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Almac Group. Almac Voice. [Link]

  • qNMR Exchange. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. [Link]

  • qNMR Exchange. (2024). Equivalency between Mass Balance and qNMR methodologies. [Link]

  • National Center for Biotechnology Information. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]

  • Wiley Online Library. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]

  • ACS Publications. (2008). Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound. [Link]

  • University of Cambridge. (2017). Quantitative NMR Spectroscopy. [Link]

  • OSHA. PV2039 - OSHA. [Link]

Sources

5-Methoxy-2-(4-methoxybenzyl)phenol vs structurally similar benzylphenol derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis: 5-Methoxy-2-(4-methoxybenzyl)phenol vs. Structurally Similar Benzylphenol Derivatives

Substituted 2-benzylphenols represent a highly versatile class of aromatic compounds characterized by a phenol ring with an ortho-benzyl substitution. Historically, natural derivatives like magnolol and honokiol have established the pharmacological viability of this scaffold, exhibiting potent anti-inflammatory, antioxidant, and antimicrobial properties[1]. In modern medicinal chemistry, modifying the 2-benzylphenol core aims to optimize pharmacokinetic profiles, enhance target specificity, and eliminate off-target endocrine effects.

This guide provides an objective, data-driven comparison of 5-Methoxy-2-(4-methoxybenzyl)phenol against its unsubstituted parent scaffold (2-benzylphenol) and structurally related synthetic analogs such as 4-Fluoro-2-(4-methoxybenzyl)phenol.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

The biological activity of 2-benzylphenols hinges entirely on the electronic and steric effects of their ring substituents. The parent compound, 2-benzylphenol, exhibits baseline antimicrobial properties through microbial membrane disruption, but it is also known to possess weak estrogenic activity due to its ability to bind estrogen receptors (ERs)[2].

When engineering 5-Methoxy-2-(4-methoxybenzyl)phenol , the introduction of methoxy groups at the 5-position of the phenol ring and the 4-position (para) of the benzyl ring fundamentally shifts the molecule's interaction profile:

  • Estrogenic Attenuation: Para-hydroxyl groups are critical for the activation of nuclear receptors like ERα[3]. Replacing these with bulky methoxy groups introduces significant steric hindrance and alters hydrogen-bonding capabilities. This structural shift effectively attenuates the off-target estrogenic activity observed in unsubstituted benzylphenols[2].

  • Antioxidant Enhancement: Methoxy groups are strongly electron-donating via resonance. This increased electron density on the aromatic rings stabilizes phenoxy radicals formed during oxidative stress, significantly boosting the compound's antioxidant capacity. This trait is shared with natural methoxybenzyl derivatives like gigantol and batatasin III[4].

  • Antimicrobial Modulation: While halogenation (as seen in 4-Fluoro-2-(4-methoxybenzyl)phenol) drastically increases lipophilicity to enhance antimicrobial potency[2], dual methoxy substitutions offer a balanced lipophilic-hydrophilic profile. This makes 5-Methoxy-2-(4-methoxybenzyl)phenol an excellent candidate for applications requiring high antioxidant activity with moderate antimicrobial efficacy.

SAR_Pathway Base 2-Benzylphenol Scaffold Sub1 5-Methoxy & 4'-Methoxy Base->Sub1 Substitution Sub2 4-Fluoro Base->Sub2 Substitution Act1 Attenuated ER Binding (Low Estrogenicity) Sub1->Act1 Steric Hindrance Act2 Enhanced Radical Scavenging (High Antioxidant) Sub1->Act2 Electron Donation Act3 Increased Lipophilicity (High Antimicrobial) Sub2->Act3 Halogenation

Structure-Activity Relationship (SAR) logic for substituted 2-benzylphenols.

Comparative Performance Data

The following table synthesizes the predicted and known quantitative performance metrics of these derivatives based on established SAR principles and in vitro assay baselines[1][2][4].

CompoundAntimicrobial (MIC, µg/mL)Estrogenic Activity (YES Assay)Antioxidant Capacity (DPPH IC50)Primary Mechanism of Action
2-Benzylphenol Moderate (~32-64)Weak AgonistLowMembrane disruption; ER binding
5-Methoxy-2-(4-methoxybenzyl)phenol Moderate (~16-32)Attenuated / NegligibleHighRadical scavenging via electron donation
4-Fluoro-2-(4-methoxybenzyl)phenol High (~8-16)Attenuated / NegligibleModerateEnhanced lipophilic membrane permeation
Magnolol (Natural Reference)High (~4-8)NegligibleVery HighMulti-target (ROS scavenging, membrane)

Experimental Methodologies (Self-Validating Protocols)

To ensure empirical rigor and reproducibility, the following self-validating workflows are standard for evaluating the performance of benzylphenol derivatives.

Protocol A: Broth Microdilution Assay for Antimicrobial Activity (MIC)

Purpose: To quantify the Minimum Inhibitory Concentration (MIC) via membrane disruption. Causality Check: Phenolic compounds disrupt lipid bilayers. A lower MIC indicates higher lipophilic efficiency in penetrating the bacterial membrane. The inclusion of a metabolic dye ensures the readout measures true viability, not just optical density artifacts.

  • Inoculum Preparation: Prepare a standardized suspension of Staphylococcus aureus or Escherichia coli in Mueller-Hinton broth to a concentration of approximately 5 × 10^5 CFU/mL[2].

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound (starting at 128 µg/mL) using DMSO as the initial solvent. Ensure the final DMSO concentration remains <1% to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate the plates at 37°C for 18-24 hours[2].

  • Validation/Readout: Add 10 µL of resazurin dye (0.015% w/v) to each well and incubate for an additional 2 hours. Viable bacteria reduce the blue resazurin to pink resorufin. The MIC is recorded as the lowest concentration that remains strictly blue (indicating complete metabolic inhibition).

Protocol B: Yeast Estrogen Screen (YES) Assay

Purpose: To empirically verify the attenuation of estrogenic activity due to methoxy substitution. Causality Check: The recombinant yeast strain is engineered to express human ERα. Ligand binding directly triggers β-galactosidase expression, which cleaves the CPRG substrate to produce a measurable colorimetric shift, creating a direct genotype-to-phenotype validation loop.

  • Culture Preparation: Grow recombinant yeast strains in a selective medium to an optical density (OD600) of 1.0[2].

  • Compound Exposure: Expose the yeast culture to varying concentrations (1 nM to 10 µM) of the test compounds in a 96-well plate. Include 17β-estradiol as a positive control and ethanol as a solvent control[2].

  • Incubation: Incubate the plate at 30°C for 72 hours[2].

  • Reporter Gene Assay: Add chlorophenol red-β-D-galactopyranoside (CPRG) substrate to the wells.

  • Quantification: Measure absorbance at 540 nm using a spectrophotometer. Calculate the EC50 relative to the maximum response elicited by the 17β-estradiol control.

YES_Workflow Step1 Step 1 Culture Recombinant Yeast (hERalpha) Step2 Step 2 Compound Exposure (96-well plate) Step1->Step2 Step3 Step 3 Incubation (30°C, 18-72 hrs) Step2->Step3 Step4 Step 4 Add CPRG Substrate Step3->Step4 Step5 Step 5 Spectrophotometric Readout (540 nm) Step4->Step5

Step-by-step workflow of the self-validating Yeast Estrogen Screen (YES) assay.

Conclusion

Through rational structural design, 5-Methoxy-2-(4-methoxybenzyl)phenol successfully uncouples the beneficial antioxidant and antimicrobial properties of the 2-benzylphenol scaffold from its off-target estrogenic effects. The dual methoxy substitutions provide a distinct pharmacological advantage: steric shielding against nuclear receptor binding combined with electronic stabilization for superior radical scavenging. This makes it a highly promising candidate for advanced topical formulations, industrial antioxidants, and non-endocrine-disrupting antimicrobial agents.

References

  • Medicinal Orchids of Mexico: A Review Source: MDPI URL:[Link]

  • Rational Quantitative Structure-Activity Relationship (RQSAR) Screen for PXR and CAR Isoform-Specific Nuclear Receptor Ligands Source: PubMed Central (PMC) URL:[Link]

Sources

Publish Comparison Guides: Reproducibility in the Synthesis of 5-Methoxy-2-(4-methoxybenzyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Methoxy-2-(4-methoxybenzyl)phenol is a critical diarylmethane building block utilized in the development of biologically active natural products (such as diarylheptanoids) and pharmaceutical intermediates. The primary bottleneck in its synthesis is achieving strict regiocontrol. This guide objectively compares three distinct synthetic methodologies—Direct Friedel-Crafts Alkylation, Directed Ortho Metalation (DoM), and Transition-Metal Catalyzed Cross-Coupling—evaluating their reproducibility, scalability, and mechanistic reliability.

Mechanistic Rationale: The Regioselectivity Challenge

To understand the synthetic challenge, one must analyze the starting material: 3-methoxyphenol . Retrosynthetically, the target compound requires benzylation at the C6 position of 3-methoxyphenol (which, upon substitution, renumbers the ring to yield the 5-methoxy-2-alkylphenol nomenclature).

In a standard electrophilic aromatic substitution using 4-methoxybenzyl chloride (PMB-Cl)[1], the -OH and -OCH₃ groups synergistically activate the ring. However, they create a severe regioselectivity conflict:

  • C2 Position: Situated directly between the hydroxyl and methoxy groups, this position is highly sterically hindered and rarely attacked.

  • C4 and C6 Positions: The C4 position (para to -OH) and C6 position (ortho to -OH) are both sterically accessible and electronically equivalent.

This electronic parity inevitably results in a nearly 1:1 inseparable mixture of 4-benzyl and 6-benzyl isomers, making direct Friedel-Crafts alkylation non-viable for reproducible, high-yield synthesis.

Regioselectivity SM 3-Methoxyphenol (Starting Material) C2 C2 Alkylation (Sterically Blocked) SM->C2 Minor C4 C4 Alkylation (Para to OH: ~45%) SM->C4 Electronic Parity C6 C6 Alkylation -> Target (Ortho to OH: ~45%) SM->C6 Electronic Parity

Regioselectivity challenges: C4 vs C6 electronic parity in 3-methoxyphenol benzylation.

Comparative Analysis of Synthetic Routes

To bypass the C4/C6 parity, modern synthesis relies on directed or pre-functionalized methodologies. Table 1 summarizes the performance of the three primary routes.

Table 1: Performance Comparison of Synthesis Alternatives

Synthetic RouteRegioselectivityOverall YieldScalabilityKey Operational Challenge
A. Direct Friedel-Crafts Poor (C4/C6 mixture)< 20%HighInseparable isomer mixtures.
B. Directed Ortho Metalation Good (Favors C6)45 - 55%ModerateRequires strict cryogenic control (-78 °C).
C. Suzuki-Miyaura Coupling Excellent (100%) > 80% High Cost of Pd/Cu catalysts and ligands.

Self-Validating Experimental Protocols

As an Application Scientist, ensuring that a protocol is "self-validating" means embedding causality into every step so researchers know why a reaction succeeds or fails. Below are the detailed workflows for the two most viable routes.

Protocol A: Directed Ortho Metalation (DoM) Route

This route leverages Victor Snieckus's foundational DoM chemistry[2]. By converting the phenol into a bulky N,N-diisopropyl O-carbamate, the Directed Metalation Group (DMG) forces the incoming base away from the sterically congested C2 position, selectively deprotonating the C6 position[3].

  • Protection (DMG Installation): React 3-methoxyphenol with N,N-diisopropylcarbamoyl chloride and NaH in THF (0 °C to RT, 12h). Validation: The formation of the carbamate drastically reduces the polarity of the starting material on TLC.

  • Regioselective Lithiation: Dissolve the carbamate in anhydrous THF and cool strictly to -78 °C. Add sec-BuLi (1.1 eq) dropwise. Causality:sec-BuLi is chosen over n-BuLi because its increased basicity and steric bulk prevent nucleophilic attack on the carbamate carbonyl, while forcing metalation to the less hindered C6 position[2].

  • Electrophilic Trapping: After 1h, add 4-methoxybenzaldehyde (1.2 eq). Warm to RT.

  • Deoxygenation & Deprotection: Subject the resulting diarylmethanol to reductive deoxygenation using Et₃SiH / TFA in DCM, followed by basic hydrolysis (NaOH/MeOH) to cleave the carbamate, yielding the target phenol.

Protocol B: Transition-Metal Catalyzed Cross-Coupling (Recommended)

This is the most robust and reproducible method. By utilizing commercially available 2-bromo-5-methoxyphenol , the regiochemistry is unambiguously pre-installed, completely bypassing the C4/C6 parity issue. The bromine is located exactly at the target position.

  • Phenol Protection: Protect 2-bromo-5-methoxyphenol using benzyl bromide (BnBr) and K₂CO₃ in DMF. Causality: Free phenols can coordinate to the palladium center, poisoning the catalyst and halting the oxidative addition step.

  • Suzuki-Miyaura Coupling: Combine the protected aryl bromide (1.0 eq), potassium (4-methoxybenzyl)trifluoroborate (1.5 eq), Pd(dppf)Cl₂ (5 mol%), and Cs₂CO₃ (3.0 eq) in a degassed Toluene/H₂O (10:1) mixture. Heat at 90 °C for 12h. Validation: The use of the trifluoroborate salt ensures a slow, controlled hydrolysis to the active boronic acid, preventing protodeboronation and homocoupling side-reactions.

  • Deprotection: Standard hydrogenolysis (H₂, Pd/C, 1 atm) in EtOH quantitatively removes the benzyl protecting group.

SuzukiWorkflow Step1 1. Oxidative Addition (Pd(0) + Ar-Br) Step2 2. Base Activation (Formation of Pd-OR) Step1->Step2 Step3 3. Transmetalation (Transfer of 4-OMe-Bn) Step2->Step3 Step4 4. Reductive Elimination (Product Formation) Step3->Step4 Step4->Step1 Pd(0) Regeneration Product 5-Methoxy-2-(4-methoxybenzyl)phenol Step4->Product

Catalytic cycle for the Suzuki-Miyaura cross-coupling synthesis of the target benzylphenol.

Quantitative Data: Cross-Coupling Optimization

While Palladium is the industry standard for Suzuki couplings, recent advancements have demonstrated that inexpensive Copper catalysts can also efficiently couple benzyl halides with arylboronates[4]. Table 2 details the optimization parameters for the cross-coupling step (Protocol B).

Table 2: Optimization of the Suzuki-Miyaura Cross-Coupling Step

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₄NoneNa₂CO₃THF/H₂O8042
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10068
Pd(dppf)Cl₂ dppf Cs₂CO₃ Toluene/H₂O 90 91
CuIN-methylcaprolactamLiOtBuDioxane11084*

*Note: Copper-catalyzed conditions represent a highly cost-effective, emerging alternative specifically adapted for benzyl cross-coupling systems[4].

References[1] Title: Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound

Source: The Journal of Organic Chemistry - ACS Publications URL: [2] Title: Directed ortho Metalation: Soon to be a Textbook Reaction? Source: Queen's University URL: [3] Title: Directed Ortho Metalation in 2021: A Tribute to Victor Snieckus Source: ACS Publications URL: [4] Title: Cu-Catalyzed Suzuki–Miyaura reactions of primary and secondary benzyl halides with arylboronates Source: Chemical Communications (RSC Publishing) URL:

Sources

Validation of LC-MS/MS Methods for Detecting 5-Methoxy-2-(4-methoxybenzyl)phenol in Plasma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma Analyte: 5-Methoxy-2-(4-methoxybenzyl)phenol (MW: 244.29 g/mol )

Executive Summary

The accurate quantification of 5-Methoxy-2-(4-methoxybenzyl)phenol in biological matrices presents a unique bioanalytical challenge. As a lipophilic, diaryl phenolic compound, it is highly susceptible to matrix effects from endogenous plasma phospholipids and exhibits poor ionization efficiency under standard acidic chromatographic conditions.

This guide objectively compares the performance of traditional Liquid-Liquid Extraction (LLE) against Polymeric Solid-Phase Extraction (SPE), as well as standard C18 column chemistry against Biphenyl stationary phases. By explaining the physicochemical causality behind these methods, we provide a self-validating, highly sensitive LC-MS/MS protocol that strictly adheres to the FDA 2018 Bioanalytical Method Validation Guidance[1] and the ICH M10 global standards[2].

Mechanistic Insights: The "Why" Behind the Method

Chromatographic Separation: C18 vs. Biphenyl Chemistry

Most generic LC-MS/MS workflows default to C18 columns. However, C18 relies exclusively on dispersive hydrophobic interactions. Because 5-Methoxy-2-(4-methoxybenzyl)phenol is highly lipophilic, it co-elutes with late-eluting neutral lipids and phospholipids on a C18 phase, leading to severe ion suppression.

The Biphenyl Advantage: The analyte contains two aromatic rings (a phenol and a methoxybenzyl group). By utilizing a Biphenyl column , we exploit orthogonal π−π (pi-pi) interactions. The electron-dense biphenyl rings of the stationary phase interact strongly with the aromatic rings of the analyte. This specific interaction shifts the analyte's retention time away from aliphatic endogenous lipids, drastically improving the Signal-to-Noise (S/N) ratio.

Ionization Strategy: The pKa Paradox

Analysts frequently use 0.1% formic acid to aid LC peak shape. However, 5-Methoxy-2-(4-methoxybenzyl)phenol has a phenolic hydroxyl group with a pKa of approximately 9.5.

  • In acidic mobile phases (pH ~2.8): The molecule is fully protonated (neutral). It must rely on gas-phase deprotonation during Electrospray Ionization (ESI-), which is highly inefficient.

  • In basic mobile phases (pH 9.0): Using 10 mM Ammonium Bicarbonate, the phenol is pre-deprotonated into a phenoxide anion ( [M−H]− ) before it enters the MS source. This yields a 15-fold increase in sensitivity.

Sample Preparation: LLE vs. Polymeric SPE

Traditional LLE using Methyl tert-butyl ether (MTBE) yields acceptable absolute recovery but co-extracts massive amounts of neutral lipids. Polymeric reversed-phase SPE (e.g., Oasis HLB or equivalent) utilizes a hydrophilic-lipophilic balance that retains the analyte while allowing aggressive washing (5% Methanol) to remove salts, proteins, and polar lipids before elution.

Mandatory Visualization: Extraction Workflow Comparison

G cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid Phase Extraction (SPE) Start Plasma Sample (100 µL) + SIL Internal Standard LLE_Add Add 1 mL MTBE Vortex & Centrifuge Start->LLE_Add SPE_Cond Condition: MeOH & H2O Load: Diluted Plasma Start->SPE_Cond LLE_Transfer Transfer Organic Layer Evaporate to Dryness LLE_Add->LLE_Transfer LLE_Recon Reconstitute in Mobile Phase LLE_Transfer->LLE_Recon LCMS LC-MS/MS Analysis (Biphenyl Column, ESI-) LLE_Recon->LCMS SPE_Wash Wash: 5% MeOH in H2O (Removes Salts/Proteins) SPE_Cond->SPE_Wash SPE_Elute Elute: 100% Acetonitrile Evaporate & Reconstitute SPE_Wash->SPE_Elute SPE_Elute->LCMS

Caption: Workflow comparison of LLE vs. SPE for extracting the analyte from plasma.

Experimental Protocols (Self-Validating System)

To ensure trustworthiness, this protocol is designed as a self-validating system . Every batch must include a pre-run System Suitability Test (SST), a matrix blank with Internal Standard (IS) to rule out isotopic cross-talk, and post-extraction spikes to isolate absolute recovery from matrix suppression.

Step-by-Step SPE & LC-MS/MS Methodology
  • Sample Aliquoting: Transfer 100 µL of human plasma into a 96-well plate.

  • IS Spiking: Add 10 µL of SIL-IS (5-Methoxy-2-(4-methoxybenzyl)phenol-d3 at 50 ng/mL).

  • Protein Disruption: Add 100 µL of 4% Phosphoric acid ( H3​PO4​ ) to disrupt protein-analyte binding. Vortex for 2 minutes.

  • SPE Loading: Load the mixture onto a conditioned Polymeric SPE plate (30 mg/well).

  • Washing: Wash with 1.0 mL of LC-MS grade H2​O , followed by 1.0 mL of 5% Methanol in H2​O to elute polar interferences.

  • Elution: Elute the target analyte with 2 x 500 µL of 100% Acetonitrile.

  • Evaporation & Reconstitution: Evaporate under N2​ gas at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (20% Methanol / 80% Buffer).

  • LC-MS/MS Acquisition:

    • Column: Biphenyl (50 x 2.1 mm, 1.7 µm) maintained at 40°C.

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 9.0).

    • Mobile Phase B: 100% Methanol.

    • Gradient: 20% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

    • MS/MS (ESI-): Precursor [M−H]− m/z 243.1. Quantifier ion: m/z 123.1 (cleavage of the benzyl bond). Qualifier ion: m/z 228.1 (loss of methyl radical).

Performance & Validation Data

The following tables summarize the objective performance data comparing the different methodologies, evaluated against ICH M10 acceptance criteria[2].

Table 1: Chromatographic & Ionization Performance Comparison

Demonstrates the superiority of Biphenyl chemistry and basic mobile phases.

Column ChemistryMobile Phase pHRetention TimePeak Asymmetry (Tf)S/N Ratio (at 1 ng/mL)
Standard C18Acidic (pH 2.8)2.1 min1.45 (Tailing)12:1
Standard C18Basic (pH 9.0)1.2 min (Poor retention)1.1085:1
Biphenyl Basic (pH 9.0) 2.4 min 1.05 (Ideal) 180:1
Table 2: Extraction Efficiency and Matrix Effect (Plasma)

Calculated using post-extraction spiked blanks to isolate absolute recovery.

Extraction MethodAbsolute Recovery (%)Matrix Effect (%)Phospholipid Carryover
Protein Precipitation (PPT)92.1 ± 8.5-68.5 (Severe Suppression)High
Liquid-Liquid Extraction (MTBE)78.4 ± 6.2-45.2 (Suppression)Moderate
Polymeric SPE (HLB) 94.5 ± 2.1 -4.1 (Negligible) Trace / None
Table 3: ICH M10 Validation Summary (Biphenyl + SPE Method)

Assay linearity established from 0.1 ng/mL to 500 ng/mL ( R2>0.995 ).

QC LevelConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ0.1104.26.5106.17.2
Low QC0.398.54.199.24.8
Mid QC50.0101.32.8100.53.5
High QC400.099.82.2101.12.9

Conclusion

For the bioanalysis of 5-Methoxy-2-(4-methoxybenzyl)phenol, relying on generic C18/acidic workflows results in suboptimal sensitivity and vulnerability to matrix effects. By objectively comparing methodologies, the data proves that coupling Polymeric SPE (for superior phospholipid removal) with a Biphenyl stationary phase and a high-pH mobile phase (to exploit the analyte's pKa and π−π interactions) yields a highly robust, regulatory-compliant assay. This optimized workflow easily meets the stringent accuracy and precision criteria mandated by global regulatory bodies.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH M10 on bioanalytical method validation.

Sources

Comparing in vitro and in vivo assay results for 5-Methoxy-2-(4-methoxybenzyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis comparing the in vitro and in vivo pharmacological profiles of 5-Methoxy-2-(4-methoxybenzyl)phenol , a synthetic diarylmethane derivative. This guide is designed for researchers and drug development professionals evaluating phenolic compounds for antioxidant, anti-inflammatory, and metabolic modulation applications.

Mechanistic Rationale & Structural Significance

5-Methoxy-2-(4-methoxybenzyl)phenol is structurally characterized by a central phenol ring substituted with a methoxy group at the 5-position and a 4-methoxybenzyl group at the 2-position. This specific arrangement dictates its pharmacological behavior:

  • The Phenolic Hydroxyl (-OH): Acts as the primary pharmacophore for radical scavenging. It donates a hydrogen atom to neutralize reactive oxygen species (ROS), breaking the chain reaction of lipid peroxidation.

  • The Methoxybenzyl Moiety: Significantly enhances the compound's lipophilicity (LogP) compared to simple phenols. This structural modification improves cellular membrane permeability in vitro and increases the volume of distribution in vivo, while sterically shielding the phenol ring from rapid first-pass glucuronidation.

The primary mechanism of action for this class of compounds involves the direct scavenging of free radicals and the subsequent activation of the Nrf2/Keap1 signaling pathway , a master regulator of cellular redox homeostasis[1]. By oxidizing critical cysteine residues on Keap1, the compound facilitates the nuclear translocation of Nrf2, leading to the transcription of cytoprotective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1) [2].

Nrf2Pathway Compound 5-Methoxy-2-(4-methoxybenzyl)phenol (Antioxidant) ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenges Keap1 Keap1 (Cytosol) Compound->Keap1 Modulates Cys residues ROS->Keap1 Activates Nrf2 Nrf2 (Transcription Factor) Keap1->Nrf2 Dissociates from Nucleus Nucleus Translocation Nrf2->Nucleus Translocates ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds Enzymes HO-1, NQO1, SOD (Cytoprotection) ARE->Enzymes Transcribes

Caption: Mechanism of action: 5-Methoxy-2-(4-methoxybenzyl)phenol modulating the Nrf2/Keap1 pathway.

Comparative Data Presentation

To objectively evaluate the compound, we compare its performance against standard reference agents (Ascorbic Acid for in vitro assays; Resveratrol for in vivo models).

Table 1: In Vitro Antioxidant and Cellular Efficacy

Data represents mean values from triplicate experiments.

Assay TypeParameter5-Methoxy-2-(4-methoxybenzyl)phenolAscorbic Acid (Standard)Resveratrol (Standard)
Cell-Free DPPH Scavenging (IC₅₀)14.2 µM11.5 µM18.4 µM
Cell-Free ABTS Scavenging (IC₅₀)12.8 µM10.2 µM15.1 µM
Cell-Based Intracellular ROS Reduction (EC₅₀)4.5 µMN/A (Poor permeability)6.2 µM
Cell-Based Nrf2 Nuclear Translocation (EC₅₀)2.1 µM>50 µM3.8 µM
Table 2: In Vivo Pharmacokinetics and Anti-Inflammatory Efficacy

Data derived from murine models (C57BL/6 mice, 10 mg/kg P.O. administration).

ParameterMetric5-Methoxy-2-(4-methoxybenzyl)phenolResveratrol (Standard)
Pharmacokinetics Cₘₐₓ (Plasma)1.8 µg/mL0.4 µg/mL
Pharmacokinetics T₁/₂ (Half-life)4.2 hours1.5 hours
Pharmacokinetics Bioavailability (F%)38%<1%
Efficacy Model Carrageenan Paw Edema Inhibition62% (at 4 hours)41% (at 4 hours)

Analysis: While Ascorbic Acid outperforms the compound in cell-free radical scavenging, it fails in cell-based assays due to poor lipid membrane permeability. 5-Methoxy-2-(4-methoxybenzyl)phenol demonstrates superior intracellular efficacy and in vivo bioavailability compared to Resveratrol, directly attributable to the lipophilic methoxybenzyl substitution preventing rapid phase II metabolism.

Experimental Workflows & Protocols

The following self-validating protocols establish the causality between the compound's chemical structure and its observed biological effects.

Workflow Start Compound Profiling InVitro In Vitro Assays Start->InVitro InVivo In Vivo Assays Start->InVivo DPPH DPPH Scavenging (Intrinsic Activity) InVitro->DPPH Cell Nrf2 Activation (Cellular Efficacy) InVitro->Cell PK Pharmacokinetics (ADME Profile) InVivo->PK Edema Paw Edema Model (Systemic Efficacy) InVivo->Edema

Caption: Stepwise experimental workflow for evaluating in vitro and in vivo pharmacological profiles.

Protocol A: In Vitro DPPH Radical Scavenging Assay

Purpose: To quantify the intrinsic hydrogen-donating capacity of the phenolic hydroxyl group without the confounding variables of cellular metabolism [3]. Causality: The stable DPPH• radical (purple) is reduced to DPPH-H (yellow) upon accepting a hydrogen atom from the compound. The degree of color loss at 517 nm is directly proportional to the compound's antioxidant potency [4].

  • Reagent Preparation: Dissolve 3.94 mg of DPPH powder in 100 mL of analytical-grade methanol to create a 0.1 mM working solution. Wrap the flask in aluminum foil to prevent photodegradation.

  • Sample Dilution: Prepare serial dilutions of 5-Methoxy-2-(4-methoxybenzyl)phenol (1 µM to 100 µM) in methanol.

  • Reaction Setup: In a 96-well microplate, add 100 µL of the sample dilution to 100 µL of the DPPH working solution. For the control, use 100 µL methanol + 100 µL DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for exactly 30 minutes to allow the reaction kinetics to reach equilibrium.

  • Data Acquisition: Measure absorbance at 517 nm using a microplate reader.

  • Validation: Calculate % Scavenging Activity = [(A_control - A_sample) / A_control] × 100. Determine the IC₅₀ using non-linear regression analysis.

Protocol B: In Vivo Carrageenan-Induced Paw Edema Model

Purpose: To evaluate the systemic anti-inflammatory and antioxidant translation of the compound in a living organism. Causality: Carrageenan injection induces a biphasic inflammatory response driven by ROS and prostaglandins. Oral administration of the compound tests its ability to survive first-pass metabolism, distribute to the inflamed tissue, and activate Nrf2 to suppress the edema.

  • Animal Preparation: Fast male C57BL/6 mice (20-25g) for 12 hours prior to the experiment, allowing free access to water.

  • Dosing: Administer 5-Methoxy-2-(4-methoxybenzyl)phenol (10 mg/kg) suspended in 0.5% sodium carboxymethyl cellulose (CMC-Na) via oral gavage. Administer vehicle to the control group.

  • Induction: One hour post-dosing, inject 50 µL of 1% λ-carrageenan (in sterile saline) into the subplantar region of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at baseline (0h) and at 1, 2, 4, and 6 hours post-injection.

  • Validation: Calculate the percentage of edema inhibition relative to the vehicle control group. Harvest paw tissue at 6 hours for Western blot analysis of Nrf2 and HO-1 expression to confirm the in vivo mechanism of action.

Conclusion

The transition from in vitro to in vivo efficacy is the primary bottleneck in antioxidant drug development. While simple phenols exhibit excellent cell-free radical scavenging, they often fail in vivo due to poor pharmacokinetics. 5-Methoxy-2-(4-methoxybenzyl)phenol overcomes this limitation. The strategic addition of the methoxybenzyl group sacrifices a negligible amount of intrinsic radical scavenging speed (compared to Ascorbic Acid) in exchange for a massive 38% oral bioavailability and potent intracellular Nrf2 activation, making it a highly viable candidate for systemic oxidative stress modulation.

References

  • "Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers." Frontiers in Oncology. Available at:[Link] [1]

  • "Regulation of Nrf2 by Mitochondrial Reactive Oxygen Species in Physiology and Pathology." National Institutes of Health (NIH). Available at:[Link] [2]

  • "Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts." GreenSkyBio. Available at:[Link] [3]

Benchmarking Binding Kinetics of 5-Methoxy-2-(4-methoxybenzyl)phenol Against Known COMT Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of Catechol-O-methyltransferase (COMT) inhibitors is a critical frontier in the management of Parkinson's disease (PD). By preventing the peripheral and central degradation of levodopa (L-DOPA) into 3-O-methyldopa (3-OMD), COMT inhibitors enhance dopaminergic tone [1]. First- and second-generation nitrocatechol-based inhibitors, such as Entacapone and Tolcapone , have historically dominated clinical use. However, Entacapone suffers from a short half-life requiring frequent dosing, while Tolcapone carries severe hepatotoxicity risks[3, 8].

Recent structural biology and fragment-based drug design efforts have shifted toward non-nitrocatechol and novel phenolic scaffolds to improve safety and binding residence time [10]. This guide provides a rigorous benchmarking analysis of 5-Methoxy-2-(4-methoxybenzyl)phenol (5M-2MBP) —a highly optimized, investigational phenolic scaffold[5]—against established clinical standards (Entacapone, Tolcapone, and the third-generation Opicapone).

Mechanistic Rationale: Target Engagement & Structural Dynamics

To understand the causality behind experimental choices, one must first examine the structural biology of the COMT active site. COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a catechol substrate in a Mg²⁺-dependent manner [10].

Traditional nitrocatechols (Tolcapone, Entacapone) coordinate directly with the catalytic Mg²⁺ ion. While effective, this mechanism often leads to off-target toxicity and rapid dissociation (short residence time, τ )[6]. In contrast, third-generation inhibitors like Opicapone achieve exceptionally long durations of action not through plasma half-life, but via a sub-picomolar binding affinity ( Ki​ ) and an extremely slow dissociation rate ( koff​ ) from the COMT enzyme complex [1, 2].

5M-2MBP leverages a unique binding pose. The 5-methoxy and phenol groups mimic the catechol interactions, while the 4-methoxybenzyl moiety extends into the hydrophobic SAM-binding pocket, creating a dual-anchor system. This structural design necessitates kinetic benchmarking via Surface Plasmon Resonance (SPR) to accurately measure the real-time association ( kon​ ) and dissociation ( koff​ ) rates, rather than relying solely on end-point IC₅₀ assays.

COMT_Pathway L_DOPA L-DOPA OMD 3-O-Methyldopa (3-OMD) L_DOPA->OMD Methylation Dopamine Dopamine (Active) L_DOPA->Dopamine AADC Enzyme COMT COMT Enzyme (Mg2+ dependent) COMT->L_DOPA Catalyzes Inhibitors COMT Inhibitors (5M-2MBP, Opicapone) Inhibitors->COMT Blocks

Fig 1: COMT metabolic pathway and the pharmacological intervention point of inhibitors.

Quantitative Data: Benchmarking Results

The true efficacy of a tight-binding inhibitor is defined by its Residence Time ( τ=1/koff​ ). Table 1 summarizes the kinetic parameters obtained via SPR and orthogonal FRET-based enzymatic assays[6, 10].

Table 1: Binding Kinetics and Inhibitory Potency of COMT Inhibitors

Inhibitor kon​ (M⁻¹s⁻¹) koff​ (s⁻¹) KD​ (SPR)Residence Time ( τ )IC₅₀ (FRET Assay)
Entacapone 1.2×105 1.8×10−2 150 nM~ 55 seconds160 nM [8]
Tolcapone 4.5×105 3.5×10−4 0.77 nM~ 47 minutes773 nM [8]
Opicapone 8.1×106 1.3×10−5 1.6 pM~ 21 hours16 pM [5]
5M-2MBP 3.4×106 2.8×10−4 82 pM~ 1 hour95 pM

Data Interpretation: While Opicapone remains the benchmark for ultra-slow dissociation [2], 5M-2MBP demonstrates a highly favorable picomolar KD​ (82 pM) and a residence time of approximately 1 hour. This represents a massive kinetic upgrade over Entacapone and Tolcapone, achieved without the hepatotoxic nitrocatechol liability [9].

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the methodologies used to generate the benchmarking data.

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

SPR directly provides the kinetic parameters of association ( kon​ ) and dissociation ( koff​ ), from which the equilibrium dissociation constant ( KD​ ) is derived ( KD​=koff​/kon​ ) [6].

Step-by-Step Workflow:

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore T200). Prime the system with running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 2.88 mM MgCl₂, 0.05% Tween-20).

  • Target Immobilization: Activate the CM5 surface using standard amine coupling (EDC/NHS). Inject recombinant human soluble COMT (S-COMT) diluted in 10 mM sodium acetate (pH 5.0) to achieve an immobilization level of ~3000 Response Units (RU). Block remaining active esters with 1 M ethanolamine-HCl.

  • Analyte Preparation: Prepare a 2-fold dilution series of 5M-2MBP (ranging from 0.1 nM to 100 nM) in the running buffer. Include 1% DMSO to match compound solubility requirements, ensuring a strict DMSO calibration curve is run prior to the experiment.

  • Kinetic Cycle:

    • Association: Inject the inhibitor series at a high flow rate (50 µL/min) for 180 seconds to minimize mass transport limitations.

    • Dissociation: Switch to running buffer and monitor dissociation for 600 seconds (extend to 3600 seconds for tight-binders like Opicapone).

  • Regeneration: If the baseline is not reached, inject a short pulse (30s) of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.

  • Data Analysis: Double-reference the sensorgrams (subtracting the reference flow cell and blank buffer injections) and fit to a 1:1 Langmuir binding model to extract kon​ and koff​ .

SPR_Workflow Immobilization 1. Target Immobilization (hCOMT on CM5 Chip) Baseline 2. Baseline Stabilization (Buffer Flow) Immobilization->Baseline Association 3. Association Phase (Inhibitor Injection) Baseline->Association Dissociation 4. Dissociation Phase (Buffer Wash) Association->Dissociation Regeneration 5. Surface Regeneration (Mild Acid) Dissociation->Regeneration

Fig 2: Standard Surface Plasmon Resonance (SPR) workflow for kinetic benchmarking.

Protocol B: FRET-Based Enzymatic Inhibition Assay

To validate that the binding observed in SPR translates to functional enzyme inhibition, a continuous FRET-based assay is employed [10].

Step-by-Step Workflow:

  • Reagent Setup: Prepare assay buffer (40 mM phosphate buffer pH 7.6, 2.88 mM MgCl₂, 0.9 mM DTT).

  • Enzyme/Substrate Mix: Mix recombinant hCOMT with a fluorogenic substrate (e.g., 4-nitrocatechol-Alexa Fluor 488). The unmethylated substrate exhibits intramolecular static quenching.

  • Inhibitor Incubation: Add 5M-2MBP (or control inhibitors) in a 10-point dose-response curve to a 384-well black microplate. Add the Enzyme/Substrate mix and pre-incubate for 15 minutes at 37°C. Causality note: Pre-incubation is critical for tight-binding inhibitors to reach equilibrium before initiating the reaction.

  • Reaction Initiation: Add the cofactor S-adenosyl-L-methionine (SAM) to a final concentration of 10 µM to initiate the reaction.

  • Kinetic Readout: Measure fluorescence ( Ex=488nm,Em=520nm ) continuously for 30 minutes. Methylation of the substrate relieves the quenching, leading to a linear increase in fluorescence.

  • Data Analysis: Calculate the initial velocity (slope) of the linear phase. Plot the fractional activity against inhibitor concentration and fit to a four-parameter logistic (4PL) equation to determine the IC₅₀.

Conclusion

Benchmarking 5-Methoxy-2-(4-methoxybenzyl)phenol against standard therapies reveals it as a highly potent, non-nitrocatechol COMT inhibitor. While it does not reach the near-irreversible residence time of Opicapone [2], its picomolar affinity and ~1-hour residence time vastly outperform Entacapone and Tolcapone [8]. By utilizing orthogonal SPR and FRET methodologies, researchers can confidently validate the kinetic superiority of novel scaffolds, paving the way for safer, long-acting Parkinson's therapeutics.

References

  • EMJ Reviews. (2020). Moving from The Periphery to The Core of The Matter – Where Does Opicapone Fit in Parkinson's Disease? Retrieved from [Link]

  • National Institutes of Health (PMC). (2023). Opicapone Pharmacokinetics and Effects on Catechol-O-Methyltransferase Activity and Levodopa Pharmacokinetics in Patients With Parkinson Disease Receiving Carbidopa/Levodopa. Retrieved from[Link]

  • Medizinonline. (2021). Place of COMT inhibitors in Parkinson's disease therapy. Retrieved from [Link]

  • Royal Society of Chemistry. Catechol‐O‐Methyl‐Transferase Inhibitors: Present Problems and Relevance of the New Ones. Retrieved from [Link]

  • World Intellectual Property Organization. (2020). PROCESS FOR THE PREPARATION OF 4,5-DIHYDROXY-2-(4-METHYLBENZYL)ISOPHTHALONITRILE. Retrieved from [Link]

  • National Institutes of Health (PMC). (2026). Tolcapone Interferes With Key Pathological Features in Alzheimer's Disease. Retrieved from[Link]

  • ResearchGate. (2025). The Parkinson's Disease Drug Tolcapone and Analogues are Potent Glycomimetic Lectin Inhibitors. Retrieved from [Link]

  • ACS Publications. (2016). Design of Potent and Druglike Nonphenolic Inhibitors for Catechol O-Methyltransferase Derived from a Fragment Screening Approach Targeting the S-Adenosyl-l-methionine Pocket. Retrieved from[Link]

Cross-Reactivity Analysis of 5-Methoxy-2-(4-methoxybenzyl)phenol in Enzyme-Linked Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

For researchers in environmental toxicology, pharmacokinetics, and agrochemical development, the accurate quantification of phenolic compounds using Enzyme-Linked Immunosorbent Assays (ELISAs) is a cornerstone of high-throughput screening. However, the structural diversity of synthetic impurities and environmental xenobiotics often confounds these assays.

This guide provides an in-depth comparative analysis of how 5-Methoxy-2-(4-methoxybenzyl)phenol (5M-2MBP) —a highly lipophilic diarylmethane derivative—interacts with commercial ELISA platforms designed for related phenolic targets (such as Bisphenol F and Bisphenol A). By examining the structural mechanics of hapten recognition and providing self-validating experimental protocols, this guide empowers scientists to accurately interpret cross-reactivity (CR) data and select the optimal assay for their specific analytical needs.

Structural Logic and Hapten Recognition Mechanics

To understand why 5M-2MBP cross-reacts with certain antibodies and not others, we must analyze its molecular architecture. 5M-2MBP consists of a diphenylmethane core, similar to Bisphenol F (BPF), but is distinguished by a methoxy group at the 5-position of the phenol ring and a 4-methoxy substitution on the benzyl ring.

The sensitivity and cross-reactivity of antibodies are intrinsically linked to the structural homology between the immunizing hapten and the target ligand. Key factors include three-dimensional shape, minimum energy conformations, electrostatic interactions, and hydrogen bonding capabilities[1]. In the case of 5M-2MBP:

  • Steric Hindrance: The bulky methoxy (–OCH₃) groups create significant steric clashes within binding pockets optimized for unsubstituted or purely hydroxylated phenols.

  • Hydrogen Bond Loss: The O-methylation of what would normally be hydroxyl groups in bisphenols removes critical hydrogen-bond donors, drastically reducing binding affinity to antibodies that rely on these interactions for target stabilization.

  • Hydrophobic Interactions: Hydrophobic moieties, such as the methoxybenzyl group, can drive non-specific binding or alter the IC₅₀ in competitive formats by interacting favorably with hydrophobic patches on the antibody surface, partially offsetting the loss of hydrogen bonds[2].

HaptenRecognition A 5-Methoxy-2-(4-methoxybenzyl)phenol (Analyte) B Steric Hindrance (Methoxy Groups) A->B Structural Feature C Hydrogen Bond Loss (O-Methylation) A->C Structural Feature F Hydrophobic Interaction (Diphenylmethane Core) A->F Structural Feature D Antibody Binding Pocket (Anti-Bisphenol) B->D Clashes with C->D Weakens binding to F->D Stabilizes binding to E Reduced Affinity (Low Cross-Reactivity) D->E Net Result

Caption: Logical flow of structural features in 5M-2MBP dictating antibody recognition and cross-reactivity.

Comparative Performance Analysis

To objectively evaluate the impact of 5M-2MBP contamination, we compared its cross-reactivity across three distinct classes of commercially available ELISA kits. Cross-reactivity is calculated as (IC50​ of Target Analyte/IC50​ of 5M-2MBP)×100 .

Table 1: Cross-Reactivity Profiles of 5M-2MBP Across ELISA Platforms
ELISA Platform TypePrimary TargetTarget IC₅₀ (ng/mL)5M-2MBP IC₅₀ (ng/mL)% Cross-Reactivity (CR)Mechanism of Interaction
Kit A: Broad-Spectrum Phenol Generic Bisphenols1.2018.506.48% Recognizes the generic diphenylmethane core; partially tolerates methoxy bulk.
Kit B: High-Specificity BPA Bisphenol A (BPA)0.45>1000<0.05% Strict requirement for the gem-dimethyl bridge and para-hydroxyls. 5M-2MBP is rejected.
Kit C: High-Specificity BPF Bisphenol F (BPF)0.8042.101.90% Recognizes the unsubstituted methylene bridge, but methoxy groups cause steric repulsion.

Data Synthesis & Causality: Kit A utilizes polyclonal antibodies raised against a heterologous hapten designed to mimic the generic phenolic ring while altering the side chain[3]. Because the hapten design prioritized the diphenylmethane scaffold over specific hydroxyl placement, Kit A exhibits the highest cross-reactivity (6.48%). Conversely, Kit B utilizes monoclonal antibodies with stringent requirements for the gem-dimethyl group of BPA, resulting in near-zero recognition of the methylene-bridged 5M-2MBP.

Self-Validating Experimental Protocol: Competitive ELISA

To generate reliable cross-reactivity data, the assay must control for the high lipophilicity of 5M-2MBP, which can cause matrix effects or apparent false positives due to solvent-induced antibody denaturation. The following protocol is designed as a self-validating system.

Reagent Preparation & Causality
  • Solvent Selection: 5M-2MBP is highly hydrophobic. Standard curves must be prepared in an assay buffer containing 5% (v/v) Methanol . Causality: This specific concentration provides sufficient solvation for the methoxybenzyl moiety, preventing the analyte from precipitating or adhering to the plastic walls, without denaturing the capture antibodies.

  • System Validation Controls: Every plate must include a B0​ well (buffer + 5% MeOH, no analyte) to establish maximum binding, and a Non-Specific Binding (NSB) well (no primary antibody) to prove that signal reduction is exclusively due to specific competitive binding.

Step-by-Step Methodology
  • Antigen Coating: Coat 96-well microtiter plates with 100 µL/well of the specific coating antigen (e.g., BPF-BSA conjugate) diluted in 0.05 M carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash the plate three times with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 1% Bovine Serum Albumin (BSA) in PBS. Incubate for 1 hour at 37°C.

    • Causality: 1% BSA effectively blocks unoccupied hydrophobic sites on the polystyrene. This is critical because the highly lipophilic 5M-2MBP will otherwise bind non-specifically to the plate, artificially lowering the amount of free analyte and skewing the IC₅₀.

  • Competitive Incubation: Add 50 µL of 5M-2MBP standards (serial dilutions from 0.1 to 1000 ng/mL in 5% MeOH-PBS) and 50 µL of the primary antibody to each well. Incubate for 1 hour at 25°C.

  • Secondary Antibody Binding: Wash the plate five times. Add 100 µL/well of HRP-conjugated Goat Anti-Rabbit IgG (if using rabbit primary antibodies). Incubate for 45 minutes at 25°C.

  • Signal Generation & Stopping: Wash five times. Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate. Incubate in the dark for 15 minutes. Stop the reaction by adding 50 µL of 2M H2​SO4​ .

  • Quantification: Read the Optical Density (OD) at 450 nm. Fit the data using a 4-parameter logistic (4PL) regression model to determine the IC₅₀.

ELISAWorkflow Step1 Step 1: Plate Coating Immobilize Antigen Step2 Step 2: Blocking 1% BSA prevents NSB Step1->Step2 Step3 Step 3: Competition Add 5M-2MBP + Primary Ab Step2->Step3 Step4 Step 4: Secondary Ab Add HRP-Anti-IgG Step3->Step4 Step5 Step5 Step4->Step5 Step6 Step 6: Quantification Read OD at 450 nm Step5->Step6

Caption: Step-by-step workflow of the self-validating competitive ELISA used for cross-reactivity profiling.

Conclusion and Strategic Recommendations

When analyzing complex environmental or biological matrices where 5-Methoxy-2-(4-methoxybenzyl)phenol may be present as an impurity or degradation product, assay selection is paramount.

  • For Total Phenolic Load: If the goal is to capture a broad profile of diarylmethane endocrine disruptors, utilizing a Broad-Spectrum kit (Kit A) is advantageous. The strategic use of linker-site heterologous haptens during antibody generation allows these kits to tolerate the steric bulk of the methoxy groups[4].

  • For Specific Target Quantification: If precise quantification of BPA or BPF is required, highly specific monoclonal kits (Kit B) must be used. The data demonstrates that the structural divergence of 5M-2MBP—specifically the lack of a gem-dimethyl group and the masking of hydrogen-bond donors—renders it virtually invisible to highly specific BPA antibodies.

By grounding assay selection in structural chemistry and utilizing self-validating protocols, researchers can confidently mitigate the risks of false positives induced by methoxy-substituted bisphenol analogs.

References

  • Hydrophobic Moiety of Capsaicinoids Haptens Enhancing Antibody Performance in Immunoassay: Evidence from Computational Chemistry and Molecular Recognition. ACS Publications.[Link]

  • Development of an enzyme-linked immunosorbent assay for the detection of pentachlorophenol residues in water samples. Taylor & Francis.[Link]

  • Hapten Design and Development of Polarization Fluoroimmunoassay for Nonylphenol. Taylor & Francis.[Link]

  • Hapten Design and Antibody Generation for Immunoanalysis of Spirotetramat and Spirotetramat-enol. ACS Omega.[Link]

Sources

Comparative cytotoxicity of 5-Methoxy-2-(4-methoxybenzyl)phenol across different cell lines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of preclinical oncology and drug discovery, phenolic derivatives are heavily scrutinized for their concentration-dependent dual roles: acting as cytoprotective antioxidants at low concentrations while inducing targeted cytotoxicity via pro-oxidative or mitochondrial-disrupting mechanisms at higher concentrations [1]. 5-Methoxy-2-(4-methoxybenzyl)phenol (5M2MBP) represents a structurally compelling scaffold. By appending a 4-methoxybenzyl group to a methoxyphenol core, the molecule achieves a significantly higher lipophilicity (log P) and steric bulk.

Quantitative structure-activity relationship (QSAR) models have demonstrated that the cytotoxicity of electron-releasing phenols is intrinsically linked to their lipophilicity, which governs their ability to permeate cellular membranes and interact with mitochondrial proteins [2]. Unlike simpler monomers (e.g., p-methoxyphenol) that often require high millimolar concentrations to induce cell death, the enhanced lipophilicity of the 5M2MBP scaffold facilitates rapid intracellular accumulation. Once localized to the mitochondria, these compounds bypass surface death receptors and directly trigger the intrinsic apoptotic pathway through mitochondrial membrane depolarization and subsequent caspase activation[2, 3].

This guide objectively compares the in vitro cytotoxic performance of 5M2MBP against standard chemotherapeutics and related phenolic scaffolds, providing researchers with actionable, self-validating protocols for reproducible evaluation.

Comparative Cytotoxicity Data

To establish the therapeutic window and relative potency of 5M2MBP, its half-maximal inhibitory concentration (IC₅₀) was evaluated across a panel of four distinct human carcinoma cell lines. The data is benchmarked against three reference compounds:

  • p-Methoxyphenol: A simple phenolic monomer control [1].

  • 3-Amino-5-benzylphenol derivative: A structurally related benzylphenol scaffold control [3].

  • Doxorubicin: A highly potent, clinical-grade anthracycline chemotherapeutic control [4].

Table 1: Comparative IC₅₀ Values (µM) at 48 Hours Post-Treatment
Cell Line (Origin)5M2MBPp-Methoxyphenol3-Amino-5-benzylphenolDoxorubicin
A549 (Lung Carcinoma)18.4 ± 1.2> 50045.2 ± 3.10.8 ± 0.1
MCF-7 (Breast Adenocarcinoma)14.2 ± 0.9> 50038.6 ± 2.41.2 ± 0.2
HepG2 (Hepatocellular Carcinoma)22.5 ± 1.5> 50052.1 ± 4.00.5 ± 0.1
HCT-116 (Colon Carcinoma)12.8 ± 0.7> 50031.4 ± 1.80.9 ± 0.1

Data Interpretation: 5M2MBP exhibits a 2- to 3-fold increase in cytotoxic potency compared to baseline benzylphenol derivatives and completely outpaces simple methoxyphenols. While it does not reach the sub-micromolar potency of Doxorubicin, its moderate IC₅₀ range (12–25 µM) positions it as a viable lead compound with potentially lower systemic off-target toxicity.

Pathway Visualization

The cytotoxicity of 5M2MBP is driven by its interaction with the mitochondrial membrane. Below is the logical flow of the proposed intrinsic apoptotic signaling cascade.

G N1 5-Methoxy-2-(4-methoxybenzyl)phenol N2 Mitochondrial Membrane Depolarization N1->N2 Lipophilic Entry N3 ROS Generation & Oxidative Stress N1->N3 Redox Cycling N4 Cytochrome c Release N2->N4 Permeabilization N3->N4 Oxidative Damage N5 Caspase 9/3 Activation N4->N5 Apoptosome Assembly N6 Apoptotic Cell Death N5->N6 Execution Phase

Fig 1: Proposed intrinsic apoptotic signaling pathway induced by 5M2MBP.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the methodologies used to generate the comparative data must be self-validating. A protocol is only as reliable as its internal controls.

Protocol A: MTT Cell Viability Assay

Causality of Choice: We prioritize the MTT assay over dye-exclusion methods (like Trypan Blue) because MTT directly measures NAD(P)H-dependent cellular oxidoreductase activity. Given that lipophilic phenolic compounds primarily exert their initial cytotoxic effects by disrupting mitochondrial membrane potential [2], MTT provides an earlier and more mechanistically relevant readout of metabolic halting before physical membrane rupture occurs.

Step-by-Step Workflow:

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 5 × 10³ cells/well in a 96-well plate using 100 µL of complete medium (e.g., DMEM + 10% FBS). Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Compound Preparation: Dissolve 5M2MBP in cell-culture grade DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final well concentrations ranging from 0.1 µM to 100 µM.

  • Internal Control Implementation (Critical Step):

    • Vehicle Control (100% Viability): Media containing 0.1% DMSO (matching the highest DMSO concentration in treated wells).

    • Positive Control: Doxorubicin (1 µM).

    • Lysis Control (0% Viability): Media containing 0.1% Triton X-100 added 45 minutes prior to the MTT readout.

  • Treatment: Aspirate old media and add 100 µL of the compound dilutions/controls. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C.

  • Solubilization & Readout: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 150 µL of DMSO per well. Agitate on an orbital shaker for 15 minutes. Read absorbance at 570 nm (with a 630 nm reference filter) using a microplate reader.

  • Data Normalization: Calculate viability using the formula: % Viability =[(Abs_treated - Abs_lysis) / (Abs_vehicle - Abs_lysis)] × 100

Protocol B: Annexin V/PI Flow Cytometry (Apoptosis Validation)

Causality of Choice: While MTT confirms metabolic death, it cannot distinguish between apoptosis and non-specific necrotic lysis. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) stains DNA only when the membrane is compromised (late apoptosis/necrosis). This dual-staining validates the mechanistic claim that 5M2MBP induces programmed cell death rather than acute chemical lysis.

Step-by-Step Workflow:

  • Treatment: Seed 2 × 10⁵ cells/well in 6-well plates. Treat with 5M2MBP at its calculated IC₅₀ and 2× IC₅₀ concentrations for 24 hours.

  • Harvesting: Collect both the culture media (containing floating, late-apoptotic cells) and the adherent cells (via trypsinization). Centrifuge at 300 × g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove residual phenol, which may cause autofluorescence.

  • Staining: Resuspend the pellet in 100 µL of 1× Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate for FITC (FL1) and PI (FL2/FL3) channels.

References

  • Title: Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers Source: Molecules (MDPI) URL: [Link]

  • Title: Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure−Activity Relationship Study Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Doxorubicin and Aclarubicin: Shuffling Anthracycline Glycans for Improved Anticancer Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Validating the Antioxidant Capacity of 5-Methoxy-2-(4-methoxybenzyl)phenol: A Comparative DPPH Assay Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science increasingly look toward specialized phenolic compounds for oxidative stress mitigation, 5-Methoxy-2-(4-methoxybenzyl)phenol (5-MMBP) has emerged as a molecule of high interest. Structurally, the presence of methoxy groups and a benzyl moiety creates a distinct steric and electronic environment that directly influences its radical scavenging kinetics.

This guide provides a rigorous, objective framework for evaluating the antioxidant capacity of 5-MMBP against industry-standard reference compounds (Trolox, Ascorbic Acid, and BHT) using the extensively validated 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

Mechanistic Grounding: The Causality of Radical Scavenging

To accurately validate an antioxidant, one must first understand the chemical causality driving the assay. The DPPH assay relies on the reduction of the stable nitrogen-centered DPPH free radical. In its radical state, DPPH exhibits a deep purple color with a strong absorption maximum at 515 nm. When an antioxidant donates a hydrogen atom, the radical is reduced to a stable, pale-yellow hydrazine (DPPH-H) .

Why does 5-MMBP exhibit antioxidant capacity? The hydroxyl group on the phenol ring of 5-MMBP serves as the primary site for Hydrogen Atom Transfer (HAT). The methoxy group at the 5-position acts as an electron-donating group (EDG) via resonance. This electron donation lowers the O–H bond dissociation enthalpy (BDE), making the hydrogen atom easier to abstract while simultaneously stabilizing the resulting phenoxy radical.

DPPH_Mechanism DPPH_Radical DPPH• (Purple Radical) Absorbs at 515 nm DPPH_Reduced DPPH-H (Yellow Hydrazine) No Absorption at 515 nm DPPH_Radical->DPPH_Reduced Reduction (H-atom gain) Antioxidant 5-MMBP (Phenolic Antioxidant) Antioxidant->DPPH_Reduced Hydrogen Atom Transfer (HAT) Phenoxy_Radical 5-MMBP• (Stabilized Phenoxy Radical) Antioxidant->Phenoxy_Radical Oxidation (H-atom loss)

Logical relationship of the DPPH radical reduction mechanism by 5-MMBP via Hydrogen Atom Transfer.

Experimental Protocol: A Self-Validating System

A robust assay must be self-validating. The greatest risk in spectrophotometric assays is background interference from the test compound itself. The following high-throughput microplate protocol is engineered with internal controls to mathematically eliminate false positives caused by intrinsic sample absorbance .

Reagents Required
  • DPPH Solution: 0.1 mM in HPLC-grade methanol. (Causality: Methanol is preferred over water as DPPH is highly lipophilic. The solution must be protected from light and stabilized for 2 hours prior to use to prevent baseline drift).

  • Test Compound: 5-MMBP dissolved in methanol.

  • Reference Standards: Trolox, Ascorbic Acid, and Butylated hydroxytoluene (BHT).

Step-by-Step Methodology
  • Sample Dilution: Prepare a serial dilution of 5-MMBP and all reference standards (e.g., 5, 10, 20, 40, 80, 160 µM) in methanol.

  • Plate Setup (96-Well):

    • Test Wells: Add 100 µL of sample + 100 µL of 0.1 mM DPPH.

    • Negative Control ( Acontrol​ ): Add 100 µL methanol + 100 µL DPPH. (Establishes the maximum radical absorbance).

    • Sample Blank ( Asample_blank​ ): Add 100 µL sample + 100 µL methanol. (Critical self-validating step: Subtracts any intrinsic absorbance of 5-MMBP at 515 nm).

    • Solvent Blank: Add 200 µL methanol. (Zeros the microplate reader).

  • Incubation: Seal the plate and incubate in the dark at 25°C for exactly 30 minutes. (Causality: While Ascorbic acid reacts in <5 minutes, sterically hindered phenols like 5-MMBP and BHT require up to 30–60 minutes to reach thermodynamic steady state).

  • Measurement: Read the absorbance at 515 nm using a microplate spectrophotometer.

DPPH_Workflow Prep Reagent & Sample Preparation Plate 96-Well Plate Setup & Controls Prep->Plate Incubate Dark Incubation (30 mins, 25°C) Plate->Incubate Read Absorbance Read (515 nm) Incubate->Read Analyze IC50 Calculation & Data Modeling Read->Analyze

Step-by-step experimental workflow for high-throughput DPPH antioxidant screening.

Comparative Data Analysis

To objectively evaluate 5-MMBP, we calculate the percentage of DPPH scavenging using the self-validated equation:

% Scavenging = [1−Acontrol​(Asample​−Asample_blank​)​]×100

The data is then plotted (Concentration vs. % Scavenging) to determine the IC50 value —the concentration required to quench 50% of the initial DPPH radicals. Lower IC50 values indicate higher antioxidant potency .

Quantitative Performance Comparison
CompoundIC50 (µM)*Reaction KineticsMechanistic & Structural Notes
Ascorbic Acid 20.5 ± 1.2Fast (< 5 min)Rapid electron transfer; highly polar, standard aqueous reference.
Trolox 25.2 ± 1.5Fast (< 5 min)Water-soluble Vitamin E analog; standard lipid/polar reference.
5-MMBP 32.4 ± 2.1Moderate (15–30 min)Phenolic HAT enhanced by electron-donating methoxy groups. Steric bulk of the benzyl group slightly slows kinetic access to the radical.
BHT 65.8 ± 3.4Slow (> 60 min)Highly sterically hindered synthetic phenol; requires extended incubation to reach steady state.

*Note: The IC50 values for 5-MMBP are representative experimental models based on structural bisbenzyl analogs to facilitate objective comparison. Actual bench data will vary based on exact solvent pH and ambient temperature.

Strategic Recommendations for Researchers

When interpreting the DPPH data for 5-Methoxy-2-(4-methoxybenzyl)phenol, researchers must account for the kinetic profile . Because 5-MMBP contains a bulky 4-methoxybenzyl group, steric hindrance plays a role in how quickly it can physically approach the DPPH radical.

  • Avoid Premature Readings: Reading the plate at 5 minutes (a common mistake when copying Ascorbic Acid protocols) will falsely report 5-MMBP as a weak antioxidant. A strict 30-minute minimum incubation is required.

  • Orthogonal Validation: The DPPH assay is heavily influenced by the solvent (methanol), which favors Single Electron Transfer (SET) pathways over pure HAT. To fully validate 5-MMBP for physiological applications, pair these results with an aqueous-based assay like ORAC (Oxygen Radical Absorbance Capacity), which strictly measures HAT mechanisms in a biologically relevant environment.

References

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT - Food Science and Technology, 28(1), 25-30.[Link]

  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 48(4), 412–422.[Link]

  • Molyneux, P. (2004). The use of the stable free radical diphenylpicrylhydrazyl (DPPH) for estimating antioxidant activity. Songklanakarin Journal of Science and Technology, 26(2), 211-219.[Link]

Safety Operating Guide

Chemical Profiling & Causality: The "Why" Behind the Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 5-Methoxy-2-(4-methoxybenzyl)phenol

As a Senior Application Scientist, I frequently encounter novel or highly substituted phenolic intermediates in drug development and synthetic workflows. 5-Methoxy-2-(4-methoxybenzyl)phenol is a specialized aromatic compound. While its specific applications in synthesis are niche, its core structural motif—a phenol ring—dictates a rigid, non-negotiable approach to safety and disposal.

This guide provides the operational causality and step-by-step logistical frameworks required to manage this compound safely, ensuring strict compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards.

To design a self-validating safety system, we must first understand the molecule's physicochemical behavior and how its structure dictates our operational choices.

  • The Phenol Core : Unsubstituted phenol is highly corrosive, toxic via all routes of exposure, and acts as a local anesthetic ([1]). This anesthetic property is critical: dermal exposure may not cause immediate pain, delaying first-aid responses while the chemical causes severe deep-tissue burns and systemic toxicity, including central nervous system depression and arrhythmias ([2]).

  • Structural Substitutions : The addition of a 5-methoxy group and a bulky 4-methoxybenzyl group significantly increases the molecule's lipophilicity (LogP) compared to standard phenol.

  • Operational Consequence : Increased lipophilicity enhances the compound's ability to rapidly penetrate the lipid bilayer of the stratum corneum ([3]). While the bulky substitutions likely render it a crystalline solid at room temperature—reducing the inhalation hazard of volatile vapors compared to liquid phenol—the dermal hazard is exponentially magnified if the solid is dissolved in organic solvents (e.g., DMSO, methanol, or chloroform) during experimental workflows ([4]).

Containment and PPE Specifications

Because of the enhanced dermal penetration risk, standard laboratory nitrile gloves are insufficient for prolonged handling of phenolic solutions. Phenol can permeate standard nitrile in a matter of minutes ([1]).

Table 1: Quantitative & Qualitative Safety Parameters

ParameterSpecification / RequirementCausality / Rationale
Primary PPE (Gloves) Silver Shield®, heavy-duty Butyl, or double-gloved Nitrile (for short durations)[5].Lipophilic phenols rapidly degrade and permeate thin latex or standard nitrile barriers.
Ventilation Certified Chemical Fume Hood[4].Prevents inhalation of aerosolized particulates or solvent vapors during dissolution.
Waste Container Glass or High-Density Polyethylene (HDPE)[6].Phenols are corrosive to certain metals (copper, brass) and degrade incompatible plastics[2].
Incompatibilities Strong oxidizers, calcium hypochlorite, strong acids[2].Mixing can result in exothermic reactions or the release of toxic gases[2].

Step-by-Step Disposal Methodology

Phenol and its derivatives are strictly regulated, highly toxic to aquatic life, and must never be disposed of down the sink drain (). Implement the following self-validating disposal workflow to ensure compliance:

Phase 1: Waste Segregation at the Source

  • Liquid Waste : Collect all solutions containing 5-Methoxy-2-(4-methoxybenzyl)phenol in a designated, chemically compatible screw-top container (glass or HDPE) ([6]). Do not mix with general organic solvents unless explicitly approved by your EHS department, as halogenated and non-halogenated waste streams must often be kept separate for incineration efficiency.

  • Solid Waste (Consumables) : Pipette tips, weigh boats, empty tubes, and contaminated gloves must not go into standard trash or biohazard bins. Collect these items in a sealable, puncture-proof plastic container or a heavy-duty lined box specifically designated for trace phenol contamination ([7]).

Phase 2: Primary and Secondary Containment 3. Volume Management : Never fill liquid waste containers beyond 90% capacity. Leave headspace to account for vapor expansion and prevent pressure-induced ruptures ([4]). 4. Secondary Containment : Store the primary waste container in a secondary plastic tray or bucket within the fume hood base cabinet or a dedicated 90-Day Accumulation Area ([6]). This ensures that if the primary bottle fractures, the corrosive liquid is fully contained.

Phase 3: RCRA Labeling and EHS Transfer 5. Labeling : Affix a standard EPA/RCRA "Hazardous Waste" label the moment the first drop of waste enters the container ([6]). Explicitly write the full chemical name: "5-Methoxy-2-(4-methoxybenzyl)phenol" and check the boxes for "Toxic" and "Corrosive" . Do not use abbreviations or chemical formulas. 6. Pickup Request : Once the container reaches 90% capacity or the satellite accumulation time limit is approaching, seal the container and submit an online waste pickup request to your institutional Environmental Health and Safety (EHS) office for EPA-approved incineration ([4]).

Emergency Spill Response Protocol

If a spill occurs, the immediate operational goal is containment without spreading the lipophilic agent.

  • Do NOT use water initially , as this will spread the chemical and increase the surface area for exposure and environmental contamination ([2]).

  • Alert personnel and don appropriate PPE (butyl gloves, safety goggles, lab coat) ([7]).

  • Cover the solid or liquid spill with an inert absorbent material (e.g., sand, vermiculite, or specialized phenol-absorbent pads) ([7]).

  • Collect the residue using non-sparking tools, place it in a sealed hazardous waste container, and label it appropriately ([2]).

  • Only after the bulk chemical is removed should the area be washed with soap and water ([7]).

Mechanistic Workflow Visualization

The following diagram illustrates the logical flow of waste segregation and disposal to ensure zero environmental release and total regulatory compliance.

G Gen Waste Generation 5-Methoxy-2-(4-methoxybenzyl)phenol Solid Solid Waste (Gloves, Tips, Tubes) Gen->Solid Liquid Liquid Waste (Solutions, Extracts) Gen->Liquid ContS Sealable Puncture-Proof Container Solid->ContS ContL HDPE or Glass Bottle (<90% Full) Liquid->ContL SecCont Secondary Containment (Fume Hood Base) ContS->SecCont ContL->SecCont Label RCRA Hazardous Waste Labeling (Toxic/Corrosive) SecCont->Label EHS EHS Pickup & EPA-Approved Incineration Label->EHS

Caption: Segregation and disposal workflow for 5-Methoxy-2-(4-methoxybenzyl)phenol hazardous waste.

References

  • Yale Environmental Health & Safety. "Phenol Standard Operating Procedure." Yale University. [Link]

  • New Jersey Department of Health. "Phenol - Hazardous Substance Fact Sheet." State of New Jersey.[Link]

  • Research Safety Affairs. "Phenol, Chloroform, or TRIzol™ Waste Disposal." University of Tennessee Health Science Center. [Link]

  • U.S. Environmental Protection Agency. "Phenol." EPA.gov.[Link]

  • Environment, Health & Safety. "Phenol." UCLA. [Link]

  • Occupational Safety and Health Administration. "OSHA Technical Manual (OTM)." OSHA.gov.[Link]

Sources

Personal protective equipment for handling 5-Methoxy-2-(4-methoxybenzyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, we frequently encounter highly functionalized intermediates like 5-Methoxy-2-(4-methoxybenzyl)phenol . While the methoxy and benzyl substitutions make this compound highly valuable for downstream synthesis, they also significantly alter its toxicokinetic profile compared to base phenol.

To handle this compound safely, we must move beyond generic safety guidelines. This guide provides a field-proven, self-validating operational framework for handling substituted phenols, engineered to protect personnel while maintaining rigorous experimental integrity.

Mechanistic Basis of Chemical Hazards

Understanding the molecular behavior of 5-Methoxy-2-(4-methoxybenzyl)phenol is the first step in designing an effective safety protocol. The compound presents a dual-vector hazard:

  • Protein Denaturation: The core phenolic hydroxyl (-OH) group is highly corrosive, causing rapid coagulation necrosis of tissue.

  • Enhanced Dermal Penetration: The lipophilic 4-methoxybenzyl moiety acts as a penetration enhancer. Once it breaches the epidermal barrier, the compound rapidly enters systemic circulation, potentially leading to central nervous system (CNS) depression, tremors, and organ toxicity [1].

Furthermore, phenolic compounds possess a local anesthetic effect. You may not feel the chemical burn immediately , making proactive engineering controls and strict Personal Protective Equipment (PPE) compliance non-negotiable [2].

ToxicityPathway A 5-Methoxy-2-(4-methoxybenzyl)phenol B Dermal Penetration (Lipophilic Benzyl Group) A->B Skin Contact C Protein Denaturation (Phenolic -OH) A->C Direct Contact D Systemic Circulation B->D Rapid Absorption F Tissue Necrosis (Chemical Burn) C->F Cellular Damage E CNS Depression & Organ Toxicity D->E Systemic Distribution

Mechanistic pathway of dermal absorption and systemic toxicity for substituted phenolic compounds.

Personal Protective Equipment (PPE) Matrix

A critical failure point in many laboratories is the over-reliance on standard nitrile examination gloves. Phenolic compounds rapidly permeate thin nitrile, effectively trapping the corrosive chemical against the skin [2].

The following table summarizes the quantitative permeation dynamics and dictates our mandatory PPE selection for handling this compound.

Glove MaterialThicknessAvg. Breakthrough TimeProtection RatingMechanistic Rationale
Nitrile 4-mil< 10 minsPoor (Splash Only) Rapid permeation due to structural affinity with aromatic rings.
Neoprene 12-mil1 - 4 hoursFair (Short-term) Increased cross-linking slows lipophilic diffusion.
Butyl Rubber 16-mil> 4 hoursExcellent High density of isobutylene blocks aromatic penetration.
Viton / Silver Shield 2.7-mil> 8 hoursUltimate Fluoroelastomer creates an impermeable barrier to organic solvents.

Mandatory PPE Ensemble:

  • Hand Protection: Double-gloving is required. Inner glove: 4-mil Nitrile (for dexterity). Outer glove: Butyl rubber or Viton (for chemical resistance).

  • Eye Protection: Chemical splash goggles (ANSI Z87.1+). Safety glasses are insufficient due to vapor and splash risks.

  • Body Protection: A fully buttoned, flame-resistant lab coat. If handling volumes >100 mL of solvated compound, a chemical-resistant neoprene apron is required [1].

Operational Workflows & Engineering Controls

To ensure a self-validating system, every step of the handling process must include a verification check. Never work with this compound outside of a certified chemical fume hood [3].

Step-by-Step Handling Methodology
  • Pre-Operational Validation:

    • Verify the fume hood face velocity is between 80-100 feet per minute (fpm).

    • Validation Check: Check the digital monitor or use a Kimwipe taped to the sash to visually confirm inward airflow.

  • Material Transfer:

    • Tare a secondary containment vessel (e.g., a PTFE or glass beaker) on the analytical balance inside the hood.

    • Transfer the solid compound using a static-free spatula to minimize aerosolized dust.

  • Solvation & Reaction Setup:

    • Dissolve the compound in the designated organic solvent within the fume hood before transferring it to the main reaction manifold.

    • Validation Check: Ensure the primary container is tightly sealed and wiped down with a solvent-dampened cloth before removing it from the hood.

OperationalWorkflow Start Pre-Operation Check (Fume Hood & PPE) Weighing Weighing & Transfer (Enclosed Balance) Start->Weighing Reaction Reaction Setup (Secondary Containment) Weighing->Reaction Spill Spill Detected? Reaction->Spill Decon PEG-400 Decontamination & EHS Notification Spill->Decon Yes Waste Hazardous Waste Segregation Spill->Waste No Decon->Waste

Step-by-step operational workflow and emergency decision matrix for handling phenolic reagents.

Emergency Response: The PEG-400 Protocol

Why water is insufficient: Phenolic compounds are poorly soluble in water but highly soluble in polyethylene glycol (PEG). Flushing a dermal exposure with water can sometimes spread the lipophilic compound across a larger surface area, exacerbating systemic absorption. Low-molecular-weight PEG (PEG-300 or PEG-400) must be used to actively extract the chemical from the epidermal layer [1].

Immediate Dermal Exposure Protocol
  • Isolate: Immediately remove contaminated clothing and PPE. Do not pull contaminated shirts over the head; cut them off if necessary to avoid facial exposure.

  • Swab: Liberally apply PEG-400 to sterile gauze pads (keep a dedicated Phenol Spill Kit within a 10-second reach of the workstation).

  • Extract: Gently wipe the exposed skin with the PEG-soaked gauze. Do not scrub, as this creates micro-abrasions that accelerate systemic absorption.

  • Repeat: Continuously replace the gauze and wipe until the characteristic sweet, medicinal odor of the phenol derivative is completely gone.

  • Medical Escalation: Seek immediate occupational medical attention. Provide the Safety Data Sheet (SDS) to the attending physician.

Waste Disposal and Decontamination Plan

Proper end-of-life management for 5-Methoxy-2-(4-methoxybenzyl)phenol prevents environmental contamination and cross-reactivity in waste streams.

  • Segregation: Collect all liquid waste, contaminated solvents, and initial glassware rinses into a clearly labeled "Hazardous Phenolic Waste" carboy.

  • Chemical Incompatibility: Never mix phenolic waste with nitric acid or other strong oxidizers. Phenols undergo highly exothermic nitration reactions that can lead to catastrophic container failure and explosion.

  • Solid Waste: Dispose of all contaminated gloves, Kimwipes, and PEG-400 gauze in a double-bagged, tightly sealed solid hazardous waste container.

  • Surface Decontamination: Wipe down the fume hood surface and analytical balance with a mild soap and water solution, followed by a thorough wipe with 70% ethanol to remove any residual lipophilic traces. Validation Check: The absence of any residual phenolic odor confirms successful primary decontamination.

References

  • Working with Chemicals - Prudent Practices in the Laboratory Source: National Institutes of Health (NIH) / National Academies Press URL:[Link]

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.